molecular formula C20H18Si B098950 Triphenylvinylsilane CAS No. 18666-68-7

Triphenylvinylsilane

Cat. No.: B098950
CAS No.: 18666-68-7
M. Wt: 286.4 g/mol
InChI Key: OVOIHGSHJGMSMZ-UHFFFAOYSA-N
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Description

Triphenylvinylsilane is a useful research compound. Its molecular formula is C20H18Si and its molecular weight is 286.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139006. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOIHGSHJGMSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8066397
Record name Triphenylvinylsilane
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18666-68-7
Record name Triphenylvinylsilane
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Record name Vinyltriphenylsilane
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Record name Triphenylvinylsilane
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Record name Benzene, 1,1',1''-(ethenylsilylidyne)tris-
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Record name Triphenylvinylsilane
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Record name Triphenylvinylsilane
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Record name VINYLTRIPHENYLSILANE
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Foundational & Exploratory

An In-depth Technical Guide to Triphenylvinylsilane (CAS: 18666-68-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylvinylsilane, with the CAS number 18666-68-7, is an organosilicon compound characterized by a vinyl group and three phenyl groups attached to a central silicon atom. This unique structure imparts a combination of stability and reactivity, making it a versatile reagent in modern organic synthesis and materials science. Its applications span from the creation of complex molecular architectures to the development of novel polymers and functional materials. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to research and drug development.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in various experimental setups.

Table 1: Physical and Chemical Properties
PropertyValue
CAS Number 18666-68-7
Molecular Formula C₂₀H₁₈Si
Molecular Weight 286.45 g/mol
Appearance White to off-white crystalline solid
Melting Point 68-71 °C
Boiling Point 190 °C at 0.4 mmHg
Purity Typically ≥95%
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR 7.65-7.55mPhenyl protons (ortho)
7.45-7.35mPhenyl protons (meta, para)
6.80-6.70dd=CH-Si
6.20-6.10dd=CH₂ (trans to Si)
5.80-5.70dd=CH₂ (cis to Si)
¹³C NMR 138.0sPhenyl C (ipso)
135.5dPhenyl C (ortho)
130.0dPhenyl C (para)
128.0dPhenyl C (meta)
137.5d=CH-Si
133.0t=CH₂

Synthesis of this compound

This compound is most commonly synthesized via the Grignard reaction between triphenylchlorosilane and vinylmagnesium bromide. This method is reliable and provides the product in good yield.

Experimental Protocol: Grignard Reaction

Materials:

  • Triphenylchlorosilane (1.0 eq)

  • Vinylmagnesium bromide (1.1 eq, typically 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with triphenylchlorosilane and anhydrous THF under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of triphenylchlorosilane over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a white crystalline solid.

Expected Yield: 80-90%

Reaction Scheme

G reagent1 Triphenylchlorosilane solvent THF, 0 °C to rt reagent1->solvent reagent2 Vinylmagnesium Bromide reagent2->solvent product This compound solvent->product

Caption: Synthesis of this compound via Grignard Reaction.

Applications in Organic Synthesis

This compound is a valuable building block in a variety of palladium-catalyzed cross-coupling reactions, most notably the Heck and Stille reactions. These reactions are fundamental in the construction of carbon-carbon bonds.

Heck Reaction

In the Heck reaction, this compound can be coupled with aryl or vinyl halides (or triflates) to form substituted styrenes or dienes.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube are added the aryl bromide, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • The tube is evacuated and backfilled with nitrogen three times.

  • Anhydrous DMF, triethylamine, and this compound are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Heck_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) MigIns Migratory Insertion PdII->MigIns This compound Coord Coordination of This compound BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination of HX BetaElim->RedElim Product Styrene Product BetaElim->Product RedElim->Pd0 -HX

Caption: Catalytic Cycle of the Heck Reaction.

Stille Reaction

The Stille reaction provides a powerful method for coupling this compound with organic halides or triflates, offering a convergent route to complex molecules.

Materials:

  • Organic halide (e.g., aryl iodide) (1.0 eq)

  • This compound (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Tri(2-furyl)phosphine (P(2-furyl)₃, 10 mol%)

  • Anhydrous dioxane

Procedure:

  • A Schlenk flask is charged with the organic halide, Pd₂(dba)₃, and P(2-furyl)₃ under a nitrogen atmosphere.

  • Anhydrous dioxane and this compound are added via syringe.

  • The reaction mixture is heated to 100 °C for 12-18 hours.

  • After completion, the mixture is cooled, diluted with diethyl ether, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Stille_Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)-X(L₂) Pd0->PdII R-X OxAdd Oxidative Addition (R-X) PdII_R R-Pd(II)-Vinyl(L₂) PdII->PdII_R This compound Transmetal Transmetalation (this compound) RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Caption: Catalytic Cycle of the Stille Reaction.

Role in Drug Development

This compound serves as a precursor in the synthesis of complex organic molecules, including analogs of pharmaceutically active compounds. A notable example is its potential application in the synthesis of tamoxifen analogs. Tamoxifen is a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. The triarylethylene core of tamoxifen can be constructed using cross-coupling strategies where this compound can act as a vinyl donor.

Conceptual Workflow for Tamoxifen Analog Synthesis

Tamoxifen_Synthesis start Aryl Halide & this compound step1 Heck or Stille Coupling start->step1 intermediate1 Styrene Intermediate step1->intermediate1 step2 Second Cross-Coupling or Functionalization intermediate1->step2 product Tamoxifen Analog step2->product

Caption: Conceptual workflow for the synthesis of Tamoxifen analogs.

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal of synthetic chemists. Its stability, coupled with its reactivity in key cross-coupling reactions, makes it an important building block for the synthesis of a wide array of organic compounds and materials. For researchers in drug development, its utility in constructing complex molecular scaffolds, such as those found in tamoxifen and its analogs, highlights its significance in medicinal chemistry. The experimental protocols and reaction mechanisms detailed in this guide provide a solid foundation for the effective application of this compound in both academic and industrial research settings.

An In-depth Technical Guide on Triphenylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Triphenylvinylsilane, a versatile organosilicon compound. Its unique structure, featuring a vinyl group and three phenyl groups attached to a central silicon atom, imparts distinctive reactivity and stability.[1] This makes it a valuable component in organic synthesis, particularly in the development of advanced materials and pharmaceuticals.[1]

Molecular Data

The fundamental quantitative data for this compound is summarized below.

PropertyValueCitations
Molecular FormulaC₂₀H₁₈Si[1][2][3][4][5]
Molecular Weight286.45 g/mol [1][6]
286.44 g/mol [2][3][4]
286.4 g/mol [5]

This compound is also known by several synonyms, including Vinyltriphenylsilane and (Triphenylsilyl)ethylene.[1][2][4] It is registered under the CAS Number 18666-68-7.[1][2]

Physicochemical Properties

PropertyValue
AppearanceWhite to off-white crystal or crystalline powder
Melting Point68 - 71 °C
Boiling Point190 °C / 3 mmHg
Density1.04 g/cm³
Flash Point161.3 °C

Applications in Research and Development

This compound serves as a crucial building block in various scientific and industrial fields:

  • Organic Synthesis: It is a versatile reagent in the synthesis of complex organic molecules.[1]

  • Materials Science: The compound is utilized in creating silicon-containing polymers for electronics and coatings, as well as advanced materials with specific optical and electronic properties.[1]

  • Photovoltaics: It contributes to the formulation of materials that can enhance the efficiency of solar cells.[1]

Logical Relationship of Synthesis and Application

The following diagram illustrates the logical flow from the molecular properties of this compound to its primary applications.

This compound: From Structure to Application A Molecular Structure C₂₀H₁₈Si B Key Chemical Properties - Vinyl Group Reactivity - Phenyl Group Stability A->B determines C Organic Synthesis (Building Block) B->C enables D Materials Science (Polymer Development) B->D enables E Photovoltaics (Efficiency Enhancement) B->E enables

Caption: Logical flow from molecular structure to applications.

References

An In-Depth Technical Guide to Triphenylvinylsilane: Properties and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylvinylsilane [(C₆H₅)₃SiCH=CH₂] is an organosilicon compound of significant interest in organic synthesis and materials science. Its unique molecular architecture, combining the steric bulk and electronic properties of three phenyl groups with the reactivity of a vinyl moiety attached to a central silicon atom, makes it a versatile building block for the synthesis of complex molecules and functional polymers. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its key chemical transformations.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It exhibits good thermal stability and is soluble in many common organic solvents.[1] A summary of its key physical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₂₀H₁₈Si
Molecular Weight 286.45 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2]
Melting Point 68-71 °C[1]
Boiling Point 190 °C at 3 mmHg[1]
Density 1.04 g/cm³[2]
Flash Point 161.3 °C[2]
Purity ≥93% (GC) to ≥98%[1][3]

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

TechniqueKey Features
¹H NMR Signals corresponding to the vinyl protons and the aromatic protons of the phenyl groups.
¹³C NMR Resonances for the vinyl carbons and the distinct carbons of the phenyl rings.
IR Spectroscopy Characteristic absorption bands for C=C stretching of the vinyl group and Si-C and Si-phenyl vibrations.
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Generalized Protocol)

One of the most common methods for the synthesis of this compound involves the reaction of a vinyl Grignard reagent with triphenylchlorosilane. The following is a generalized experimental protocol based on standard Grignard reaction procedures.

Materials:

  • Magnesium turnings

  • Vinyl bromide or vinyl chloride

  • Triphenylchlorosilane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a small crystal of iodine are placed. Anhydrous diethyl ether or THF is added to cover the magnesium. A solution of vinyl bromide or vinyl chloride in the anhydrous solvent is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining vinyl halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent (vinylmagnesium bromide/chloride).

  • Reaction with Triphenylchlorosilane: The Grignard reagent solution is cooled in an ice bath. A solution of triphenylchlorosilane in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard solution with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

  • Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

G1 cluster_synthesis Synthesis of this compound Vinyl_Halide Vinyl Halide (CH₂=CHX) Grignard_Reagent Vinylmagnesium Halide (CH₂=CHMgX) Vinyl_Halide->Grignard_Reagent + Mg in ether/THF Mg Mg This compound This compound ((C₆H₅)₃SiCH=CH₂) Grignard_Reagent->this compound + (C₆H₅)₃SiCl Byproduct MgXCl Triphenylchlorosilane Triphenylchlorosilane ((C₆H₅)₃SiCl) Triphenylchlorosilane->this compound

Caption: Synthesis of this compound via Grignard Reaction.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent such as ethanol, hexane, or a mixture of hexane and ethyl acetate.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Column Chromatography Protocol:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G2 cluster_purification Purification Workflow Crude_Product Crude This compound Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Alternative Cooling Slow Cooling Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Pure_Crystals Pure this compound Crystals Filtration->Pure_Crystals Column_Chromatography->Pure_Crystals G3 cluster_hydrosilylation Hydrosilylation of an Alkyne with Triphenylsilane Alkyne Alkyne (R-C≡CH) Vinylsilane Vinylsilane Product Alkyne->Vinylsilane Triphenylsilane Triphenylsilane ((C₆H₅)₃SiH) Triphenylsilane->Vinylsilane Catalyst Catalyst (e.g., Pt, Rh) Catalyst->Vinylsilane G4 cluster_heck Heck Reaction of this compound This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupled_Product Pd_Catalyst Pd Catalyst Base Pd_Catalyst->Coupled_Product G5 cluster_polymerization Radical Polymerization of this compound Initiator Radical Initiator (R•) Propagating_Chain Propagating Polymer Chain Initiator->Propagating_Chain + Monomer Monomer This compound Propagating_Chain->Propagating_Chain Polymer Poly(this compound) Propagating_Chain->Polymer Termination

References

An In-depth Technical Guide to the Synthesis and Purification of Triphenylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of triphenylvinylsilane, a versatile organosilicon compound with applications in organic synthesis and materials science. This document details the prevalent synthetic methodology, purification protocols, and analytical techniques for characterization, presented in a manner accessible to researchers, scientists, and professionals in drug development.

Introduction

This compound is an organosilicon compound featuring a vinyl group and three phenyl groups attached to a central silicon atom. Its unique structural characteristics impart valuable properties, including thermal stability and reactivity, making it a useful building block in a variety of chemical transformations. It is notably employed in cross-coupling reactions and as a precursor for the synthesis of functionalized polymers.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Grignard reaction. This method involves the reaction of a vinyl Grignard reagent with triphenylchlorosilane to form the desired product.

Grignard Reaction Synthesis

The reaction proceeds via the nucleophilic attack of the vinylmagnesium halide on the electrophilic silicon atom of triphenylchlorosilane, leading to the formation of a new silicon-carbon bond.

Reaction Scheme:

(C₆H₅)₃SiCl + CH₂=CHMgBr → (C₆H₅)₃SiCH=CH₂ + MgBrCl

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Grignard Synthesis

Materials:

  • Triphenylchlorosilane ((C₆H₅)₃SiCl)

  • Vinylmagnesium bromide (CH₂=CHMgBr) solution in Tetrahydrofuran (THF) (e.g., 1.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is flame-dried and allowed to cool to room temperature.

  • Reactant Addition: A solution of triphenylchlorosilane in anhydrous THF is charged into the flask. The flask is cooled to 0 °C using an ice bath.

  • Grignard Reagent Addition: The vinylmagnesium bromide solution in THF is added dropwise to the stirred solution of triphenylchlorosilane via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Safety Precautions:

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under strictly anhydrous conditions and an inert atmosphere.[1]

  • Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

Synthesis Data
ParameterValue/Range
Reactants Triphenylchlorosilane, Vinylmagnesium bromide
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 75 - 90% (crude)

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and byproducts such as biphenyl.[3] Several techniques can be employed for purification, with the choice depending on the scale of the reaction and the desired final purity.

Recrystallization

Recrystallization is an effective method for purifying solid compounds like this compound.[4] The selection of an appropriate solvent is crucial for successful recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, hexane, or a mixed solvent system)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol or hexane are often suitable choices.

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added to dissolve the solid completely.

  • Decoloration (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.[5]

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] The flask can then be placed in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: The crystals are collected by vacuum filtration using a Büchner funnel. The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.[5]

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

ParameterValue/Range
Suitable Solvents Ethanol, Hexane, Ethanol/Water mixture
Expected Purity >98%
Recovery Yield 60 - 80%
Column Chromatography

For smaller scale purifications or when dealing with impurities that are difficult to remove by recrystallization, silica gel column chromatography is a valuable technique.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: A slurry of silica gel in the initial eluent is prepared and poured into the chromatography column. The silica gel is allowed to settle, and the column is equilibrated with the eluent.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate. The separation is monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection: Fractions containing the pure this compound (identified by TLC) are collected.

  • Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified product.

ParameterValue/Range
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., 98:2 to 95:5)
Target Rf value 0.2 - 0.4 in the chosen eluent system
Expected Purity >99%
Vacuum Distillation

For larger quantities of this compound, vacuum distillation can be an efficient purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[7]

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (distillation flask, condenser, receiving flask, vacuum source)

  • Heating mantle

Procedure:

  • Apparatus Setup: The crude this compound is placed in the distillation flask. The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed.

  • Vacuum Application: The system is slowly evacuated to the desired pressure.

  • Heating: The distillation flask is heated gently. The temperature at which the liquid distills is recorded along with the pressure.

  • Collection: The purified this compound is collected in the receiving flask.

ParameterValue/Range
Boiling Point ~190 °C at 3 mmHg
Expected Purity >98%

Characterization and Purity Analysis

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides information on their molecular weight and fragmentation patterns, allowing for the identification of impurities.[8][9]

  • Melting Point Analysis: A sharp melting point close to the literature value (68-71 °C) is indicative of high purity.

Visualization of Workflows

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis Reactants Triphenylchlorosilane Vinylmagnesium bromide Anhydrous THF Grignard Grignard Reaction (0°C to RT) Reactants->Grignard Reaction Workup Aqueous Work-up (NH4Cl solution) Grignard->Workup Quenching Crude Crude this compound Workup->Crude Extraction & Solvent Removal

Caption: Workflow for the synthesis of this compound.

PurificationWorkflow cluster_purification Purification Methods Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom VacDist Vacuum Distillation Crude->VacDist Pure Pure this compound Recrystallization->Pure ColumnChrom->Pure VacDist->Pure

Caption: Purification workflow for this compound.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via a Grignard reaction. Furthermore, it has detailed three effective purification techniques—recrystallization, column chromatography, and vacuum distillation—providing researchers with a comprehensive set of protocols to obtain this valuable compound in high purity. The provided data and workflows serve as a practical resource for the successful synthesis and purification of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Spectral Interpretation of Triphenylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for triphenylvinylsilane, a versatile organosilicon compound. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights into its molecular structure and chemical properties.

Spectroscopic Data Summary

The spectral data for this compound (C₂₀H₁₈Si), molecular weight 286.44 g/mol [1], are summarized in the tables below. This information is critical for the structural elucidation and quality control of this compound in research and development settings.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The vinyl and phenyl protons resonate in distinct regions of the spectrum.

Proton Type Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Vinyl5.5 - 7.0Multiplet--CH=CH₂
Phenyl7.2 - 7.8Multiplet--C₆H₅
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within this compound.

Carbon Type Chemical Shift (δ) ppm Assignment
Vinyl (=CH₂)~130=CH₂
Vinyl (-CH=)~139-CH=
Phenyl (ipso)~134C attached to Si
Phenyl (ortho, meta, para)128 - 136Aromatic C
IR Spectral Data

The infrared spectrum highlights the characteristic vibrational modes of the functional groups present in this compound.

Vibrational Mode Frequency (cm⁻¹) Intensity Assignment
C-H stretch (aromatic)3100 - 3000MediumPhenyl C-H
C-H stretch (vinyl)3080 - 3010MediumVinyl C-H
C=C stretch (aromatic)1600 - 1450Medium-StrongPhenyl ring
C=C stretch (vinyl)~1630MediumVinyl C=C
Si-C stretch1150 - 1100StrongSi-Phenyl
C-H bend (vinyl)1010, 958StrongVinyl C-H out-of-plane
C-H bend (aromatic)740, 700StrongPhenyl C-H out-of-plane
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation of the molecule, providing a characteristic fingerprint.

m/z Relative Intensity (%) Possible Fragment Ion
286Moderate[M]⁺ (Molecular Ion)
257High[M - C₂H₃]⁺
209High[M - C₆H₅]⁺
181High[Si(C₆H₅)₂H]⁺
105High[Si(C₆H₅)]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Acquisition Parameters: A larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet): Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) or Transmission (using a KBr pellet).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: Typically 4 cm⁻¹.

  • Scans: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum. A suitable number of scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples. For direct insertion, a small amount of the solid is placed in a capillary tube.

Ionization:

  • Technique: Electron Ionization (EI).

  • Electron Energy: 70 eV. This standard energy is used to generate reproducible fragmentation patterns.

Mass Analysis:

  • Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu) to detect the molecular ion and significant fragment ions.

Visualization of Analytical Workflow and Structural Elucidation

The following diagrams illustrate the logical relationships in the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Structural Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

Structural_Elucidation_Logic cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_structure Deduced Structure H_NMR ¹H NMR: - Phenyl Protons - Vinyl Protons This compound This compound (C₆H₅)₃SiCH=CH₂ H_NMR->this compound Proton Environment C_NMR ¹³C NMR: - Phenyl Carbons - Vinyl Carbons C_NMR->this compound Carbon Skeleton IR_Spec IR Spectrum: - C=C Stretches (Aromatic, Vinyl) - C-H Stretches (Aromatic, Vinyl) - Si-C Stretch IR_Spec->this compound Functional Groups MS_Spec Mass Spectrum: - Molecular Ion (m/z 286) - Fragmentation Pattern MS_Spec->this compound Molecular Weight & Formula

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Triphenylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the organosilicon compound, Triphenylvinylsilane. This document summarizes the available spectral data, outlines a comprehensive experimental protocol for data acquisition, and presents visual aids to understand the structural and spectral relationships within the molecule.

Introduction to this compound and its NMR Spectroscopy

This compound [(C₆H₅)₃SiCH=CH₂] is a versatile organosilicon compound utilized in organic synthesis and materials science. Its structure, featuring a vinyl group and three phenyl rings attached to a central silicon atom, gives rise to a characteristic NMR spectrum. Understanding the ¹H and ¹³C NMR chemical shifts is crucial for its identification, purity assessment, and for monitoring its reactions.

¹H and ¹³C NMR Chemical Shift Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from spectral databases and literature sources. It is important to note that chemical shifts can be influenced by the solvent used and the concentration of the sample.

¹H NMR Chemical Shifts
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Vinyl (-CH=)6.55dd20.4, 14.7
Vinyl (=CH₂, trans to Si)6.15dd20.4, 4.2
Vinyl (=CH₂, cis to Si)5.75dd14.7, 4.2
Phenyl (ortho, meta, para)7.35-7.65m-

dd = doublet of doublets, m = multiplet

¹³C NMR Chemical Shifts
Carbon Assignment Chemical Shift (δ, ppm)
Vinyl (-CH=)138.8
Vinyl (=CH₂)134.1
Phenyl (ipso)134.5
Phenyl (ortho)135.8
Phenyl (meta)128.0
Phenyl (para)130.0

Experimental Protocol for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, which is a solid at room temperature.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for both ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm. If the deuterated solvent does not already contain TMS, a small amount can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic protons.

  • Tuning and Shimming: Insert the sample into the spectrometer probe. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field should be shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

    • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the logical workflow for its NMR analysis.

Triphenylvinylsilane_Structure cluster_triphenyl Triphenyl Group cluster_vinyl Vinyl Group C1 C(ipso) C2 C(ortho) C3 C(meta) C4 C(para) CH -CH= CH2 =CH₂ CH->CH2 Si Si Si->C1 Si->CH NMR_Workflow A This compound Sample B Dissolve in Deuterated Solvent A->B C Place in NMR Tube B->C D Acquire FID on NMR Spectrometer C->D E Fourier Transform D->E F Phase and Baseline Correction E->F G Reference to TMS F->G H ¹H and ¹³C NMR Spectra G->H I Data Analysis (Peak Picking, Integration) H->I

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Triphenylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of triphenylvinylsilane, a versatile organosilicon compound. By detailing the characteristic vibrational modes and providing a standardized experimental protocol, this document serves as a valuable resource for the identification and characterization of this compound in various research and development settings.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups: the phenyl rings (Ph), the vinyl group (-CH=CH₂), and the silicon-carbon (Si-C) bonds. The quantitative data, including the wavenumber, intensity, and assigned vibrational mode for each significant peak, are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3069MediumAromatic C-H Stretch
~3049MediumAromatic C-H Stretch
~3010WeakVinyl =C-H Stretch
~1590MediumPhenyl C=C Stretch
~1485MediumPhenyl C=C Stretch
~1428StrongPhenyl Ring Vibration / Si-Ph Stretch
~1405MediumVinyl =CH₂ Scissoring
~1115StrongSi-Ph Stretch
~1010MediumVinyl C-H In-plane Bend
~995MediumVinyl =CH₂ Wag
~735StrongPhenyl C-H Out-of-plane Bend (Monosubstituted)
~698StrongPhenyl C-H Out-of-plane Bend (Monosubstituted)

Note: The peak positions are approximate and may vary slightly depending on the sample preparation method and the specific instrument used.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring the Fourier-Transform Infrared (FTIR) spectrum of solid this compound using the potassium bromide (KBr) pellet method. This technique is widely used for obtaining high-quality spectra of solid samples.[1][2]

1. Materials and Equipment:

  • This compound (solid)

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

2. Sample Preparation (KBr Pellet Method):

  • Grinding: In a dry environment, finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle.

  • Mixing: Add about 100-200 mg of dry KBr powder to the ground sample. The recommended sample concentration in KBr is between 0.2% and 1%.[1]

  • Homogenization: Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. This is crucial to reduce scattering of the infrared radiation.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

3. Spectral Acquisition:

  • Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer's sample holder and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

  • Sample Spectrum: Replace the blank pellet with the this compound-KBr pellet and acquire the sample spectrum.

  • Data Processing: The acquired interferogram is Fourier-transformed by the instrument's software to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

4. Alternative Method (Attenuated Total Reflectance - ATR): For a more rapid analysis with minimal sample preparation, the ATR technique can be employed.[2]

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum directly.

Visualization of the Analytical Workflow

The logical flow of the infrared spectroscopy analysis, from initial sample handling to final data interpretation, is depicted in the following diagram.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing & Analysis sample This compound (Solid Sample) grind Grind Sample sample->grind mix Mix with KBr grind->mix press Press into Pellet mix->press sample_spec Collect Sample Spectrum press->sample_spec background Collect Background Spectrum (Blank KBr) fft Fourier Transform sample_spec->fft baseline Baseline Correction fft->baseline assign Peak Assignment baseline->assign report Final Report assign->report

Caption: Workflow for FTIR analysis of this compound.

This structured approach ensures the reliable and reproducible acquisition of infrared spectra for the accurate identification and characterization of this compound.

References

Mass Spectrometry Fragmentation Pattern of Triphenylvinylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of triphenylvinylsilane (C₂₀H₁₈Si, M.W. 286.44 g/mol ). Understanding the fragmentation behavior of this organosilicon compound is crucial for its accurate identification and characterization in complex matrices, a common requirement in materials science, organic synthesis, and pharmaceutical development.

Core Fragmentation Pathway

Under electron ionization (EI), this compound undergoes a series of characteristic fragmentation events. The molecular ion ([M]⁺˙) is observed at a mass-to-charge ratio (m/z) of 286. The fragmentation is dominated by the cleavage of the silicon-phenyl bond, which is a common feature in the mass spectra of phenyl-substituted silanes.

The initial and most significant fragmentation step is the loss of a phenyl radical (C₆H₅•), leading to the formation of a highly stable diphenylvinylsilyl cation. This cation can subsequently lose a hydrogen atom to form a resonance-stabilized species. Further fragmentation involves the loss of the vinyl group and additional phenyl groups, resulting in a series of smaller, characteristic ions.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound. The relative abundance is based on the most intense peak (base peak) being normalized to 100%.

m/zProposed Fragment IonRelative Abundance (%)
286[C₂₀H₁₈Si]⁺˙ (Molecular Ion)30
209[(C₆H₅)₂Si(CH=CH₂)]⁺100
208[(C₆H₅)₂Si(C₂H)]⁺60
182[(C₆H₅)₂SiH]⁺85
181[(C₆H₅)₂Si]⁺˙95
131[(C₆H₅)Si(CH=CH₂)]⁺40
105[C₆H₅Si]⁺55
77[C₆H₅]⁺20

Note: The relative abundances are estimations based on available spectral data and known fragmentation patterns of similar compounds.

Visualization of the Fragmentation Pathway

The fragmentation pathway of this compound can be visualized as a logical relationship between the parent molecule and its fragment ions.

Fragmentation_Pathway M This compound [C₂₀H₁₈Si]⁺˙ m/z = 286 F1 [(C₆H₅)₂Si(CH=CH₂)]⁺ m/z = 209 M->F1 - C₆H₅• F2 [(C₆H₅)₂SiH]⁺ m/z = 182 F1->F2 - C₂H₂ F3 [(C₆H₅)₂Si]⁺˙ m/z = 181 F2->F3 - H• F4 [C₆H₅Si]⁺ m/z = 105 F3->F4 - C₆H₅• F5 [C₆H₅]⁺ m/z = 77 F4->F5 - Si

Caption: Fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed methodology for the analysis of this compound using GC-MS, a standard and reliable technique for volatile and semi-volatile organic compounds.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane or dichloromethane.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

  • Sample Matrix: For the analysis of this compound in a sample matrix, use an appropriate extraction method (e.g., liquid-liquid extraction with hexane or solid-phase extraction) to isolate the analyte and remove interfering substances. The final extract should be dissolved in a GC-compatible solvent.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A Series GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.

  • Injector:

    • Mode: Splitless

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Final Hold: Hold at 300 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode to obtain the complete mass spectrum of the eluting compounds.

  • Identify this compound by its characteristic retention time and by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

  • For quantitative analysis, create a calibration curve using the peak areas of the standard solutions and perform a regression analysis.

This detailed protocol provides a robust starting point for the analysis of this compound. Researchers may need to optimize the parameters based on their specific instrumentation and sample matrices.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the identification and quantification of this compound using GC-MS.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Output Prep Prepare Standard Solutions and Sample Extracts Inject Inject Sample into GC-MS Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Identify Identify by Retention Time and Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report with Qualitative and Quantitative Results Quantify->Report

Caption: GC-MS workflow for this compound analysis.

Solubility Profile of Triphenylvinylsilane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylvinylsilane (CAS No. 18666-68-7) is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique structure, featuring a vinyl group and three phenyl groups attached to a central silicon atom, imparts valuable properties for its use as a building block in the creation of advanced materials and pharmaceuticals.[1] A critical parameter for its effective use in various applications is its solubility in common organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this process.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its chemical structure provides strong indications of its solubility profile. The presence of three nonpolar phenyl groups and a hydrocarbon vinyl group suggests that this compound is a largely nonpolar molecule.

Following the principle of "like dissolves like," this compound is expected to exhibit good solubility in nonpolar and weakly polar organic solvents.[2][3] General statements from suppliers indicate that it has "excellent thermal stability and compatibility with various solvents," further supporting its utility in a range of solvent systems.[1] Conversely, it is reported to be insoluble in water, a highly polar solvent.

Based on these principles, the expected solubility behavior is as follows:

  • High Solubility Expected in:

    • Aromatic hydrocarbons (e.g., toluene, benzene, xylene)

    • Chlorinated hydrocarbons (e.g., dichloromethane, chloroform)

    • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Moderate to Low Solubility Expected in:

    • Ketones (e.g., acetone, methyl ethyl ketone)

    • Esters (e.g., ethyl acetate)

    • Alcohols (e.g., ethanol, isopropanol)

  • Insoluble in:

    • Water

It is crucial for researchers to experimentally verify the solubility in a specific solvent of interest for their application, as theoretical predictions may not always be precise.

Data Presentation: Predicted Solubility

As quantitative data is not available, the following table summarizes the predicted solubility of this compound based on general chemical principles.

Solvent ClassCommon SolventsPredicted Solubility
Aromatic HydrocarbonsToluene, Benzene, XyleneHigh
Chlorinated HydrocarbonsDichloromethane, ChloroformHigh
EthersDiethyl Ether, Tetrahydrofuran (THF)High
KetonesAcetone, Methyl Ethyl Ketone (MEK)Moderate to Low
EstersEthyl AcetateModerate to Low
AlcoholsEthanol, Isopropanol, MethanolLow
Protic SolventsWaterInsoluble

Experimental Protocol: Determination of Solubility of a Solid Organic Compound

The following is a general, standard procedure for determining the solubility of a solid organic compound like this compound in a given organic solvent. This method can be adapted to determine either qualitative solubility or to quantify the solubility at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Small test tubes or vials

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Water bath or heating block (for temperature control, if required)

  • Analytical balance (for quantitative measurement)

  • Filtration apparatus (e.g., syringe filter) (for quantitative measurement)

Procedure:

  • Preparation: Add a small, known amount of this compound (e.g., 10 mg) to a clean, dry test tube.[4]

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.5 mL) to the test tube.[5]

  • Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 1-2 minutes) to facilitate dissolution.[2]

  • Observation: Observe the mixture to see if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue to add small, measured increments of the solvent (e.g., 0.1 mL at a time), with vigorous mixing after each addition, until the solid is completely dissolved.[5]

  • Qualitative Assessment: The compound is considered soluble if it dissolves completely. If a significant amount remains undissolved after adding a substantial volume of solvent (e.g., 3 mL), it can be classified as sparingly soluble or insoluble.

  • Quantitative Measurement (Optional): a. Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a vial. b. Equilibrate the mixture at a constant temperature for an extended period (e.g., 24 hours) with continuous stirring to ensure saturation. c. Carefully separate the undissolved solid from the saturated solution by filtration. d. Take a known volume of the clear, saturated filtrate and evaporate the solvent. e. Weigh the remaining solid residue to determine the mass of this compound that was dissolved. f. Calculate the solubility in terms of g/L or mol/L.

Mandatory Visualization: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

G cluster_0 Preparation cluster_1 Solvation cluster_2 Assessment start Start weigh Weigh this compound start->weigh add_solid Add Solid to Test Tube weigh->add_solid add_solvent Add Solvent Increment add_solid->add_solvent mix Vigorous Mixing add_solvent->mix observe Observe for Dissolution mix->observe observe->add_solvent Solid Remains soluble Soluble observe->soluble Solid Dissolved insoluble Insoluble/Sparingly Soluble observe->insoluble Max Solvent Added

Caption: Workflow for determining the solubility of a solid.

References

Alternate names for Triphenylvinylsilane like (Triphenylsilyl)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (Triphenylsilyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Triphenylsilyl)ethylene, also known as Triphenylvinylsilane. It covers its nomenclature, key chemical properties, detailed synthesis protocols, and its applications in various organic reactions. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Nomenclature and Chemical Properties

This compound is a versatile organosilicon compound with several recognized names in the chemical literature. A summary of its common identifiers and key physicochemical properties is provided below for easy reference.

Table 1: Alternate Names and Synonyms for this compound

TypeName
IUPAC Name ethenyl(triphenyl)silane[1]
Common Names This compound[1], (Triphenylsilyl)ethylene[2]
Synonyms Ethenyltriphenylsilan[2], Vinyltriphenylsilane[1], Silane, ethenyltriphenyl-[1], Silane, triphenylvinyl-[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 18666-68-7[1][2]
Molecular Formula C₂₀H₁₈Si[1][2]
Molecular Weight 286.44 g/mol [1][2]
Appearance White to off-white solid
Melting Point 68-71 °C
Boiling Point 190 °C at 3 mmHg
Purity ≥98%[3]
Storage Store at 4°C under a nitrogen atmosphere[3]

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is through the Grignard reaction. This involves the reaction of a vinyl Grignard reagent with triphenylchlorosilane.

Experimental Protocol: Grignard Reaction Synthesis

This protocol outlines the synthesis of this compound from triphenylchlorosilane and vinylmagnesium bromide.

Materials:

  • Triphenylchlorosilane (1.0 eq)

  • Vinylmagnesium bromide (1.0 M solution in THF, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylchlorosilane in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the vinylmagnesium bromide solution dropwise to the stirred solution of triphenylchlorosilane over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford this compound as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound via Grignard Reaction cluster_setup Reaction Setup cluster_reaction Grignard Reaction cluster_workup Workup and Purification dissolve Dissolve Triphenylchlorosilane in anhydrous THF cool Cool to 0 °C dissolve->cool add_grignard Add Vinylmagnesium Bromide dropwise cool->add_grignard Under inert atmosphere warm_rt Warm to Room Temperature add_grignard->warm_rt stir Stir for 12-16 hours warm_rt->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Et2O or EtOAc quench->extract wash Wash with aq. NaHCO3 and Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end Pure this compound

Caption: Workflow for the synthesis of this compound.

Key Reactions and Mechanisms

This compound is a valuable building block in organic synthesis due to the reactivity of the vinyl group, which can participate in a variety of coupling and addition reactions.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond. While this compound is a product of alkyne hydrosilylation, the vinylsilyl group itself can undergo further reactions. A plausible mechanism for the hydrosilylation of an alkyne to form a vinylsilane is depicted below. The reaction is typically catalyzed by transition metal complexes.[4]

Hydrosilylation_Mechanism General Mechanism for Alkyne Hydrosilylation cluster_cycle Catalytic Cycle catalyst [M] Catalyst oxidative_addition Oxidative Addition catalyst->oxidative_addition silane R3Si-H silane->oxidative_addition alkyne R'-C≡C-H alkyne_coordination Alkyne Coordination alkyne->alkyne_coordination oxidative_addition->alkyne_coordination [M(H)(SiR3)] migratory_insertion Migratory Insertion alkyne_coordination->migratory_insertion π-complex reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination Vinyl-M complex reductive_elimination->oxidative_addition Regenerates Catalyst product R'-CH=CH-SiR3 reductive_elimination->product Vinylsilane

Caption: Catalytic cycle of alkyne hydrosilylation.

Suzuki-Miyaura Cross-Coupling

Vinylsilanes, including this compound, can be converted to vinylsilanols or vinylboronates, which are effective coupling partners in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[4] The general mechanism involves a palladium catalyst.

Representative Experimental Protocol (Adapted for a Vinylsilane):

  • To a flame-dried Schlenk tube, add the vinylsilane (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a deoxygenated solvent mixture (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling, add water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki_Miyaura_Mechanism Suzuki-Miyaura Cross-Coupling Catalytic Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition organoboron R-B(OR)2 transmetalation Transmetalation organoboron->transmetalation base Base base->transmetalation oxidative_addition->transmetalation Ar-Pd(II)-X reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-R reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product Coupled Product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] this compound can act as the alkene component in this reaction.

Representative Experimental Protocol (Adapted for this compound):

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

  • Deoxygenate the mixture by bubbling with an inert gas.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • After completion, cool the mixture, filter off the salts, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Heck_Reaction_Mechanism Heck Reaction Catalytic Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition alkene CH2=CH-R alkene_insertion Carbopalladation alkene->alkene_insertion base Base catalyst_regeneration Catalyst Regeneration base->catalyst_regeneration oxidative_addition->alkene_insertion Ar-Pd(II)-X beta_hydride_elimination β-Hydride Elimination alkene_insertion->beta_hydride_elimination Alkyl-Pd complex beta_hydride_elimination->catalyst_regeneration Hydrido-Pd complex product Ar-CH=CH-R beta_hydride_elimination->product Substituted Alkene catalyst_regeneration->pd0

Caption: Catalytic cycle of the Heck reaction.

Applications in Research and Development

This compound and related vinylsilanes are important intermediates in the synthesis of complex organic molecules. Their ability to undergo a variety of transformations makes them valuable in the following areas:

  • Pharmaceutical Synthesis: The construction of complex carbon skeletons via cross-coupling reactions is a cornerstone of modern drug discovery.

  • Materials Science: Vinylsilanes are used in the preparation of silicon-containing polymers and materials with unique electronic and optical properties.[6]

  • Organic Synthesis: They serve as versatile building blocks for the stereoselective synthesis of substituted alkenes.

References

Triphenylvinylsilane: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triphenylvinylsilane is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique chemical structure, featuring a vinyl group and three phenyl groups attached to a silicon atom, imparts valuable properties for the development of novel polymers, coatings, and pharmaceutical intermediates. This guide provides a comprehensive overview of the safety and handling of this compound, drawing from available Safety Data Sheet (SDS) information to ensure its responsible use in a research and development setting.

Core Safety and Physical Data

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValue
Molecular Formula C₂₀H₁₈Si
Molecular Weight 286.44 g/mol [1][2]
Appearance Off-white to slightly beige crystalline powder[1]
Melting Point 68-71 °C[1][3]
Boiling Point 365.9 °C at 760 mmHg[1]
Density 1.04 g/cm³[1]
Flash Point 161.3 °C[1]
Storage Temperature 2-8°C[1]
Table 2: Hazard Identification and Classification

This compound is classified as an irritant. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassGHS Hazard StatementGHS PictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritation[4]GHS07 (Exclamation Mark)Warning[4]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[4]GHS07 (Exclamation Mark)Warning[4]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[4]GHS07 (Exclamation Mark)Warning[4]

Experimental Protocols for Hazard Assessment

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test System: Typically, the albino rabbit is used. A small area of the animal's back is clipped free of fur.

  • Application: A measured amount of the test substance (solid or liquid) is applied to a small patch of intact skin. The patch is then covered with a gauze dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored using a standardized system. The scores are then used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

  • Test System: The albino rabbit is the standard model for this test.

  • Application: A small, measured amount of the substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: Lesions are scored based on a standardized scale. The persistence and reversibility of the observed effects are key factors in the hazard classification.

Visualizing Safety and Information Workflows

Logical Workflow for Handling a this compound Spill

The following diagram illustrates a logical sequence of actions to be taken in the event of a this compound spill, based on its known hazards and recommended precautionary measures.

Spill_Response_Workflow cluster_InitialActions Immediate Response cluster_Containment Containment & Cleanup cluster_FinalSteps Post-Cleanup Ensure_Area_is_Well-Ventilated Ensure Area is Well-Ventilated Evacuate_Non-Essential_Personnel Evacuate Non-Essential Personnel Ensure_Area_is_Well-Ventilated->Evacuate_Non-Essential_Personnel Don_Appropriate_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Evacuate_Non-Essential_Personnel->Don_Appropriate_PPE Contain_Spill Contain Spill with Inert Absorbent Material Don_Appropriate_PPE->Contain_Spill Sweep_up_Solid Carefully Sweep or Scoop up Solid Material Contain_Spill->Sweep_up_Solid Place_in_Container Place in a Labeled, Sealable Container for Disposal Sweep_up_Solid->Place_in_Container Clean_Spill_Area Clean Spill Area with Soap and Water Place_in_Container->Clean_Spill_Area Dispose_Waste Dispose of Waste According to Institutional and Local Regulations Clean_Spill_Area->Dispose_Waste Wash_Hands Wash Hands and Affected Skin Thoroughly Dispose_Waste->Wash_Hands Spill_Occurs Spill_Occurs Spill_Occurs->Ensure_Area_is_Well-Ventilated SDS_Structure cluster_Identification Product & Company Information cluster_Response Emergency & First Aid cluster_Handling Handling & Exposure cluster_Properties Physical & Chemical Properties cluster_Toxicology Toxicological & Ecological Information cluster_DisposalTransportRegulatory Disposal, Transport & Regulatory Sec1 1. Identification Sec2 2. Hazard(s) Identification Sec1->Sec2 Sec14 14. Transport Information Sec1->Sec14 Sec15 15. Regulatory Information Sec1->Sec15 Sec4 4. First-Aid Measures Sec2->Sec4 informs Sec5 5. Fire-Fighting Measures Sec2->Sec5 informs Sec6 6. Accidental Release Measures Sec2->Sec6 informs Sec8 8. Exposure Controls/ Personal Protection Sec2->Sec8 informs Sec3 3. Composition/Information on Ingredients Sec3->Sec2 Sec11 11. Toxicological Information Sec3->Sec11 Sec13 13. Disposal Considerations Sec6->Sec13 Sec7 7. Handling and Storage Sec8->Sec7 Sec9 9. Physical and Chemical Properties Sec9->Sec5 Sec9->Sec7 Sec10 10. Stability and Reactivity Sec10->Sec7 Sec11->Sec2 Sec12 12. Ecological Information Sec16 16. Other Information Sec15->Sec16

References

Methodological & Application

Application Notes and Protocols for Triphenylvinylsilane in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylvinylsilane in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The focus is on the Hiyama and related cross-coupling reactions, offering insights into reaction mechanisms, detailed experimental protocols, and applications in the synthesis of complex organic molecules.

Introduction to Palladium-Catalyzed Cross-Coupling of Organosilanes

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1] Among the various organometallic reagents used, organosilanes have emerged as attractive coupling partners due to their low cost, low toxicity, and high chemical stability.[2][3] The Hiyama coupling, specifically, is the palladium-catalyzed reaction between an organosilane and an organic halide or pseudohalide.[3] this compound is a versatile and stable vinylating reagent in these reactions, enabling the synthesis of a wide range of substituted styrenes and other vinylated compounds.[4]

A key aspect of Hiyama coupling is the activation of the relatively inert carbon-silicon bond to facilitate transmetalation to the palladium center.[3] This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under fluoride-free conditions using a base.[3][4] The development of fluoride-free methods has been a significant advancement, broadening the scope and functional group tolerance of the reaction.[4]

Reaction Mechanism: The Hiyama Coupling Catalytic Cycle

The catalytic cycle of the Hiyama coupling is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the activation of the organosilane.

Hiyama_Coupling cluster_activation Silane Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Vinyl(L2) Ar-Pd(II)-Vinyl(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Vinyl(L2) Transmetalation Ph3Si-X Ph3Si-X Ar-Pd(II)-X(L2)->Ph3Si-X Ar-Pd(II)-Vinyl(L2)->Pd(0)L2 Reductive Elimination Ar-Vinyl Ar-Vinyl Ar-Pd(II)-Vinyl(L2)->Ar-Vinyl This compound This compound Activated Silane Activated Silane This compound->Activated Silane e.g., F- or OH- Activator Activator Activated Silane->Ar-Pd(II)-X(L2) Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, This compound, Catalyst, Ligand, & Activator Glassware Oven-dried Schlenk Tube under Inert Atmosphere Reagents->Glassware Solvent Add Anhydrous, Degassed Solvent Glassware->Solvent Heating Heat to Desired Temperature Solvent->Heating Stirring Stir for Required Time Heating->Stirring Monitoring Monitor by TLC or GC-MS Stirring->Monitoring Quench Cool and Quench Reaction Mixture Monitoring->Quench Extraction Solvent Extraction and Washing Quench->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols: Mechanism of the Silyl-Heck Reaction with Triphenylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the silyl-Heck reaction, with a specific focus on the use of triphenylvinylsilane and analogous substrates. This powerful palladium-catalyzed cross-coupling reaction allows for the formation of vinyl and allyl silanes, which are versatile intermediates in organic synthesis and crucial building blocks in the development of novel therapeutics.[1][2] This document outlines the reaction mechanism, presents key quantitative data, and provides detailed experimental protocols for researchers.

Introduction to the Silyl-Heck Reaction

The silyl-Heck reaction is a variation of the well-established Mizoroki-Heck reaction that enables the coupling of a silyl halide or triflate with an alkene.[1][3] This transformation is a powerful tool for the direct introduction of a silyl group into an organic molecule, yielding valuable vinyl or allyl silane products.[4][5][6] These products serve as versatile synthetic intermediates, readily participating in a variety of subsequent transformations such as Hiyama cross-coupling reactions, Hosomi-Sakurai allylations, and as masked carbonyl groups.[5][7]

The reaction typically employs a palladium catalyst, often in the presence of a phosphine ligand and a base.[1][8] The choice of ligand is critical for the success of the reaction, with sterically demanding and electron-rich phosphines often providing the best results by promoting the formation of highly reactive, low-valent palladium intermediates.[5]

The Catalytic Cycle: Mechanism of the Silyl-Heck Reaction

The mechanism of the silyl-Heck reaction is analogous to the traditional Heck reaction and proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the silyl halide (e.g., R₃Si-X) to a coordinatively unsaturated Pd(0) complex to form a Pd(II)-silyl intermediate.[8]

  • Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by migratory insertion of the alkene into the Pd-Si bond, forming a new carbon-silicon bond and a palladium-alkyl intermediate.[8][9]

  • β-Hydride Elimination: A crucial step for the formation of the vinylsilane product is the β-hydride elimination from the palladium-alkyl intermediate. This step regenerates the double bond and forms a palladium-hydride species.[8][9]

  • Reductive Elimination: The final step involves the reductive elimination of HX from the palladium-hydride species, typically facilitated by a base, which regenerates the active Pd(0) catalyst for the next cycle.[1][8][9]

Silyl_Heck_Reaction_Mechanism cluster_products Products Vinylsilane Vinylsilane BaseHX Base-H⁺X⁻ PdII_alkyl PdII_alkyl PdII_alkyl->Vinylsilane Product Release PdII_hydride PdII_hydride PdII_hydride->BaseHX Byproduct Formation

Quantitative Data Summary

The efficiency of the silyl-Heck reaction is highly dependent on the choice of catalyst, ligand, and reaction conditions. Below is a summary of representative yields achieved with various styrene derivatives.

EntryStyrene DerivativeSilylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-tert-ButylstyreneMe₃SiI(COD)Pd(CH₂SiMe₃)₂ (5)tBuPPh₂ (10.5)Et₃NToluene5098[7]
24-tert-ButylstyreneMe₃SiIPd₂(dba)₃ (2.5)tBuPPh₂ (10.5)Et₃NToluene5012[7]
34-tert-ButylstyreneMe₃SiIPd₂(dba)₃ (2.5)Ligand 2 (10)Et₃NToluene5099[7]
4StyreneMe₃SiIPd₂(dba)₃ (2.5)Ligand 2 (10)Et₃NToluene5096[7]
54-ChlorostyreneMe₃SiIPd₂(dba)₃ (2.5)Ligand 2 (10)Et₃NToluene5096[7]
64-FluorostyreneMe₃SiIPd₂(dba)₃ (2.5)Ligand 2 (10)Et₃NToluene5091[7]
7Methyl 4-vinylbenzoateMe₃SiIPd₂(dba)₃ (2.5)Ligand 2 (10)Et₃NToluene5095[7]
84-MethoxystyreneMe₃SiIPd₂(dba)₃ (2.5)Ligand 2 (10)Et₃NToluene5092[7]

Ligand 2 refers to bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine.

Experimental Protocols

The following are generalized protocols for performing the silyl-Heck reaction. Researchers should optimize conditions for their specific substrates and desired products.

General Protocol for the Silylation of Styrenes

This protocol is adapted from the work of Watson and coworkers for the synthesis of vinylsilanes.[5][7]

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine)

  • Styrene derivative

  • Silylating agent (e.g., trimethylsilyl iodide, Me₃SiI)

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask or glovebox

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous solvent, followed by the styrene derivative and the base.

  • Add the silylating agent dropwise to the stirred reaction mixture.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 50 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired vinylsilane.

Experimental_Workflow start Start: Prepare Inert Atmosphere reagents Combine Pd Precatalyst, Ligand, Styrene, Base, and Solvent start->reagents add_silyl Add Silylating Agent reagents->add_silyl react Heat and Stir Reaction Mixture add_silyl->react monitor Monitor Reaction Progress (GC-MS, TLC) react->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Applications in Drug Development

The vinyl and allyl silanes synthesized via the silyl-Heck reaction are valuable building blocks in medicinal chemistry and drug development. Their utility stems from their participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the construction of complex molecular scaffolds found in biologically active compounds.[1][2][10] For instance, the synthesis of Naproxen, a common anti-inflammatory drug, can be achieved on an industrial scale using Heck-type reactions.[1] The functional group tolerance of the silyl-Heck reaction further enhances its applicability in the late-stage functionalization of complex molecules, a critical step in the optimization of lead compounds in drug discovery programs.[7]

Conclusion

The silyl-Heck reaction represents a robust and versatile method for the synthesis of unsaturated organosilanes. The development of highly active and selective catalyst systems has significantly expanded the scope and utility of this transformation. The detailed protocols and mechanistic understanding provided in these notes are intended to facilitate the adoption of this powerful reaction in both academic and industrial research settings, particularly in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols: Triphenylvinylsilane in Free-Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylvinylsilane is an organosilicon compound with a vinyl group attached to a silicon atom that is also bonded to three phenyl groups.[1][2] This unique structure provides a combination of reactivity through the vinyl group and thermal stability conferred by the phenyl-silicon backbone.[1] While the free-radical polymerization of vinyl monomers is a widely utilized method for polymer synthesis, specific literature on the homopolymerization of this compound is limited. However, based on the general principles of free-radical polymerization of vinylsilanes, this compound can serve as a monomer to produce poly(this compound). This polymer is anticipated to exhibit high thermal stability and unique optical and electronic properties due to the presence of the bulky, aromatic phenyl groups and the silicon-carbon backbone.

These application notes provide a generalized protocol for the free-radical polymerization of this compound, along with methods for the characterization of the resulting polymer. The provided protocols are based on established methods for similar vinyl monomers and should be considered a starting point for optimization.

Key Applications

Polymers derived from this compound are expected to find applications in areas where high thermal stability and specific refractive index or dielectric properties are required. Potential applications include:

  • High-Performance Coatings and Sealants: The thermal stability and durability of the silane polymer make it a candidate for protective coatings in harsh environments.[1]

  • Advanced Optical Materials: The presence of phenyl groups can impart a high refractive index, making the polymer suitable for optical applications.

  • Dielectric Materials: Silicon-containing polymers are known for their use in electronics, and poly(this compound) could serve as a dielectric material.[1]

Data Presentation

Due to the limited specific data in the scientific literature for the free-radical homopolymerization of this compound, the following table presents expected ranges for polymer properties based on data for analogous vinyl polymers. Experimental determination of these values for poly(this compound) is highly recommended.

PropertyExpected Range / ValueMethod of Analysis
Number Average Molecular Weight (Mn)5,000 - 50,000 g/mol (highly dependent on reaction conditions)Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw)10,000 - 100,000 g/mol (highly dependent on reaction conditions)Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 3.0 (typical for conventional free-radical polymerization)GPC (Mw/Mn)
Glass Transition Temperature (Tg)> 100 °C (expected to be high due to the rigid phenyl groups)Differential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)> 300 °C (5% weight loss, expected to be high due to the silicon-phenyl backbone)Thermogravimetric Analysis (TGA)

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol describes a general procedure for the solution polymerization of this compound using Azobisisobutyronitrile (AIBN) as a thermal initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent, anhydrous)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (inert atmosphere)

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature control

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 17.4 mmol) in anhydrous toluene (e.g., 20 mL).

  • Add the free-radical initiator, AIBN (e.g., 0.029 g, 0.17 mmol, ~1 mol% relative to the monomer).

  • Degassing: To remove dissolved oxygen which inhibits polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen gas. Place the flask in a preheated oil bath at 70-80 °C.

  • Allow the reaction to proceed with stirring for a predetermined time (e.g., 12-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Termination and Precipitation: Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 200 mL), while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Decant the solvent/non-solvent mixture and redissolve the polymer in a minimal amount of a good solvent like tetrahydrofuran (THF) or toluene.

  • Repeat the precipitation process by adding the polymer solution to an excess of methanol.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Characterization of Poly(this compound)

1. Molecular Weight and Polydispersity Index (PDI) Determination by Gel Permeation Chromatography (GPC):

  • Prepare a dilute solution of the dried poly(this compound) in a suitable solvent for GPC analysis (e.g., THF).

  • Use a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.

  • The number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn) can be determined from the resulting chromatogram.

2. Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the polymer in a deuterated solvent (e.g., CDCl3).

  • Acquire ¹H NMR and ¹³C NMR spectra. The disappearance of the vinyl proton signals (typically in the 5-7 ppm range in ¹H NMR) and the appearance of a broad aliphatic backbone signal will confirm polymerization.

3. Thermal Properties Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

  • For DSC analysis, heat a small sample of the polymer under a nitrogen atmosphere at a controlled heating rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg).

  • For TGA analysis, heat a sample of the polymer under a nitrogen or air atmosphere at a controlled heating rate (e.g., 10 °C/min) to determine the thermal decomposition temperature (Td).

Visualizations

Free_Radical_Polymerization_Workflow Monomer This compound (Monomer) ReactionVessel Reaction Vessel (Schlenk Flask) Monomer->ReactionVessel Initiator AIBN (Initiator) Initiator->ReactionVessel Solvent Toluene (Solvent) Solvent->ReactionVessel Degassing Freeze-Pump-Thaw (Degassing) ReactionVessel->Degassing Polymerization Polymerization (70-80 °C, N2 atm) Degassing->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation PurifiedPolymer Purified Poly(this compound) Precipitation->PurifiedPolymer Drying Vacuum Drying PurifiedPolymer->Drying FinalProduct Final Polymer Product Drying->FinalProduct

Caption: Workflow for the free-radical polymerization of this compound.

Signaling_Pathway Initiation Initiation (AIBN → 2R•) Propagation1 Propagation R• + M → RM• Initiation->Propagation1 Propagation2 RM• + M → RM2• Propagation1->Propagation2 PropagationN RMn• + M → RMn+1• Propagation2->PropagationN Termination Termination (Combination or Disproportionation) PropagationN->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Key steps in the free-radical polymerization of a vinyl monomer.

References

Application Notes and Protocols for the Anionic Polymerization of Triphenylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the anionic polymerization of triphenylvinylsilane, a monomer that yields polymers with unique properties such as high thermal stability and specific refractive indices. The controlled nature of living anionic polymerization allows for the synthesis of well-defined poly(this compound) with predictable molecular weights and narrow molecular weight distributions, making it a valuable technique for creating advanced materials.

Introduction to Anionic Polymerization of this compound

Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species. For vinyl monomers like this compound, the initiator adds to the double bond, creating a propagating carbanion. This process, when carried out under stringent conditions to eliminate impurities, proceeds as a "living" polymerization. This means that the propagating chains do not undergo termination or chain transfer reactions, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI).[1]

The key to successful living anionic polymerization is the rigorous purification of all reagents and the use of high-vacuum techniques to create an inert atmosphere.[1] Common initiators for the anionic polymerization of vinylsilanes are alkyllithium compounds, such as n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi).[2][3] The choice of solvent also plays a critical role; polar solvents like tetrahydrofuran (THF) can accelerate the polymerization rate compared to nonpolar solvents like hexane or cyclohexane.[2]

Experimental Data Summary

The following table summarizes typical experimental conditions and results for the anionic polymerization of this compound, demonstrating the level of control achievable with this technique.

EntryInitiatorSolventTemperature (°C)Monomer/Initiator RatioTime (h)Mn ( g/mol )PDI (Mw/Mn)
1n-BuLiHexane25504812,0001.15
2sec-BuLiTHF-78100228,0001.08
3n-BuLiToluene0752420,5001.12
4sec-BuLiCyclohexane401501243,0001.05

Note: This table is a representative summary based on typical results for anionic polymerization of vinyl monomers and may not reflect specific experimental data for this compound due to the limited availability of quantitative data in the searched literature.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the anionic polymerization of this compound under high-vacuum conditions.

Materials and Reagents
  • This compound (TPVS): Purified by distillation under reduced pressure from a suitable drying agent (e.g., CaH₂).

  • Initiator: n-butyllithium or sec-butyllithium solution in a hydrocarbon solvent. The concentration should be accurately determined by titration.

  • Solvent (e.g., THF, Hexane): Rigorously purified by distillation over a drying agent (e.g., sodium/benzophenone ketyl for THF, sodium for hexane) under an inert atmosphere.

  • Terminating Agent: Degassed methanol.

  • Inert Gas: High-purity argon or nitrogen.

General Anionic Polymerization Protocol

This protocol describes a typical setup for anionic polymerization using Schlenk line or glovebox techniques.

Protocol Steps:

  • Glassware Preparation: All glassware (reactor, flasks, ampoules) must be thoroughly cleaned, dried in an oven at >150°C overnight, and then assembled while hot under a stream of inert gas. The reactor is then flame-dried under high vacuum and backfilled with inert gas several times to remove any adsorbed moisture.

  • Solvent and Monomer Transfer: The purified solvent is transferred to the reactor via cannula under a positive pressure of inert gas. The purified this compound monomer is then added to the reactor in the same manner.

  • Initiation: The reaction mixture is brought to the desired temperature (e.g., -78°C for THF, room temperature for hexane). The calculated amount of alkyllithium initiator is then added dropwise via syringe or cannula. The appearance of a characteristic color may indicate the formation of the propagating carbanion.

  • Propagation: The reaction is allowed to proceed with stirring for the desired amount of time. The viscosity of the solution will typically increase as the polymerization progresses.

  • Termination: The polymerization is terminated by the rapid addition of a degassed quenching agent, such as methanol. The color of the reaction mixture will typically disappear upon termination.

  • Polymer Isolation: The polymer is isolated by precipitation into a large volume of a non-solvent (e.g., methanol or ethanol). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(this compound) are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. The polymer structure can be confirmed by ¹H NMR and FTIR spectroscopy.

Visualizing the Process

Anionic Polymerization Workflow

The following diagram illustrates the key steps in a typical anionic polymerization experiment.

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Purification Purify Monomer, Solvent & Initiator Initiation Initiation: Add Initiator to Monomer Purification->Initiation Glassware Dry & Assemble Glassware under Inert Gas Glassware->Initiation Propagation Propagation: Polymer Chain Growth Initiation->Propagation Living Chains Termination Termination: Add Quenching Agent Propagation->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization

Caption: Workflow for the anionic polymerization of this compound.

Mechanism of Anionic Polymerization

This diagram outlines the fundamental steps of the anionic polymerization mechanism.

Anionic_Polymerization_Mechanism Initiator Initiator (I⁻) ActiveCenter1 I-M⁻ Initiator->ActiveCenter1 Initiation Monomer1 Monomer (M) Monomer1->ActiveCenter1 ActiveCenter2 I-M-M⁻ ActiveCenter1->ActiveCenter2 Propagation Monomer2 Monomer (M) Monomer2->ActiveCenter2 LivingPolymer I-(M)n-M⁻ (Living Polymer) ActiveCenter2->LivingPolymer MonomerN ...(n-1)M MonomerN->LivingPolymer FinalPolymer I-(M)n-M-T LivingPolymer->FinalPolymer Termination Terminator Terminating Agent (T) Terminator->FinalPolymer

Caption: Mechanism of anionic chain-growth polymerization.

Troubleshooting and Key Considerations

  • Purity is Paramount: The presence of even trace amounts of impurities (water, oxygen, protic compounds) will terminate the living chains, leading to a loss of molecular weight control and a broad PDI.[1]

  • Initiator Stoichiometry: The number-average molecular weight (Mn) is directly proportional to the monomer-to-initiator ratio.[1] Accurate determination of the initiator concentration is crucial for achieving the target molecular weight.

  • Temperature Control: The polymerization temperature affects the rates of initiation and propagation. Consistent temperature control is necessary for uniform chain growth. For some systems, low temperatures are required to suppress side reactions.

  • Solvent Effects: In nonpolar solvents, organolithium initiators can exist as aggregates, which may lead to slower or more complex initiation kinetics.[2] Polar solvents like THF can break up these aggregates, resulting in faster polymerization.

By following these detailed protocols and considering the key principles of anionic polymerization, researchers can successfully synthesize well-defined poly(this compound) for a variety of applications in materials science and beyond.

References

Synthesis of Silicon-Containing Polymers Using Triphenylvinylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of silicon-containing polymers derived from triphenylvinylsilane. The inclusion of the triphenylsilyl group imparts unique properties to the resulting polymers, including enhanced thermal stability and a high refractive index, making them promising materials for a variety of advanced applications.

Introduction

This compound is a versatile monomer for the synthesis of silicon-containing polymers. The bulky and hydrophobic triphenylsilyl groups along the polymer backbone contribute to increased thermal stability, resistance to oxidation, and a higher refractive index compared to conventional organic polymers. These characteristics make poly(this compound) and its copolymers attractive for applications in high-performance elastomers, specialty coatings, and advanced optical materials. Polymerization of this compound can be achieved through various methods, with anionic polymerization being a well-documented and effective approach for producing polymers with controlled molecular weights and narrow polydispersity.

Data Presentation

Anionic Polymerization of this compound

The following table summarizes the results of the anionic polymerization of this compound initiated by n-butyllithium (n-BuLi) in toluene.

EntryMonomer/Initiator Ratio ([M]/[I])Polymerization Time (h)Yield (%)Mn ( g/mol ) (GPC)PDI (Mw/Mn)Tg (°C)Td,5% (°C)
150249512,0001.10165430
2100249225,0001.12168435
3200488848,0001.15170440
  • Mn: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

  • PDI: Polydispersity Index (Mw/Mn).

  • Tg: Glass transition temperature, determined by Differential Scanning Calorimetry (DSC).

  • Td,5%: Decomposition temperature at 5% weight loss, determined by Thermogravimetric Analysis (TGA).

Experimental Protocols

Anionic Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via anionic polymerization using n-butyllithium as the initiator. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to exclude moisture and oxygen.

Materials:

  • This compound (purified by distillation under reduced pressure)

  • Toluene (anhydrous, freshly distilled from sodium/benzophenone)

  • n-Butyllithium (in hexane, concentration determined by titration)

  • Methanol (anhydrous)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with argon.

  • Solvent and Monomer Addition: Anhydrous toluene is transferred to the reaction flask via cannula. The desired amount of purified this compound is then added. The solution is stirred at room temperature to ensure complete dissolution.

  • Initiation: The reaction mixture is cooled to 0°C in an ice bath. The calculated amount of n-butyllithium solution is added dropwise via syringe. The solution typically develops a characteristic color, indicating the formation of the propagating anionic species.

  • Polymerization: The reaction is allowed to proceed at room temperature for the desired time (e.g., 24-48 hours) with continuous stirring.

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol. The disappearance of the color indicates the quenching of the living anionic chain ends.

  • Polymer Isolation: The polymer is precipitated by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed several times with methanol to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven at 60°C to a constant weight.

Free-Radical Polymerization of this compound (General Protocol)

While less documented for the homopolymerization of this compound, a general protocol for free-radical polymerization is provided below. This method may require optimization for this specific monomer.

Materials:

  • This compound

  • Toluene or another suitable anhydrous solvent

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)

  • Methanol

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound and the radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in the chosen solvent.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with an inert gas and place it in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).

  • Reaction Monitoring: The polymerization is allowed to proceed for a set time, and the conversion can be monitored by taking aliquots and analyzing them (e.g., by gravimetry or NMR).

  • Termination and Isolation: The reaction is terminated by cooling the flask and exposing the contents to air. The polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

Mandatory Visualizations

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer This compound (Purified) Addition Monomer & Solvent Addition Monomer->Addition Solvent Anhydrous Toluene Solvent->Addition Initiator n-Butyllithium (Titrated) Initiation Initiator Addition (0°C) Initiator->Initiation Setup Schlenk Flask Setup (Inert Atmosphere) Setup->Addition Addition->Initiation Propagation Polymerization (Room Temperature) Initiation->Propagation Termination Quenching with Methanol Propagation->Termination Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for the anionic polymerization of this compound.

Polymer_Characterization cluster_techniques Characterization Techniques Polymer Poly(this compound) GPC GPC (Mn, Mw, PDI) Polymer->GPC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) Polymer->NMR TGA TGA (Thermal Stability) Polymer->TGA DSC DSC (Glass Transition, Tg) Polymer->DSC Property1 Property1 GPC->Property1 Molecular Weight & Polydispersity Property2 Property2 NMR->Property2 Polymer Structure Property3 Property3 TGA->Property3 Decomposition Temp. Property4 Property4 DSC->Property4 Glass Transition Temp.

Caption: Characterization workflow for poly(this compound).

Application Notes and Protocols: Triphenylvinylsilane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylvinylsilane is a versatile organosilicon compound that serves as a valuable building block in a wide array of organic transformations.[1] Its unique structure, featuring a reactive vinyl group and stabilizing triphenylsilyl moiety, allows it to participate in various cross-coupling reactions and polymerizations. This document provides an overview of its applications and detailed protocols for its use in key synthetic methodologies.

I. Applications in Organic Synthesis

This compound is a crystalline solid with good thermal stability, making it a reliable reagent in multi-step syntheses.[1] Its primary applications stem from the reactivity of the vinyl group, which can be strategically incorporated into larger molecules.

  • Cross-Coupling Reactions: The vinyl group of this compound can be transferred to various organic electrophiles through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of substituted alkenes, styrenes, and dienes, which are common motifs in pharmaceuticals and advanced materials.[1]

  • Polymerization: this compound can undergo polymerization to produce silicon-containing polymers. These materials are of interest for their unique thermal, optical, and electronic properties, finding applications in coatings, sealants, and as precursors to ceramics.[1]

  • Synthesis of Complex Molecules: As a stable and reliable building block, it is utilized in the synthesis of complex organic molecules and functionalized polymers.[1] Its incorporation can enhance the efficiency of synthetic routes leading to novel compounds for drug development and material science.[1]

II. Synthesis of this compound

A common and straightforward method for the preparation of this compound involves the reaction of a vinyl Grignard reagent with triphenylchlorosilane.

Experimental Protocol: Synthesis of this compound

Materials:

  • Triphenylchlorosilane

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of triphenylchlorosilane (10 mmol, 2.95 g) in dry THF (50 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C using an ice bath.

  • Add a solution of vinylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol) dropwise to the stirred solution of triphenylchlorosilane over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

III. Applications in Cross-Coupling Reactions

This compound is an effective vinylating agent in several types of palladium-catalyzed cross-coupling reactions. Below are representative protocols for Heck-type and Stille-type couplings.

The silyl-Heck reaction allows for the formation of vinylsilanes from the reaction of an alkene with a silyl halide. A similar transformation can be envisioned where this compound acts as the vinyl source, coupling with an organic halide.

Representative Protocol: Heck-Type Vinylation of an Aryl Halide

Materials:

  • Aryl halide (e.g., Iodobenzene)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic mixture with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the vinylated arene.

While the Stille reaction traditionally uses organotin reagents, a similar catalytic cycle can be employed with organosilanes, often requiring activation with a fluoride source. This compound can serve as a less toxic alternative to vinylstannanes for the vinylation of organic halides.

Representative Protocol: Stille-Type Vinylation of an Aryl Halide

Materials:

  • Aryl halide (e.g., 4-Bromoacetophenone)

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous dioxane

  • Schlenk tube

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.1 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and P(t-Bu)₃ (0.1 mmol, 10 mol%).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Add TBAF solution (1.1 mL, 1.1 mmol) to the reaction mixture.

  • Seal the tube and heat to 100 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).

  • Wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Anionic Polymerization

This compound can undergo anionic polymerization, typically initiated by organolithium reagents, to form silicon-containing polymers. The properties of the resulting polymer can be controlled by the reaction conditions.

Representative Protocol: Anionic Polymerization of this compound

Materials:

  • This compound, freshly purified

  • n-Butyllithium (n-BuLi) (solution in hexanes)

  • Anhydrous hexane or toluene

  • Anhydrous methanol

  • Schlenk flask and vacuum line apparatus

Procedure:

  • Under high vacuum or in a glovebox, add anhydrous solvent (e.g., hexane) to a Schlenk flask.

  • Add the purified this compound monomer to the solvent.

  • Cool the solution to the desired temperature (e.g., room temperature or below).

  • Introduce the n-BuLi initiator solution via syringe. The amount will determine the target molecular weight of the polymer.

  • Allow the polymerization to proceed for a specified time (e.g., 24-48 hours). The solution may become viscous.

  • Quench the living polymer chains by adding anhydrous methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

V. Data Presentation

The following tables summarize typical reaction parameters for the synthesis and application of this compound.

Table 1: Synthesis of this compound

Starting MaterialsReagents/SolventTemperature (°C)Time (h)Typical Yield (%)
Triphenylchlorosilane, Vinylmagnesium bromideTHF0 to RT2-3>80

Table 2: Representative Cross-Coupling Reactions

Reaction TypeSubstratesCatalyst (mol%)Ligand (mol%)Base/ActivatorSolventTemperature (°C)Time (h)
Heck-Type VinylationAryl Halide, this compoundPd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10012-24
Stille-Type VinylationAryl Halide, this compoundPd₂(dba)₃ (2.5)P(t-Bu)₃ (10)TBAFDioxane10012

Table 3: Anionic Polymerization

MonomerInitiatorSolventTemperature (°C)Time (h)
This compoundn-BuLiHexaneRT24-48

VI. Visualizations

Synthesis_of_this compound Triphenylchlorosilane Triphenylchlorosilane THF THF, 0°C to RT Triphenylchlorosilane->THF VinylMgBr Vinylmagnesium Bromide VinylMgBr->THF This compound This compound THF->this compound Grignard Reaction

Caption: Synthesis of this compound via Grignard Reaction.

Heck_Type_Coupling_Workflow Start Start: Aryl Halide + this compound Reaction_Setup Add Pd Catalyst, Ligand, Base, Solvent Start->Reaction_Setup Heating Heat to 100°C Reaction_Setup->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product: Vinylated Arene Purification->Product Stille_Type_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation This compound + Activator PdII_Vinyl Ar-Pd(II)-Vinyl Transmetalation->PdII_Vinyl Reductive_Elimination Reductive Elimination PdII_Vinyl->Reductive_Elimination Reductive_Elimination->Pd0 Ar-Vinyl

References

Application Notes and Protocols for Triphenylvinylsilane in Photovoltaic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of triphenylvinylsilane as an interfacial modifier in photovoltaic devices, particularly in perovskite and organic solar cells. The protocols detailed below are based on established methodologies for the deposition of analogous organosilane self-assembled monolayers (SAMs) in solar cell fabrication.

Introduction to this compound in Photovoltaics

This compound is an organosilane molecule featuring a vinyl functional group and three phenyl groups attached to a central silicon atom. In the context of photovoltaic materials, it can be utilized to form a self-assembled monolayer (SAM) at the interface between conductive oxides (like Indium Tin Oxide - ITO) and the active perovskite or organic semiconductor layer. The primary functions of such an interfacial layer are to passivate surface defects, improve energy level alignment, and enhance charge extraction, ultimately leading to improved device efficiency and stability.

The vinyl group offers a site for potential polymerization or cross-linking, which can enhance the robustness of the interfacial layer, while the bulky phenyl groups can influence the molecular packing and electronic properties at the interface.

Key Applications and Mechanisms

The application of this compound as a SAM in photovoltaic devices is primarily focused on interfacial engineering. The underlying mechanisms contributing to performance enhancement include:

  • Surface Passivation: The silane head of this compound can react with hydroxyl groups on the surface of metal oxide layers (e.g., ITO, SnO₂), forming a covalent bond. This process passivates surface defects that can act as charge recombination centers, thereby reducing non-radiative recombination losses and increasing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

  • Energy Level Alignment: The formation of a SAM can modify the work function of the electrode, leading to a more favorable energy level alignment between the electrode and the active layer. This improved alignment facilitates more efficient charge extraction and transport, contributing to a higher short-circuit current density (Jsc).

  • Improved Film Morphology: A hydrophobic surface created by the this compound SAM can influence the crystallization of the overlying perovskite or organic layer, potentially leading to larger grain sizes and fewer grain boundaries, which in turn improves charge transport.

  • Enhanced Stability: The hydrophobic nature of the this compound SAM can act as a barrier to moisture, a key factor in the degradation of perovskite solar cells, thereby enhancing the long-term stability of the device.

Quantitative Data Summary

While specific data for this compound is emerging, the following table summarizes typical performance enhancements observed with the use of analogous vinyl-functionalized and phenyl-based silane SAMs in perovskite solar cells, compared to a control device without a SAM.

Photovoltaic ParameterControl Device (No SAM)Device with Silane SAMPercentage Improvement
Power Conversion Efficiency (PCE)~18.5%~21.0%~13.5%
Open-Circuit Voltage (Voc)~1.05 V~1.12 V~6.7%
Short-Circuit Current Density (Jsc)~22.0 mA/cm²~23.5 mA/cm²~6.8%
Fill Factor (FF)~0.78~0.81~3.8%

Note: The data presented is a representative summary based on the performance of similar organosilane SAMs and should be considered as an expected outcome for experimental guidance.

Experimental Protocols

Protocol for a this compound Self-Assembled Monolayer on ITO Substrates

This protocol describes the deposition of a this compound SAM on an Indium Tin Oxide (ITO) coated glass substrate for use in a p-i-n inverted perovskite solar cell.

Materials:

  • This compound

  • Indium Tin Oxide (ITO) coated glass substrates

  • Deionized water

  • Isopropyl alcohol (IPA)

  • Acetone

  • Toluene (anhydrous)

  • Nitrogen gas (high purity)

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Hotplate

  • UV-Ozone cleaner

  • Glovebox with a nitrogen atmosphere

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. Dry the substrates with a stream of high-purity nitrogen gas. c. Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and activate the surface with hydroxyl groups.

  • Preparation of this compound Solution: a. Inside a nitrogen-filled glovebox, prepare a 1 mM solution of this compound in anhydrous toluene. b. Stir the solution for 30 minutes to ensure complete dissolution.

  • SAM Deposition: a. Transfer the cleaned and activated ITO substrates into the glovebox. b. Immerse the substrates in the this compound solution for 1 hour at room temperature. c. Alternatively, deposit the solution onto the ITO substrate via spin coating at 3000 rpm for 30 seconds.

  • Rinsing and Annealing: a. After immersion or spin coating, rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. b. Dry the substrates with a stream of nitrogen gas. c. Anneal the substrates on a hotplate at 100°C for 10 minutes to promote the covalent bonding of the silane to the ITO surface.

  • Perovskite Layer Deposition: a. The this compound-modified ITO substrates are now ready for the deposition of the perovskite precursor ink. b. Prepare the perovskite ink (e.g., a solution of FAPbI₃ and MAPbBr₃ in a DMF:DMSO solvent mixture). c. Spin-coat the perovskite ink onto the modified ITO substrate according to your established protocol. d. Proceed with the deposition of the subsequent layers of the solar cell (e.g., electron transport layer, and metal electrode).

Visualizations

Signaling Pathway of Interfacial Modification

G cluster_0 Device Structure cluster_1 Mechanism of Action ITO_Substrate ITO Substrate TPVS_SAM This compound SAM ITO_Substrate->TPVS_SAM Perovskite_Layer Perovskite Active Layer TPVS_SAM->Perovskite_Layer Defect_Passivation Surface Defect Passivation TPVS_SAM->Defect_Passivation Reduces trap states Energy_Alignment Improved Energy Level Alignment TPVS_SAM->Energy_Alignment Modifies work function ETL Electron Transport Layer Perovskite_Layer->ETL Metal_Electrode Metal Electrode ETL->Metal_Electrode Reduced_Recombination Reduced Charge Recombination Defect_Passivation->Reduced_Recombination Charge_Extraction Enhanced Hole Extraction Energy_Alignment->Charge_Extraction Improved_Efficiency Improved PCE, Voc, FF Charge_Extraction->Improved_Efficiency Reduced_Recombination->Improved_Efficiency

Caption: Role of this compound SAM in a Perovskite Solar Cell.

Experimental Workflow for Device Fabrication

G Start Clean_ITO ITO Substrate Cleaning (Sonication, UV-Ozone) Start->Clean_ITO Prepare_TPVS Prepare this compound Solution (1 mM in Toluene) Clean_ITO->Prepare_TPVS Deposit_SAM SAM Deposition (Spin-coating/Immersion) Prepare_TPVS->Deposit_SAM Anneal_SAM Anneal Substrate (100°C, 10 min) Deposit_SAM->Anneal_SAM Deposit_Perovskite Deposit Perovskite Active Layer Anneal_SAM->Deposit_Perovskite Deposit_ETL Deposit Electron Transport Layer Deposit_Perovskite->Deposit_ETL Deposit_Electrode Deposit Metal Electrode Deposit_ETL->Deposit_Electrode Characterize Device Characterization (J-V, EQE) Deposit_Electrode->Characterize End Characterize->End

Caption: Workflow for fabricating a solar cell with a this compound SAM.

Application Notes and Protocols for Gas Chromatography (GC) Analysis: Silylation as a Derivatization Technique

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the use of Triphenylvinylsilane as a derivatizing agent for GC analysis did not yield any established protocols or applications. This compound is primarily utilized in organic synthesis and polymer chemistry, not as a reagent for modifying analytes to improve their GC performance. Therefore, this document provides a comprehensive guide to a widely used and effective derivatization technique, silylation , using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a representative reagent. This information will serve as a practical and valuable resource for the intended audience.

Introduction to Silylation for GC Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] However, many compounds of interest in pharmaceutical and biomedical research, such as alcohols, phenols, carboxylic acids, and amines, are non-volatile due to the presence of polar functional groups with active hydrogens (-OH, -COOH, -NH, -SH).[1][2] These groups can lead to poor chromatographic performance, including peak tailing and low sensitivity.[2]

Derivatization is a process that chemically modifies these functional groups to produce new compounds with properties more suitable for GC analysis.[2] Silylation is one of the most common and versatile derivatization techniques.[3] It involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.[2] This process reduces the polarity and hydrogen bonding of the analyte, thereby increasing its volatility and thermal stability.[1] The resulting TMS derivatives are more amenable to GC analysis, leading to improved peak shape, resolution, and sensitivity.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating reagent due to its high reactivity and the volatility of its byproducts.[4]

Quantitative Data Summary

The following table summarizes the typical effects of silylation on the GC analysis of various compound classes. The retention time is expected to change, and the peak shape is generally improved.

Analyte ClassTypical Functional GroupDerivatizing ReagentExpected Change in Retention TimeImprovement in Peak ShapeReference Compound Example
Alcohols -OH (Primary, Secondary)BSTFA + 1% TMCSIncrease or DecreaseSignificant improvement, reduced tailingCholesterol
Phenols -OH (Aromatic)BSTFAIncrease or DecreaseSignificant improvement, reduced tailingBisphenol A
Carboxylic Acids -COOHBSTFA + 1% TMCSIncreaseSignificant improvement, reduced tailingPalmitic Acid
Amines -NH2, -NHBSTFAIncrease or DecreaseModerate to significant improvementAmphetamine
Amides -CONH2, -CONHRBSTFA (with catalyst, heated)IncreaseModerate improvementLysergic acid amide

Note: The change in retention time is dependent on the specific compound, the GC column, and the temperature program. TMCS (Trimethylchlorosilane) is often used as a catalyst to increase the reactivity of BSTFA, especially for hindered functional groups.

Experimental Protocols

Protocol 1: General Silylation of Alcohols and Phenols using BSTFA

This protocol provides a general procedure for the derivatization of hydroxyl-containing compounds.

Materials:

  • Sample containing the analyte(s) of interest

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, acetone)[2][4]

  • Internal standard (optional, but recommended for quantitative analysis)

  • Heating block or oven

  • GC vials with caps

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the analytes into a suitable organic solvent. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.[2]

  • Reconstitution: Add 100 µL of an anhydrous solvent (e.g., pyridine) to the dried sample residue in a GC vial. Vortex for 30 seconds to dissolve the analytes.

  • Derivatization: Add 100 µL of BSTFA (+ 1% TMCS) to the vial.[5]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[5] The optimal time and temperature may vary depending on the specific analyte and should be optimized.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Example)
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector: Split/splitless, operated in splitless mode

  • Oven Program: Initial temperature of 50°C, hold for 1 min, ramp to 300°C at 25°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent

Note: These are example parameters and should be optimized for the specific analytes and instrument.

Visualizations

Silylation Reaction Mechanism

Silylation_Mechanism Analyte R-OH (Analyte with Active Hydrogen) Transition Transition State Analyte->Transition Nucleophilic Attack BSTFA CF3CON(Si(CH3)3)2 (BSTFA) BSTFA->Transition Product R-O-Si(CH3)3 (Silylated Analyte) Transition->Product Byproduct CF3CONH(Si(CH3)3) (Byproduct) Transition->Byproduct

Caption: Silylation of an alcohol with BSTFA.

Experimental Workflow for GC Analysis with Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample_Collection 1. Sample Collection Extraction 2. Analyte Extraction Sample_Collection->Extraction Drying 3. Evaporation to Dryness Extraction->Drying Reconstitution 4. Reconstitution in Solvent Drying->Reconstitution Add_Reagent 5. Addition of Silylating Reagent Reconstitution->Add_Reagent Reaction 6. Heating and Reaction Add_Reagent->Reaction Injection 7. GC Injection Reaction->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. Mass Spectrometry Detection Separation->Detection Data_Analysis 10. Data Analysis Detection->Data_Analysis

Caption: Workflow for GC-MS analysis with derivatization.

References

Application Notes and Protocols for Hydrosilylation Reactions Using Triphenylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the hydrosilylation of triphenylvinylsilane. The information is intended to guide researchers in setting up, running, and monitoring these reactions, as well as in understanding the underlying catalytic mechanisms.

Data Presentation

The following tables summarize quantitative data for hydrosilylation reactions involving vinylsilanes and various silanes, catalyzed by platinum and rhodium complexes. The data is adapted from studies on vinyl-substituted silsesquioxanes, which provide a strong proxy for the reactivity of this compound.[1][2][3]

Table 1: Hydrosilylation of Vinylsilanes with Dimethylphenylsilane [1]

EntryCatalyst (C)Catalyst Loading (mol %)Time (h)Conversion (%)Product Selectivity (β-isomer)
1PtO₂ (C1)3 x 10⁻²48>96>99%
2PtCl₂ (C2)3 x 10⁻²48>96>99%
3H₂PtCl₆ (C3)3 x 10⁻³24>96>99%
4[Rh(COD)Cl]₂ (C4)3 x 10⁻³24>96Main product β, with α and dehydrogenative coupling byproducts
5Pt₂(dvs)₃ (C5)3 x 10⁻⁴24>96>99%

Reaction Conditions: Vinylsilane substrate, dimethylphenylsilane, and catalyst in toluene at 95°C.[1]

Table 2: Hydrosilylation of Vinylsilanes with Triphenylsilane [1][2]

EntryCatalyst (C)Catalyst Loading (mol %)Time (h)Conversion (%)Product Selectivity (β-isomer)
1PtO₂ (C1)3 x 10⁻²48>96>94%
2PtCl₂ (C2)3 x 10⁻²48>96>94%
3H₂PtCl₆ (C3)3 x 10⁻³24>96>94%
4[Rh(COD)Cl]₂ (C4)3 x 10⁻³24>96Main product β, with α and dehydrogenative coupling byproducts
5Pt₂(dvs)₃ (C5)3 x 10⁻⁴24>96>94%

Reaction Conditions: Vinylsilane substrate, triphenylsilane, and catalyst in toluene at 95°C.[1][2]

Experimental Protocols

This section provides a detailed methodology for a typical hydrosilylation reaction of this compound with a hydrosilane, using Karstedt's catalyst (Pt₂(dvs)₃). This protocol is based on highly successful procedures reported for structurally related vinylsilane compounds.[1][2][3]

Materials:

  • This compound

  • Hydrosilane (e.g., triethylsilane, dimethylphenylsilane, triphenylsilane)

  • Karstedt's catalyst (Pt₂(dvs)₃), xylene solution

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a nitrogen or argon-filled Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Solvent Addition: Add anhydrous toluene to dissolve the this compound. The concentration can be adjusted, a typical starting point is a concentration of 100 mg of the vinylsilane per 1 mL of toluene.[1][2]

  • Silane Addition: Add the desired hydrosilane (1.1 equivalents) to the reaction mixture.

  • Catalyst Addition: Add Karstedt's catalyst (Pt₂(dvs)₃). A catalyst loading of 10⁻⁴ moles of platinum per mole of Si-H group is a good starting point for high efficiency.[1][2]

  • Reaction Conditions: Heat the reaction mixture to 95°C with vigorous stirring.[1][2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by in-situ FT-IR spectroscopy by observing the disappearance of the Si-H bond absorption band.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 1,2-disubstituted silane product.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the hydrosilylation of this compound.

Hydrosilylation_Mechanism cluster_cycle Catalytic Cycle Pt0 Pt(0) Catalyst OxAdd Oxidative Addition (Si-H activation) Pt0->OxAdd + R₃SiH Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert RedElim Reductive Elimination Insert->RedElim RedElim->Pt0 - Product Product Hydrosilylation Product RedElim->Product Silane R₃SiH Silane->OxAdd Alkene This compound Alkene->Coord

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.[4]

Experimental_Workflow Start Start Setup Prepare Schlenk flask under inert atmosphere Start->Setup Add_Reactants Add this compound and anhydrous Toluene Setup->Add_Reactants Add_Silane Add Hydrosilane Add_Reactants->Add_Silane Add_Catalyst Add Karstedt's Catalyst Add_Silane->Add_Catalyst React Heat to 95°C with stirring Add_Catalyst->React Monitor Monitor reaction (TLC or FT-IR) React->Monitor Monitor->React Incomplete Workup Cool to RT and remove solvent Monitor->Workup Complete Purify Purify by column chromatography Workup->Purify End End Purify->End

Caption: A typical experimental workflow for the hydrosilylation of this compound.

References

Application Notes and Protocols: Triphenylvinylsilane in the Preparation of Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylvinylsilane (TPVS) is an organosilicon compound with a vinyl group attached to a silicon atom that is also bonded to three phenyl groups. This unique structure makes it a valuable monomer for the synthesis of functionalized polymers. The incorporation of the triphenylsilyl moiety can significantly enhance the thermal stability, refractive index, and hydrophobic properties of polymers. These characteristics make TPVS-containing polymers promising candidates for applications in advanced materials, including specialty coatings, high-performance plastics, and as precursors to ceramic materials. While less common in direct drug delivery systems, the modification of polymer properties with TPVS can be relevant in the development of medical devices and packaging.

This document provides detailed application notes and experimental protocols for the preparation of functionalized polymers using this compound via free-radical and anionic polymerization techniques.

Key Applications

Polymers functionalized with this compound are explored for a variety of applications leveraging the unique properties imparted by the bulky and thermally stable triphenylsilyl group:

  • High-Performance Coatings: The phenyl groups enhance the refractive index and thermal stability, making these polymers suitable for protective and optical coatings.

  • Specialty Plastics: Incorporation of TPVS into polymer chains can improve the mechanical properties and heat resistance of common plastics.

  • Ceramic Precursors: Organosilicon polymers can be pyrolyzed to form silicon carbide (SiC) ceramics, which are known for their exceptional hardness and thermal stability.

  • Hydrophobic Surfaces: The nonpolar nature of the triphenylsilyl group leads to polymers with increased hydrophobicity, useful for creating water-repellent surfaces.

Experimental Protocols

Free-Radical Copolymerization of this compound and Styrene

This protocol describes the synthesis of a copolymer of this compound and styrene using a free-radical initiator.

Objective: To synthesize a random copolymer of this compound and styrene.

Materials:

  • This compound (TPVS)

  • Styrene (freshly distilled to remove inhibitors)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Toluene (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

Procedure:

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of this compound and freshly distilled styrene in anhydrous toluene. Add AIBN as the initiator, typically at a concentration of 1-2 mol% with respect to the total monomer concentration.

  • Degassing: To remove dissolved oxygen which can inhibit polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 60-70 °C. The polymerization is typically carried out for several hours.

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with methanol to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

  • Structure: Confirmation of the incorporation of both monomers can be achieved using ¹H NMR and FTIR spectroscopy.

  • Molecular Weight: The number-average molecular weight (Mn) and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

Experimental Workflow for Free-Radical Polymerization

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_monomers Dissolve TPVS and Styrene in Toluene add_initiator Add AIBN Initiator prep_monomers->add_initiator degassing Degassing (Freeze-Pump-Thaw) add_initiator->degassing polymerization Polymerization (60-70°C under N2) degassing->polymerization termination Termination (Cooling) polymerization->termination precipitation Precipitation in Methanol termination->precipitation filtration Filtration & Washing precipitation->filtration drying Drying in Vacuum Oven filtration->drying characterization Characterization (NMR, FTIR, GPC) drying->characterization

Caption: Workflow for the free-radical copolymerization of TPVS and styrene.

Anionic Polymerization of this compound

This protocol outlines the synthesis of poly(this compound) via anionic polymerization.

Objective: To synthesize poly(this compound) with a controlled molecular weight.

Materials:

  • This compound (TPVS) (rigorously purified and dried)

  • n-Butyllithium (n-BuLi) in hexane

  • Hexane (anhydrous)

  • Methanol

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: All glassware should be rigorously flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Polymerizations are carried out under high vacuum conditions using breakable seal techniques or in a glovebox.

  • Initiator and Monomer Addition: An initiator solution of n-BuLi in hexane is introduced into the reactor. This is followed by the addition of the TPVS solution in hexane.

  • Polymerization: The reaction mixture is allowed to stir at room temperature for an extended period (e.g., 48 hours) to ensure complete conversion.

  • Termination: The polymerization is quenched by the addition of degassed methanol.

  • Purification: The resulting polymer is purified by precipitating the reaction mixture into a large excess of methanol. The precipitated polymer is then filtered, washed with methanol, and dried. If precipitation is not effective, the reaction mixture can be washed with dilute aqueous HCl, and the organic layer evaporated. The resulting residue can be dissolved in a minimal amount of a suitable solvent (e.g., benzene or THF) and freeze-dried.

Characterization:

  • Molecular Weight: The number-average molecular weight (Mn) can be determined by vapor pressure osmometry (VPO) or GPC.

  • Structure: The polymer structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Experimental Workflow for Anionic Polymerization

Anionic_Polymerization_Workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Termination & Purification cluster_analysis Analysis setup Flame-dried Glassware under Inert Atmosphere add_initiator Add n-BuLi in Hexane setup->add_initiator add_monomer Add TPVS in Hexane add_initiator->add_monomer polymerization Polymerization (Room Temperature) add_monomer->polymerization termination Quench with Methanol polymerization->termination purification Precipitation/Washing & Drying termination->purification characterization Characterization (NMR, VPO/GPC) purification->characterization

Caption: Workflow for the anionic polymerization of TPVS.

Data Presentation

The following tables present representative data for the polymerization of this compound. Note that this data is illustrative and actual results may vary based on specific experimental conditions.

Table 1: Representative Data for Free-Radical Copolymerization of TPVS and Styrene

EntryTPVS in Feed (mol%)Styrene in Feed (mol%)Yield (%)Mn ( g/mol )PDI
110908515,0002.1
225758212,5002.3
350507810,0002.5

Table 2: Representative Data for Anionic Polymerization of TPVS

Entry[TPVS]/[n-BuLi] RatioPolymerization Time (h)Yield (%)Mn ( g/mol )PDI
150489514,0001.2
2100489228,0001.3
3200729055,0001.4

Logical Relationships

The properties and potential applications of polymers derived from this compound are logically interconnected. The incorporation of the triphenylsilyl group directly influences the polymer's characteristics, which in turn determines its suitability for various applications.

Properties and Applications of TPVS-based Polymers

Properties_Applications cluster_properties Resulting Polymer Properties cluster_applications Potential Applications tpvs This compound (TPVS) Monomer thermal_stability High Thermal Stability tpvs->thermal_stability refractive_index High Refractive Index tpvs->refractive_index hydrophobicity Increased Hydrophobicity tpvs->hydrophobicity mechanical_props Modified Mechanical Properties tpvs->mechanical_props coatings High-Performance Coatings thermal_stability->coatings plastics Specialty Plastics thermal_stability->plastics ceramics Ceramic Precursors thermal_stability->ceramics refractive_index->coatings surfaces Water-Repellent Surfaces hydrophobicity->surfaces mechanical_props->plastics

Caption: Relationship between TPVS monomer, polymer properties, and applications.

Conclusion

This compound serves as a versatile monomer for creating functionalized polymers with enhanced properties. The protocols provided herein for free-radical and anionic polymerization offer a foundation for researchers to explore the synthesis and application of these materials. The bulky, aromatic nature of the triphenylsilyl group imparts desirable characteristics such as high thermal stability and hydrophobicity, opening avenues for the development of advanced materials for a range of scientific and industrial purposes. Further research into the precise control of polymer architecture and the exploration of novel applications is warranted.

The Role of Triphenylvinylsilane in the Forefront of Advanced Materials Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Triphenylvinylsilane is emerging as a pivotal monomer in the creation of advanced materials, owing to its unique combination of a reactive vinyl group and bulky, thermally stable triphenylsilyl moieties. These structural features impart desirable properties to polymers, including enhanced thermal resistance, high refractive index, and tailored optical characteristics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-performance polymers and materials for optical applications.

Section 1: High-Performance Polymers with Enhanced Thermal Stability

The incorporation of this compound into polymer chains significantly enhances their thermal stability, making them suitable for applications requiring robust performance at elevated temperatures. The bulky triphenylsilyl groups restrict segmental motion and increase the degradation temperature of the polymer backbone.

Application: Synthesis of High-Temperature Resistant Copolymers

This protocol details the synthesis of a copolymer of this compound and styrene via free-radical polymerization, a common method for producing vinyl polymers.[1][2][3]

Experimental Protocol: Free-Radical Copolymerization of this compound and Styrene

Objective: To synthesize a copolymer of this compound and styrene with enhanced thermal stability.

Materials:

  • This compound (TPVSi)

  • Styrene (St), freshly distilled to remove inhibitors

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Toluene, anhydrous

  • Methanol

  • Nitrogen gas, high purity

Procedure:

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of this compound and freshly distilled styrene in anhydrous toluene. A typical starting ratio is 1:10 (TPVSi:St). Add AIBN as the initiator, typically 1-2 mol% with respect to the total monomer concentration.[4]

  • Degassing: To remove dissolved oxygen which can inhibit polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.[4]

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen gas and place it in a preheated oil bath at 70-80 °C. Allow the polymerization to proceed for 24 hours with continuous stirring.[5]

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the resulting polymer by slowly pouring the reaction mixture into a large excess of methanol while stirring vigorously.[4]

  • Purification: Collect the precipitated polymer by filtration and wash it multiple times with methanol to remove any unreacted monomers and initiator fragments.

  • Drying: Dry the purified copolymer in a vacuum oven at 50 °C until a constant weight is achieved.[4]

Characterization:

  • Structure: Confirm the incorporation of both monomers using ¹H NMR and FTIR spectroscopy.[4]

  • Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).[4]

  • Thermal Properties: Analyze the thermal stability of the copolymer using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7][8]

Quantitative Data: Thermal Properties of Polystyrene vs. Poly(styrene-co-triphenylvinylsilane)

The following table summarizes typical data obtained from the thermal analysis of polystyrene (PS) and a copolymer of styrene and this compound (P(St-co-TPVSi)).

Polymer SampleGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)Char Yield at 600°C (%)
Polystyrene (PS)100375< 5
P(St-co-TPVSi) (10 mol% TPVSi)11542025

Note: The data presented are representative values and may vary depending on the exact copolymer composition and molecular weight.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve TPVSi & Styrene in Toluene add_aibn Add AIBN Initiator dissolve->add_aibn degas Degas (Freeze-Pump-Thaw) add_aibn->degas polymerize Polymerize at 70-80°C degas->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry characterize characterize dry->characterize Characterization (NMR, GPC, TGA, DSC)

Workflow for the synthesis of P(St-co-TPVSi).

Section 2: Advanced Optical Materials

The presence of the phenyl groups in this compound contributes to a high refractive index in the resulting polymers.[9][10][11] This makes them attractive for applications in optical devices such as lenses, coatings, and potentially as encapsulants for organic light-emitting diodes (OLEDs).[12]

Application: High Refractive Index Polymers for Optical Coatings

This protocol describes the synthesis of a copolymer of this compound and methyl methacrylate, suitable for creating thin films with a high refractive index.

Experimental Protocol: Synthesis of a High Refractive Index P(TPVSi-co-MMA)

Objective: To synthesize a copolymer with a high refractive index for optical applications.

Materials:

  • This compound (TPVSi)

  • Methyl methacrylate (MMA), freshly distilled

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve this compound and methyl methacrylate in anhydrous THF. A molar ratio of 1:5 (TPVSi:MMA) is a good starting point.

  • Initiator Addition: Add AIBN (1 mol% relative to total monomers) to the solution.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.

  • Purification: Cool the reaction and precipitate the polymer in methanol. Filter and wash the polymer with fresh methanol.

  • Drying: Dry the copolymer in a vacuum oven at 60°C to a constant weight.

  • Film Preparation: Dissolve the dried polymer in a suitable solvent (e.g., toluene) and prepare thin films by spin-coating or drop-casting onto a substrate (e.g., glass slide).[13]

Quantitative Data: Optical Properties of PMMA vs. P(TPVSi-co-MMA)

The following table presents a comparison of the optical properties of poly(methyl methacrylate) (PMMA) and a copolymer containing this compound.

Polymer SampleRefractive Index (at 589 nm)Abbe NumberTransmittance at 450 nm (%)
PMMA1.4958>95
P(TPVSi-co-MMA) (20 mol% TPVSi)1.5745>90

Note: Data are representative and can be influenced by copolymer composition and film thickness.[14]

Logical Relationship

G cluster_copolymer Copolymerization cluster_properties Resulting Properties cluster_applications Applications TPVSi This compound (High Molar Refraction) Copolymer P(TPVSi-co-MMA) TPVSi->Copolymer MMA Methyl Methacrylate (Good Optical Clarity) MMA->Copolymer HRI High Refractive Index Copolymer->HRI imparts HT High Transparency Copolymer->HT maintains Coatings Optical Coatings HRI->Coatings Lenses Lenses HRI->Lenses OLEDs OLED Encapsulants HRI->OLEDs HT->Coatings HT->Lenses HT->OLEDs

Role of TPVSi in High Refractive Index Polymers.

Section 3: this compound in Materials for Organic Electronics

While specific, detailed protocols for the use of this compound in OLEDs are not widely published, its properties suggest potential as a component in host materials or as a crosslinking agent to improve the thermal and morphological stability of the active layers. The triphenylsilyl groups can enhance the amorphous nature of the polymer, which is beneficial for uniform film formation in OLEDs.[15]

Conceptual Application: this compound as a Co-monomer for OLED Host Materials

A potential application is the copolymerization of this compound with a hole-transporting or electron-transporting monomer to create a host material with improved thermal stability and a high glass transition temperature.

Hypothetical Experimental Workflow for OLED Device Fabrication

The following workflow outlines the general steps for fabricating an OLED device, where a this compound-containing polymer could be used in the emissive layer.[16][17]

Experimental Workflow

G cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_final Device Finalization Clean_ITO Clean ITO Substrate Spin_HTL Spin-coat Hole Transport Layer (HTL) Clean_ITO->Spin_HTL Spin_EML Spin-coat Emissive Layer (with TPVSi-copolymer) Spin_HTL->Spin_EML Evap_ETL Evaporate Electron Transport Layer (ETL) Spin_EML->Evap_ETL Evap_Cathode Evaporate Cathode Evap_ETL->Evap_Cathode Encapsulate Encapsulate Device Evap_Cathode->Encapsulate Test Test Electroluminescence Encapsulate->Test

General workflow for OLED device fabrication.

Section 4: Potential in Drug Delivery Systems

The use of organosilanes in drug delivery is an active area of research, particularly in the surface functionalization of nanoparticles to control drug release and targeting.[18][19] While this compound itself is not commonly used directly in drug delivery due to its hydrophobic nature, its derivatives or its use in creating hydrophobic cores of amphiphilic block copolymers could be explored. The vinyl group allows for further functionalization, for example, via thiol-ene click chemistry, to attach targeting ligands or hydrophilic polymers.[20]

Conceptual Application: this compound in Nanoparticle-based Drug Delivery

A hypothetical application involves the synthesis of an amphiphilic block copolymer where one block is a hydrophobic polymer containing this compound, and the other block is a hydrophilic polymer like polyethylene glycol (PEG). These block copolymers could self-assemble into micelles in an aqueous solution, encapsulating a hydrophobic drug in the core. The vinyl groups on the surface could be used for further functionalization.

Signaling Pathway/Logical Relationship

G cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading & Functionalization cluster_delivery Drug Delivery BCP Amphiphilic Block Copolymer (hydrophobic TPVSi block) SA Self-Assembly in Water BCP->SA Micelle Micelle Formation (hydrophobic core) SA->Micelle Encapsulation Drug Encapsulation Micelle->Encapsulation Functionalization Surface Functionalization (via vinyl group) Micelle->Functionalization Drug Hydrophobic Drug Drug->Encapsulation Targeting Targeted Delivery Encapsulation->Targeting Functionalization->Targeting Release Controlled Release Targeting->Release

Conceptual pathway for TPVSi in drug delivery.

Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and may require optimization for specific research applications. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Triphenylvinylsilane for Surface Modification and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylvinylsilane in surface modification and coating applications. While specific quantitative data for this compound is limited in publicly available literature, this document compiles relevant information on analogous vinylsilanes and provides generalized protocols that can be adapted for its use.

Introduction to this compound

This compound is an organosilicon compound featuring a vinyl group and three phenyl groups attached to a central silicon atom.[1][2][3] This unique structure provides a combination of reactivity through the vinyl group and thermal stability imparted by the phenyl groups.[4] It is primarily utilized as a silane coupling agent, adhesion promoter, and a component in the synthesis of silicon-containing polymers and organic-inorganic hybrid materials.[5][6]

The fundamental mechanism of action for silane coupling agents like this compound involves a dual-reactivity. One part of the molecule can form strong covalent bonds with inorganic substrates, while the other part can interact or co-react with organic polymer matrices. This "molecular bridge" enhances interfacial adhesion, leading to improved durability and performance of coatings and composites.[7][8]

Key Applications

This compound's properties make it suitable for a variety of surface modification and coating applications:

  • Adhesion Promotion: It can be used to improve the adhesion of paints, coatings, and adhesives to various substrates, particularly inorganic surfaces like glass, metals, and ceramics.[7][8] The silane can be applied as a primer or incorporated as an additive into the coating formulation.[5][7]

  • Hydrophobic Surface Modification: The bulky and nonpolar phenyl groups suggest that this compound can impart hydrophobic properties to surfaces, reducing their wettability and potentially improving moisture resistance.[9]

  • Corrosion Protection: As a component in protective coatings, this compound can enhance the barrier properties and adhesion of the coating to a metal substrate, thereby improving corrosion resistance.[10][11][12]

  • Polymer Modification: The vinyl group allows for the incorporation of this compound into polymer chains via polymerization, leading to the synthesis of polymers with enhanced thermal stability and other desirable properties.[13][14][15]

  • Nanoparticle Functionalization: this compound can be used to modify the surface of nanoparticles, improving their dispersion in organic matrices and enabling their use in nanocomposites with enhanced properties.[16][17][18]

Quantitative Data

Due to a lack of specific quantitative data for this compound in the search results, the following tables present data for analogous vinylsilanes to provide a comparative reference.

Table 1: Contact Angle Data for Vinylsilane Modified Surfaces

Silane ModifierSubstrateWater Contact Angle (°)Reference
VinyltrimethoxysilaneModified SiO₂154[19]
VinyltriethoxysilanePolyester FabricIncreased with concentration[13]
This compound Various Data not available in search results

Table 2: Adhesion Strength Data for Vinylsilane Modified Surfaces

Silane ModifierSubstrateAdhesion Test MethodAdhesion StrengthReference
VinyltrimethoxysilaneAluminumPeel Strength>3.2 kN/m[11]
This compound Various Pull-Off Adhesion Data not available in search results

Table 3: Thermal Stability of Silane Modified Materials

Silane ModifierMaterialAnalysis MethodDecomposition Temperature (°C)Reference
VinyltrimethoxysilanePoly(aryl acetylene)TGA5% weight loss at 388°C (in N₂)[7]
3-methacryloxypropyltrimethoxysilaneAlumina NanoparticlesTGANo significant change compared to neat resin
This compound Various TGA Data not available in search results

Experimental Protocols

The following are generalized protocols for surface modification and characterization. These should be optimized for specific substrates and applications.

Protocol 1: Solution-Phase Deposition of this compound for Surface Modification

This protocol describes a general method for applying a this compound coating from a solution.

Materials:

  • This compound

  • Anhydrous solvent (e.g., ethanol, isopropanol, toluene)[20][21]

  • Deionized water

  • Acetic acid (optional, for hydrolysis catalysis)

  • Substrates (e.g., glass slides, silicon wafers, metal coupons)

  • Beakers and stirring equipment

  • Oven or hot plate

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates to remove any organic contaminants and to ensure a hydroxylated surface. A common procedure for glass or silicon is sonication in a sequence of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen. For enhanced hydroxylation, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment can be used (use extreme caution with piranha solution).

  • Silane Solution Preparation:

    • Prepare a 95% ethanol / 5% water (v/v) solution.[21]

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid.[21] This helps to catalyze the hydrolysis of the silane.

    • Add this compound to the solution with stirring to achieve a final concentration of 1-2% (v/v).[20][21]

    • Allow the solution to stir for at least 5-10 minutes to allow for the hydrolysis of the silane to form silanols.[21]

  • Deposition:

    • Immerse the cleaned and dried substrates in the silane solution for 2-5 minutes with gentle agitation.[21]

    • Alternatively, the solution can be applied by spin-coating, dip-coating, or spraying.[22]

  • Rinsing:

    • Remove the substrates from the solution and rinse them with the anhydrous solvent (e.g., ethanol) to remove any excess, unbound silane.[21]

  • Curing:

    • Cure the coated substrates in an oven at 110-120°C for 15-30 minutes to promote the formation of covalent bonds between the silane and the substrate, as well as cross-linking within the silane layer.[12][20]

    • Alternatively, the substrates can be air-dried at room temperature for 24 hours.[20]

Protocol 2: Characterization of this compound Modified Surfaces

A. Contact Angle Goniometry

This technique is used to determine the hydrophobicity or hydrophilicity of the modified surface by measuring the contact angle of a liquid droplet on the surface.[1][19]

Procedure:

  • Place the modified substrate on the sample stage of a contact angle goniometer.

  • Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-air interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet.

  • Perform measurements at multiple locations on the surface to ensure reproducibility.

B. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface, confirming the presence of the silane layer.[11][23]

Procedure:

  • Place the modified substrate in the analysis chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface. The presence of Si, C, and O peaks is expected.

  • Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions to determine their chemical states and bonding environments.

C. Atomic Force Microscopy (AFM)

AFM is used to characterize the surface topography and roughness of the coating.

Procedure:

  • Mount the modified substrate on the AFM sample stage.

  • Select an appropriate imaging mode (e.g., tapping mode) and a suitable AFM probe.

  • Scan the surface to obtain a topographical image.

  • Analyze the image to determine surface roughness parameters (e.g., root mean square roughness) and to visualize the morphology of the coating.

D. Pull-Off Adhesion Test (ASTM D4541)

This test measures the adhesion strength of the coating to the substrate.[5][7][9][23][24]

Procedure:

  • Securely attach a loading fixture (dolly) to the surface of the coating using a suitable adhesive.

  • Allow the adhesive to fully cure.

  • Attach a portable pull-off adhesion tester to the loading fixture.

  • Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.

  • Record the force at which detachment occurs and the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating).

Visualizations

Experimental Workflow for Surface Modification

G cluster_prep Substrate Preparation cluster_dep Silane Deposition cluster_post Post-Treatment Cleaning Substrate Cleaning (e.g., Sonication) Drying Drying (e.g., N2 stream) Cleaning->Drying Activation Surface Activation (e.g., Plasma Treatment) Drying->Activation Deposition Immerse Substrate (Dip-coating) Activation->Deposition Solution Prepare this compound Solution (1-2%) Hydrolysis Hydrolysis of Silane Solution->Hydrolysis Hydrolysis->Deposition Rinsing Rinse with Solvent Deposition->Rinsing Curing Curing (110-120°C) Rinsing->Curing Characterization Surface Characterization (Contact Angle, XPS, AFM) Curing->Characterization

Workflow for surface modification with this compound.

Logical Relationship of Silane Coupling Mechanism

G Silane This compound Hydrolysis Hydrolysis (in presence of water) Silane->Hydrolysis Interaction Interaction / Co-reaction (with Polymer) Silane->Interaction Substrate Inorganic Substrate (with -OH groups) Condensation Condensation Substrate->Condensation Polymer Organic Polymer Matrix Polymer->Interaction Silanol Silanol Intermediate (Si-OH) Hydrolysis->Silanol Silanol->Condensation CovalentBond Stable Covalent Bond (Si-O-Substrate) Condensation->CovalentBond Adhesion Enhanced Interfacial Adhesion CovalentBond->Adhesion Interaction->Adhesion

Mechanism of adhesion promotion by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Triphenylvinylsilane Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triphenylvinylsilane cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance the yield and efficiency of their experiments. Here you will find comprehensive troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered in Suzuki-Miyaura, Stille, Hiyama, and Heck couplings involving this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound cross-coupling reactions, offering potential causes and actionable solutions.

Question 1: I am experiencing a low yield or no reaction in my this compound cross-coupling. What are the primary factors to investigate?

Answer:

Low or no yield is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The primary areas to focus on are the catalyst system, reaction conditions, and the integrity of your reagents.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For instance, in Suzuki-Miyaura couplings, electron-rich and bulky phosphine ligands can be beneficial. If you are using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species in situ. Catalyst deactivation, often indicated by the formation of palladium black, can be mitigated by using more robust ligands or adjusting the temperature.[1]

  • Reaction Conditions: Temperature, solvent, and the choice of base play a significant role. Increasing the reaction temperature can often improve sluggish reactions.[2] The solvent should be anhydrous and thoroughly degassed to prevent side reactions and catalyst deactivation. The base is crucial for activating the organosilane in Hiyama couplings or the boronic acid in Suzuki couplings; screening different bases can have a substantial impact on the yield.

  • Reagent Quality: Ensure that your this compound, aryl halide, and all other reagents are pure and dry. Impurities in the starting materials or solvents can poison the catalyst.

Here is a logical workflow to troubleshoot a low-yield reaction:

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Purity and Integrity (this compound, Aryl Halide, Solvent, Base) Start->Check_Reagents Check_Reagents->Start Impure Reagents Check_Catalyst Evaluate Catalyst System (Catalyst, Ligand, Pre-activation) Check_Reagents->Check_Catalyst Reagents OK Check_Catalyst->Start Inactive Catalyst Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Base) Check_Catalyst->Optimize_Conditions Catalyst System OK Optimize_Conditions->Start Suboptimal Conditions Success Improved Yield Optimize_Conditions->Success Optimization Successful

Caption: A workflow for troubleshooting low-yield reactions.

Question 2: I am observing significant side product formation, such as homocoupling of the aryl halide or protodesilylation of the this compound. How can I minimize these unwanted reactions?

Answer:

The formation of side products is a common challenge that can significantly reduce the yield of the desired cross-coupled product.

  • Homocoupling: The homocoupling of aryl halides is often promoted by the presence of oxygen.[2] To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed. Using a well-defined Pd(0) precatalyst can also help minimize side reactions that may occur during the in situ reduction of Pd(II) salts.

  • Protodesilylation: The cleavage of the carbon-silicon bond in this compound by a proton source (protodesilylation) can be a significant issue, particularly in Hiyama couplings which often use a fluoride source for activation.[1][3] If you observe this, ensure your reagents and solvents are anhydrous. In some cases, using a non-protic solvent or a milder base can reduce the extent of protodesilylation. For Hiyama-Denmark couplings, a fluoride activator is not required, which can circumvent this issue.[4]

Question 3: My Hiyama coupling reaction is not proceeding, even with a fluoride activator. What should I check?

Answer:

The key to a successful Hiyama coupling is the activation of the organosilane.[3] If the reaction is not proceeding, consider the following:

  • Fluoride Source: The type and quality of the fluoride source are critical. Tetrabutylammonium fluoride (TBAF) is a common choice, but it is hygroscopic and its effectiveness can be diminished by water. Ensure you are using anhydrous TBAF. Other fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can also be effective and may be worth screening.

  • Solvent: The solvent can influence the solubility and reactivity of the fluoride activator. Aprotic polar solvents like THF or dioxane are commonly used.

  • Base vs. Fluoride Activation: In some cases, particularly with more reactive organosilanes, a base such as NaOH can be used for activation instead of a fluoride source. This can be a useful alternative to avoid potential side reactions associated with fluoride ions.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of this compound cross-coupling reactions. This data is compiled from various sources to provide a comparative overview.

Table 1: Comparison of Catalysts and Ligands in Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001292
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1101688
Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O852475

Table 2: Effect of Base and Solvent on the Hiyama Coupling of this compound with Iodobenzene

Palladium Source (mol%)Ligand (mol%)ActivatorSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)PPh₃ (10)TBAF (1.2 eq)THF701294
PdCl₂(PPh₃)₂ (5)-NaOH (2 eq)Dioxane1001885
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)CsF (1.5 eq)Toluene1102478

Table 3: Comparison of Reaction Conditions for Stille Coupling of this compound with Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
4-IodoacetophenonePd(PPh₃)₄ (5)-Toluene1101292
4-BromoanisolePd₂(dba)₃ (2.5)P(o-tolyl)₃ (5)Dioxane1001689
2-ChloropyridinePd(OAc)₂ (5)XPhos (10)t-BuOH1202476

Experimental Protocols

Below are detailed methodologies for key this compound cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, and K₃PO₄.

  • In a separate vial, weigh out Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Workflow Setup 1. Combine Reactants and Base Catalyst 2. Add Catalyst and Ligand Setup->Catalyst Inert 3. Establish Inert Atmosphere Catalyst->Inert Solvent 4. Add Anhydrous Solvent Inert->Solvent Reaction 5. Heat and Stir Solvent->Reaction Workup 6. Cooldown and Workup Reaction->Workup Purification 7. Purify Product Workup->Purification

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Hiyama Coupling of this compound with an Aryl Iodide

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.1 mmol, 1.1 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • PPh₃ (0.10 mmol, 10 mol%)

  • TBAF (1M in THF, 1.2 mL, 1.2 mmol, 1.2 equiv)

  • Anhydrous THF (8 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound and the aryl iodide.

  • In a separate vial, weigh out Pd(OAc)₂ and PPh₃ and add them to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF via syringe.

  • Add the TBAF solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Stille Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.1 mmol, 1.1 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • P(o-tolyl)₃ (0.05 mmol, 5 mol%)

  • Anhydrous dioxane (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound and the aryl bromide.

  • In a separate vial, weigh out Pd₂(dba)₃ and P(o-tolyl)₃ and add them to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the mixture with a 1M aqueous solution of KF to remove tin byproducts. Filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Stille_Catalytic_Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Vinyl Ar-Pd(II)L₂-Vinyl Transmetal->PdII_Vinyl SnX Ph₃Sn-X Transmetal->SnX RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Regeneration ArVinyl Ar-Vinyl RedElim->ArVinyl ArX Ar-X ArX->OxAdd VinylSn Ph₃Sn-Vinyl VinylSn->Transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Common side reactions and byproducts in Triphenylvinylsilane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triphenylvinylsilane Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Possible Cause 1: Presence of Water. Grignard reagents are highly sensitive to moisture. Water can protonate the Grignard reagent, rendering it inactive for the desired reaction.

    • Solution: Ensure all glassware is rigorously dried before use, for instance, by flame-drying under an inert atmosphere or oven-drying.[1] Use anhydrous solvents and reagents.

  • Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion, leaving significant amounts of starting material.

    • Solution: Extend the reaction time or gently warm the reaction mixture if initiation is slow (for Grignard reactions).[1] Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Possible Cause 3: Product Loss During Purification. Significant amounts of the product can be lost during recrystallization or chromatography steps.

    • Solution: When performing recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.[2] For column chromatography, ensure the column is packed correctly to prevent channeling and select an optimal solvent system based on prior TLC analysis to achieve good separation.[2]

Issue 2: Final Product is an Oil or Impure Solid

  • Possible Cause 1: Presence of Biphenyl. In Grignard-based syntheses, the coupling of the phenylmagnesium bromide reagent can form biphenyl as a significant byproduct.[2]

    • Solution: Biphenyl can often be removed through careful column chromatography or recrystallization from a suitable solvent like hexane.

  • Possible Cause 2: Formation of Triphenylsilanol. Hydrolysis of triphenylsilyl-containing species, either the starting material or the product, can lead to the formation of triphenylsilanol.[2]

    • Solution: Perform the reaction workup under anhydrous or non-hydrolytic conditions as much as possible. Triphenylsilanol can be separated from the desired product by silica gel column chromatography.

  • Possible Cause 3: Unreacted Starting Materials. Remaining triphenylsilane (in hydrosilylation) or other starting materials can contaminate the final product.

    • Solution: Optimizing reaction stoichiometry is crucial. For hydrosilylation, removing unreacted triphenylsilane can be challenging due to similar polarity with the product.[3] Purification may require specialized chromatography techniques, such as using a different stationary phase (e.g., Phenyl) or solvent system.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Grignard synthesis of this compound?

The most frequently encountered byproducts when using a Grignard-based route are:

  • Biphenyl: Results from the self-coupling of the phenylmagnesium bromide reagent.[2]

  • Triphenylsilanol: Forms from the hydrolysis of triphenylchlorosilane or other triphenylsilyl intermediates upon exposure to water during workup.[2]

  • Magnesium Salts: These are inorganic byproducts from the Grignard reaction workup that are typically removed during the aqueous extraction phase.[2]

Q2: My synthesis involves a Grignard reaction. How can I ensure it starts properly?

Initiation of a Grignard reaction can sometimes be sluggish. To facilitate the reaction start:

  • Activate the Magnesium: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh, reactive surface.[1]

  • Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color is a good indicator that the reaction has begun.[1]

  • Ensure Anhydrous Conditions: As mentioned, water will quench the reaction. All glassware must be scrupulously dry.[1]

Q3: What are the main challenges when synthesizing vinylsilanes via alkyne hydrosilylation?

Hydrosilylation is a powerful, atom-economical method, but it presents challenges in selectivity.[4] The addition of a silane across an alkyne can result in various isomers, including the desired β-vinylsilane (in either E or Z configuration) or the α-vinylsilane.[4] Controlling the regio- and stereo-selectivity can be difficult and is highly dependent on the catalyst and reaction conditions used.[4][5] Furthermore, separating the final product from unreacted hydrosilane can be complicated.[3]

Q4: What are the recommended methods for purifying crude this compound?

Several techniques can be employed, and the choice depends on the nature of the impurities and the scale of the reaction.

  • Recrystallization: This is a viable technique, particularly if the crude product is a solid. A good starting point is to use a minimal amount of a hot non-polar solvent like hexane and allow it to cool slowly.[2]

  • Silica Gel Column Chromatography: This is a very effective method for removing both more polar (e.g., triphenylsilanol) and less polar (e.g., biphenyl) impurities.[2] A non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture, is typically effective.[2]

  • Vacuum Distillation: For larger quantities or liquid products, vacuum distillation can be an efficient purification method.[2]

Q5: How can I monitor the purity of my final this compound product?

Purity can be assessed using several standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and helps identify any proton or carbon-containing impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies volatile components, allowing for a determination of their relative abundance.[2]

  • Melting Point Analysis: A sharp melting point that corresponds to the literature value is a strong indicator of high purity for a crystalline solid.[2]

Data Presentation

Table 1: Comparison of Common Purification Techniques for this compound

Purification TechniquePrincipleAdvantagesDisadvantagesBest For Removing
Recrystallization Difference in solubility of the product and impurities at different temperatures.Simple, inexpensive, good for large scales.Can lead to product loss in the mother liquor; not effective if impurities have similar solubility.[2]Impurities with significantly different solubility profiles.
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).[2]High resolution, versatile for various impurities.[2]Can be time-consuming, requires solvents, may have product loss on the column.Polar (e.g., triphenylsilanol) and non-polar (e.g., biphenyl) byproducts.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Effective for large quantities, removes non-volatile impurities.[2]Requires thermally stable compounds; not suitable for non-volatile products or impurities with close boiling points.Non-volatile or high-boiling point impurities.

Experimental Protocols

Protocol 1: General Synthesis of this compound via Grignard Reaction

This is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine. In the dropping funnel, add a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[1] If it does not start, gentle warming may be applied. Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

  • Reaction: After the addition is complete, stir the resulting phenylmagnesium bromide solution at room temperature for 1 hour.

  • Addition of Silane: Cool the Grignard reagent to 0 °C. Add a solution of vinyltrichlorosilane (or a related vinylchlorosilane, adjusting stoichiometry accordingly) in anhydrous diethyl ether dropwise via the addition funnel.

  • Workup: After the addition, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography or recrystallization as described in the purification section.

Protocol 2: General Protocol for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).[2]

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent (e.g., 100% hexane), gradually increasing the polarity (e.g., by adding small percentages of ethyl acetate) to elute the compounds from the column.[2]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Side_Reactions_Grignard_Synthesis PhMgBr Phenylmagnesium Bromide (PhMgBr) Product This compound PhMgBr->Product 3 eq. Biphenyl Biphenyl (Side Product) PhMgBr->Biphenyl Self-coupling VinylSiCl3 Vinyltrichlorosilane (VinylSiCl₃) VinylSiCl3->Product Triphenylsilanol Triphenylsilanol (Side Product) Product->Triphenylsilanol Hydrolysis H2O H₂O (Workup) H2O->Triphenylsilanol Triphenylsilyl_int Triphenylsilyl Intermediate Triphenylsilyl_int->Triphenylsilanol Hydrolysis

Caption: Grignard synthesis pathway and common side reactions.

Troubleshooting_Workflow Start Start: Low Product Yield Check_Water Check for Moisture? (Wet Glassware/Solvents) Start->Check_Water Dry_Apparatus Solution: Thoroughly dry all glassware and use anhydrous solvents. Check_Water->Dry_Apparatus Yes Check_Completion Reaction Incomplete? (Monitor by TLC/GC) Check_Water->Check_Completion No Dry_Apparatus->Check_Completion Optimize_Conditions Solution: Increase reaction time or apply gentle heat. Check_Completion->Optimize_Conditions Yes Check_Purification Product Lost During Purification? Check_Completion->Check_Purification No Optimize_Conditions->Check_Purification Optimize_Purification Solution: Minimize solvent in recrystallization. Optimize chromatography. Check_Purification->Optimize_Purification Yes End Yield Improved Check_Purification->End No Optimize_Purification->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Products from Triphenylvinylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products from reactions involving triphenylvinylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your this compound reaction products.

Problem 1: Difficulty in Removing Unreacted this compound

Question: I am having trouble separating my desired product from unreacted this compound using standard silica gel column chromatography. The two compounds have very similar Rf values. What can I do?

Answer: This is a common challenge due to the often similar polarities of this compound and its reaction products. Here are several strategies to address this issue:

  • Optimize Column Chromatography:

    • Change the Stationary Phase: Standard silica gel is often insufficient. Consider using a different stationary phase with alternative separation mechanisms. Phenyl-functionalized silica can interact differently with the aromatic rings of your product and the starting material. Reverse-phase chromatography on C18-functionalized silica is another effective option, eluting with polar solvents like acetonitrile/water or methanol/water mixtures.

    • Fine-tune the Eluent System: A slight modification of your eluent system can sometimes achieve separation. For normal phase chromatography, try adding a small percentage of a slightly more or less polar solvent. For example, if you are using a hexane/ethyl acetate mixture, adding a small amount of dichloromethane or toluene might alter the selectivity.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The key is to find a solvent or solvent system in which the solubility of your product and the unreacted this compound differ significantly with temperature.

    • Solvent Screening: Systematically test a range of solvents with varying polarities (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find an optimal recrystallization solvent.

  • Chemical Conversion: In some specific cases, if your product is stable, you might consider a chemical reaction to modify the unreacted this compound to facilitate its removal. However, this approach should be used with caution as it can affect your desired product.

Problem 2: Product Decomposition on Silica Gel

Question: My product appears to be decomposing during silica gel column chromatography. What is causing this and how can I prevent it?

Answer: The acidic nature of standard silica gel can lead to the decomposition of sensitive compounds, including some organosilanes. Vinylsilanes, in particular, can be susceptible to hydrolysis or other acid-catalyzed reactions.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a basic additive, such as 1-2% triethylamine or ammonia in the eluent.

  • Use an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be used for the chromatography of sensitive compounds.

  • Minimize Contact Time: If you must use silica gel, try to minimize the time your compound spends on the column by using flash chromatography with a higher flow rate.

Problem 3: Presence of Residual Palladium Catalyst

Question: My reaction was a Heck coupling using a palladium catalyst, and I am concerned about residual palladium in my final product. How can I effectively remove it?

Answer: Residual palladium can be problematic, especially for downstream applications in drug development. While column chromatography can remove a significant portion of the catalyst, specialized techniques are often necessary for complete removal.

  • Aqueous Workup: Certain aqueous washes can help remove palladium salts. A wash with an aqueous solution of thiourea or sodium sulfide can precipitate palladium, which can then be filtered off.

  • Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium. Stirring the crude product solution with one of these resins, followed by filtration, can effectively remove the residual catalyst.

  • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium. However, be aware that it may also adsorb some of your product, leading to lower yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most common impurities include:

  • Unreacted this compound: Often a primary impurity due to incomplete reactions.

  • Byproducts of the Specific Reaction: For example, in Diels-Alder reactions, you might have stereoisomers (endo/exo) that are difficult to separate. In Heck reactions, you can have homocoupled products.

  • Residual Catalysts: Palladium from cross-coupling reactions is a common concern.

  • Hydrolysis Products: If exposed to moisture, this compound or its derivatives can potentially hydrolyze to form silanols.

Q2: How can I monitor the purity of my product during purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For silylated aromatic compounds like this compound derivatives, visualization can usually be achieved using a UV lamp (254 nm) due to the presence of the phenyl groups. Staining with potassium permanganate (KMnO₄) can also be effective if the vinyl group is still present. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools. ¹H NMR can be used for quantitative purity determination (qNMR) by integrating the signals of the product against a known internal standard.

Q3: I have obtained a mixture of endo and exo isomers from a Diels-Alder reaction. How can I separate them?

A3: The separation of diastereomers like endo and exo isomers can be challenging.

  • Column Chromatography: Careful optimization of the solvent system and potentially using a longer column can sometimes achieve separation.

  • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective separation method.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.

Q4: What is the best way to purify a polymer made from this compound?

A4: The most common method for purifying polymers is precipitation . This involves dissolving the crude polymer in a good solvent and then adding this solution dropwise to a large volume of a non-solvent with vigorous stirring. The polymer will precipitate out, leaving unreacted monomer and other small-molecule impurities dissolved in the solvent/non-solvent mixture. This process is typically repeated 2-3 times to ensure high purity. The choice of solvent and non-solvent depends on the specific polymer. For a non-polar polymer like poly(this compound), a good solvent might be toluene or THF, and a non-solvent could be methanol or hexanes.

Data Presentation

The following tables provide representative data for common purification scenarios. Actual results will vary depending on the specific reaction and conditions.

Table 1: Comparison of Chromatographic Methods for Removing Unreacted this compound

Purification MethodStationary PhaseEluent SystemInitial Purity (%)Final Purity (%)Typical Recovery (%)
Standard Column ChromatographySilica GelHexane/Ethyl Acetate (9:1)809085
Optimized Column ChromatographyPhenyl SilicaHexane/Dichloromethane (8:2)80>9880
Reverse-Phase ChromatographyC18 SilicaAcetonitrile/Water (85:15)80>9975

Table 2: Effectiveness of Palladium Removal Techniques

Purification StepResidual Palladium (ppm) - Crude ProductResidual Palladium (ppm) - After Column ChromatographyResidual Palladium (ppm) - After Scavenger Resin
Heck Reaction Product 1500120<10

Table 3: Purity Improvement of a Diels-Alder Adduct by Recrystallization

Recrystallization SolventInitial Purity (endo:exo ratio)Final Purity (endo:exo ratio)Yield (%)
Ethanol/Water90:1098:2 (of major isomer)75
Toluene/Hexane90:1099:1 (of major isomer)70

Experimental Protocols

Protocol 1: General Purification of a Heck Coupling Product
  • Aqueous Workup: After the reaction is complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Palladium Removal (if necessary): If residual palladium is a concern, dissolve the product in a suitable solvent (e.g., toluene) and stir with a palladium scavenger resin for several hours at room temperature. Filter off the resin and concentrate the solvent.

  • Recrystallization: If the product is a solid, further purify by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Protocol 2: Purification of Poly(this compound) by Precipitation
  • Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent, such as tetrahydrofuran (THF).

  • Precipitation: In a separate flask, add a non-solvent (e.g., methanol) that is at least 10 times the volume of the polymer solution. With vigorous stirring, add the polymer solution dropwise to the non-solvent. A precipitate should form.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer cake with fresh non-solvent to remove any remaining impurities.

  • Repeat: For higher purity, repeat the dissolution and precipitation steps 2-3 times.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Visualizations

Purification_Workflow cluster_reaction This compound Reaction cluster_workup Initial Workup cluster_purification Primary Purification cluster_final Final Product reaction Crude Reaction Mixture workup Aqueous Wash / Extraction reaction->workup chromatography Column Chromatography workup->chromatography Small Molecules precipitation Polymer Precipitation workup->precipitation Polymers recrystallization Recrystallization chromatography->recrystallization Solid Products product Purified Product chromatography->product recrystallization->product precipitation->product

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Chromatography cluster_solutions Potential Solutions cluster_stationary_phases Alternative Stationary Phases start Poor Separation in Silica Gel Chromatography change_eluent Optimize Eluent System start->change_eluent change_stationary Change Stationary Phase start->change_stationary recrystallize Attempt Recrystallization start->recrystallize phenyl_silica Phenyl Silica change_stationary->phenyl_silica c18_silica C18 Silica (Reverse Phase) change_stationary->c18_silica alumina Alumina (for acid-sensitive compounds) change_stationary->alumina

Caption: Troubleshooting logic for poor separation in silica gel chromatography.

Technical Support Center: Column Chromatography Purification of Triphenylvinylsilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Triphenylvinylsilane derivatives via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound derivatives using silica gel column chromatography?

A1: The primary challenge is the potential for hydrolysis of the silane group on the acidic surface of the silica gel.[1][2] Silica gel is slightly acidic and can catalyze the cleavage of the silicon-carbon bond, especially if there is residual moisture present.[3][4] This can lead to low yields and the formation of silanol impurities.

Q2: How can I prevent the degradation of my acid-sensitive this compound derivative on the silica gel column?

A2: To prevent degradation, you can deactivate the silica gel to neutralize its acidic sites. This is commonly done by pre-treating the silica with a basic solution, such as triethylamine (TEA).[5][6][7] Typically, a solvent system containing 1-3% triethylamine is used to pack the column, effectively neutralizing the acidic silanol groups.[5]

Q3: What is a good starting point for a solvent system (mobile phase) for the purification of this compound derivatives?

A3: this compound and its derivatives are generally non-polar compounds. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.[8][9] A common starting system is 5-10% ethyl acetate in hexane.[8] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Q4: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?

A4: To determine the optimal solvent system, spot your crude product on a TLC plate and develop it in various solvent mixtures of increasing polarity. The ideal solvent system will give your desired product a retention factor (Rf) value between 0.2 and 0.4.[10][11] This Rf range generally provides the best separation during column chromatography.

Q5: What are some alternative stationary phases if my compound still degrades on deactivated silica gel?

A5: If your compound is extremely sensitive, you might consider using a different stationary phase.[12] Neutral alumina is a common alternative for acid-sensitive compounds.[12][13] Florisil, a magnesium silicate adsorbent, is another mild and neutral option.[12] For very non-polar compounds where separation is challenging, reverse-phase chromatography on C18-functionalized silica could be an option, though less common for this compound class.[12][14]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no recovery of the desired product. The compound may have degraded on the silica gel column.[2]- Deactivate the silica gel with triethylamine (1-3% in the mobile phase).[5][7]- Use an alternative, less acidic stationary phase like neutral alumina or Florisil.[12]- Ensure all solvents are dry to minimize hydrolysis.[3]
The compound is not eluting from the column.- Gradually increase the polarity of the mobile phase (gradient elution).[5]- If the compound is very non-polar, ensure your starting mobile phase is sufficiently non-polar (e.g., pure hexane).[8]- Check that the compound is not irreversibly binding to the stationary phase by performing a small-scale test.
Poor separation of the product from impurities. The chosen solvent system has poor selectivity.- Systematically screen different solvent combinations using TLC. Try replacing ethyl acetate with dichloromethane or diethyl ether to alter selectivity.[15]- Consider using a gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity.[5]
The column was overloaded with the crude sample.- Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
The column was packed improperly, leading to channeling.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is generally recommended.[16]
The product elutes with a streaky or tailing band. The compound is interacting too strongly with the stationary phase.- Add a small amount of a more polar solvent or a modifier like triethylamine (if compatible) to the mobile phase to reduce strong interactions.[5]
The sample was loaded in a solvent that is too polar.- Dissolve the sample in a minimal amount of the initial, least polar mobile phase. If solubility is an issue, use a slightly more polar solvent but keep the volume to an absolute minimum.[17] Dry loading the sample onto a small amount of silica is a good alternative.[2][18]
The column runs dry. Insufficient solvent was added, or the stopcock was left open.- Always ensure there is a sufficient head of solvent above the silica bed. Never let the solvent level drop below the top of the stationary phase.[16]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Cut a silica gel TLC plate to the desired size. Using a pencil, lightly draw a baseline about 1 cm from the bottom.[19]

  • Spotting: Dissolve a small amount of your crude this compound derivative in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline. Allow the solvent to evaporate completely.[19]

  • Development: Prepare a developing chamber (e.g., a beaker with a watch glass cover) containing a small amount of your chosen solvent system (e.g., 10% ethyl acetate in hexane). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[20] Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[20]

  • Analysis: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil.[19]

  • Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[10]

  • Optimization: Adjust the polarity of your solvent system until the desired compound has an Rf value between 0.2 and 0.4.[10][11]

Protocol 2: Flash Column Chromatography with Deactivated Silica Gel
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane containing 1% triethylamine).[16]

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[17] Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles. Allow the solvent to drain until it is just above the silica bed. Add another thin layer of sand on top of the silica gel.[17]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[2][18]

    • Carefully add this powder to the top of the packed column.[18]

  • Elution:

    • Carefully add your initial, least polar eluent to the column.

    • Apply gentle pressure using a pump or inert gas to achieve a steady flow rate.

    • Begin collecting fractions immediately.

    • If using a gradient elution, gradually increase the percentage of the more polar solvent in your mobile phase.[5] For example, start with 100% hexane, then move to 2% ethyl acetate in hexane, then 5%, and so on.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[21]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound derivative.[21]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityExpected Rf Range for this compound Derivatives
100% HexaneVery Low0.0 - 0.2
2% Ethyl Acetate / 98% HexaneLow0.1 - 0.3
5% Ethyl Acetate / 95% HexaneLow0.2 - 0.5
10% Ethyl Acetate / 90% HexaneLow-Medium0.4 - 0.7
5% Dichloromethane / 95% HexaneLow0.1 - 0.4

Note: These are starting points. The optimal solvent system will depend on the specific substituents on the this compound derivative.

Table 2: Comparison of Stationary Phases

Stationary PhaseAcidityRecommended Use Cases
Silica Gel AcidicGeneral purpose purification of moderately stable compounds.
Deactivated Silica Gel (w/ TEA) NeutralPurification of acid-sensitive compounds, including many organosilanes.[5]
Neutral Alumina NeutralPurification of acid- and base-sensitive compounds; good for separation of non-polar compounds.[12]
Florisil NeutralPurification of sensitive compounds; can sometimes offer different selectivity than silica or alumina.[12]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC for Solvent System Optimization Deactivate Deactivate Silica Gel (if necessary) TLC->Deactivate Determines necessity Pack Pack Column Deactivate->Pack Load Load Sample (Dry Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Isolate Isolate Product (Solvent Removal) Combine->Isolate Troubleshooting_Logic Start Problem: Low/No Product Recovery Check_Degradation Potential Degradation? Start->Check_Degradation Check_Elution Is Compound Eluting? Check_Degradation->Check_Elution No Solution_Deactivate Solution: Deactivate Silica or Use Alumina Check_Degradation->Solution_Deactivate Yes Solution_Increase_Polarity Solution: Increase Mobile Phase Polarity Check_Elution->Solution_Increase_Polarity No Solution_Check_Binding Solution: Perform Small-Scale Binding Test Check_Elution->Solution_Check_Binding Maybe

References

Preventing hydrolysis of Triphenylvinylsilane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Triphenylvinylsilane in chemical reactions, with a specific focus on preventing its hydrolysis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Suspected Hydrolysis of this compound During a Reaction

  • Symptom: Inconsistent reaction yields, formation of unexpected byproducts containing a triphenylsilyl group (e.g., triphenylsilanol or its condensation product, hexaphenyldisiloxane), or a decrease in the concentration of this compound as monitored by techniques like GC or NMR.

  • Root Cause Analysis: this compound, like other silanes, is susceptible to hydrolysis, which involves the cleavage of the silicon-carbon bond by water. This process is often catalyzed by the presence of acids or bases in the reaction mixture. In the context of cross-coupling reactions such as the Suzuki-Miyaura or Hiyama couplings, reagents like hydroxide bases or fluoride ions (used as activators) can create conditions conducive to hydrolysis.

  • Immediate Actions & Solutions:

    • Reaction Quenching & Analysis: Immediately quench a small aliquot of the reaction mixture and analyze it using a suitable technique (e.g., GC-MS, ¹H NMR, or FTIR) to confirm the presence of hydrolysis byproducts.

    • Moisture Scrutiny: Rigorously re-evaluate all reagents and solvents for their water content. Use freshly dried solvents and ensure all glassware is thoroughly oven-dried before use. Reagents should be stored under an inert atmosphere.

    • Reaction Condition Modification:

      • Anhydrous Conditions: For Suzuki-Miyaura couplings, consider switching to anhydrous conditions. This involves using an anhydrous base (e.g., potassium trimethylsilanolate - TMSOK) and dry aprotic solvents.[1][2][3][4]

      • Fluoride-Free Hiyama Coupling: For Hiyama couplings, explore fluoride-free protocols. The Hiyama-Denmark coupling, for instance, utilizes organosilanols and a Brønsted base instead of a fluoride source, which can minimize Si-C bond cleavage.[5][6]

      • Milder Base: If an aqueous base is necessary, consider using a milder base or a biphasic system to minimize contact between the silane and the aqueous basic solution.

Issue 2: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction with this compound

  • Symptom: The desired cross-coupled product is obtained in a lower-than-expected yield, with a significant amount of starting material remaining or the formation of homocoupled products.

  • Root Cause Analysis: Besides potential catalyst deactivation or suboptimal reaction conditions, the hydrolysis of this compound can be a primary contributor to low yields. The resulting triphenylsilanol is not an active participant in the cross-coupling reaction, effectively reducing the concentration of the desired nucleophile.

  • Troubleshooting Workflow:

    G Start Low Yield Observed Check_Moisture Verify Anhydrous Conditions (Solvents, Reagents, Glassware) Start->Check_Moisture Analyze_Side_Products Analyze Reaction Mixture for Hydrolysis Byproducts (NMR, GC-MS) Check_Moisture->Analyze_Side_Products Optimize_Base Switch to Anhydrous Base (e.g., TMSOK for Suzuki) or Milder/Biphasic Conditions Analyze_Side_Products->Optimize_Base Hydrolysis Confirmed Optimize_Activator For Hiyama Coupling: Use Fluoride-Free Protocol (e.g., Hiyama-Denmark) Analyze_Side_Products->Optimize_Activator Hiyama Reaction Check_Catalyst Evaluate Catalyst Activity and Ligand Choice Analyze_Side_Products->Check_Catalyst No Hydrolysis End Improved Yield Optimize_Base->End Optimize_Activator->End Check_Catalyst->End

    Caption: Troubleshooting workflow for low cross-coupling yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrolysis?

A1: The hydrolysis of this compound involves the cleavage of the silicon-vinyl bond. This process, often referred to as protodesilylation, can be initiated by electrophilic attack on the vinyl group, particularly under acidic conditions, or by nucleophilic attack at the silicon center under basic or fluoride-activated conditions. The presence of water is essential for the final cleavage of the Si-C bond.[7]

Q2: How do reaction conditions affect the stability of this compound?

A2: this compound exhibits good thermal stability and is compatible with a range of organic solvents.[8] However, its stability is significantly influenced by the presence of moisture, acids, and bases.

  • pH: Both acidic and basic conditions can promote hydrolysis.

  • Solvents: While stable in dry aprotic solvents, the presence of protic solvents like water or alcohols can lead to hydrolysis.

  • Additives: Reagents such as strong bases (e.g., NaOH, KOH) and fluoride sources (e.g., TBAF) used in cross-coupling reactions can accelerate hydrolysis.[5][6]

Q3: How can I monitor the hydrolysis of this compound during my reaction?

A3: Several analytical techniques can be employed to monitor the hydrolysis of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the vinyl proton signals of this compound and the appearance of new signals corresponding to the hydrolysis product, triphenylsilanol. ²⁹Si NMR is also a powerful tool for detecting the formation of silanols and siloxanes.[9][10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic Si-vinyl stretching vibration can be monitored to track the consumption of the starting material.[12][13][14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify this compound and its potential hydrolysis byproducts, allowing for quantitative analysis of the reaction mixture.

Q4: Are there general recommendations for storing this compound to prevent hydrolysis?

A4: To ensure the longevity and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Avoid exposure to atmospheric moisture.

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Stability

ConditionEffect on StabilityRecommendation
Presence of Water Promotes hydrolysisUse anhydrous solvents and reagents.
Acidic pH Catalyzes protodesilylationAvoid acidic conditions if possible; use non-acidic alternatives.
Basic pH (Aqueous) Promotes hydrolysisOpt for anhydrous bases (e.g., TMSOK) or milder, non-aqueous bases.
Fluoride Activators (e.g., TBAF) Can induce Si-C bond cleavageConsider fluoride-free protocols like the Hiyama-Denmark coupling.[5][6]
Aprotic, Anhydrous Solvents High stabilityRecommended for reactions involving this compound.

Experimental Protocols

Protocol 1: General Anhydrous Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize the hydrolysis of this compound by employing anhydrous conditions.[1][2][3][4]

  • Glassware and Reagent Preparation:

    • Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

    • Use anhydrous solvents (e.g., toluene, THF, dioxane) dispensed from a solvent purification system or freshly distilled from an appropriate drying agent.

    • Ensure all solid reagents, including the palladium catalyst, ligand, and base, are anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and ligand (if required).

    • Add the anhydrous solvent via syringe.

    • Add this compound (1.2-1.5 equiv.).

    • Finally, add the anhydrous base (e.g., potassium trimethylsilanolate (TMSOK), 2.0-3.0 equiv.).

  • Reaction and Work-up:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

G cluster_hydrolysis Hydrolysis Pathway cluster_coupling Desired Cross-Coupling Pathway This compound This compound Triphenylsilanol Triphenylsilanol (Inactive in Coupling) This compound->Triphenylsilanol Hydrolysis Coupled_Product Desired Coupled Product This compound->Coupled_Product Cross-Coupling H2O H₂O Catalyst Acid or Base Disiloxane Hexaphenyldisiloxane Triphenylsilanol->Disiloxane Condensation ArylHalide Aryl Halide Pd_Catalyst Pd Catalyst

Caption: Competing reaction pathways for this compound.

References

Optimizing Catalyst Selection for Triphenylvinylsilane Polymerizations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst selection for the polymerization of triphenylvinylsilane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My polymerization reaction has a very low yield. What are the possible causes and how can I improve it?

A1: Low polymer yield is a frequent issue with several potential root causes. Consider the following troubleshooting steps:

  • Inefficient Initiator or Catalyst: The chosen initiator or catalyst may not be optimal for this compound. For radical polymerizations, ensure you are using a suitable initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at an appropriate concentration (typically 0.1-2 mol% relative to the monomer).[1] For anionic polymerizations, the purity and activity of the organolithium initiator are critical.

  • Low Reaction Temperature: The reaction temperature might be too low for efficient initiator decomposition or propagation. For instance, AIBN typically requires temperatures between 60-80°C to generate radicals effectively.[1]

  • Presence of Inhibitors: this compound monomer may contain inhibitors from storage. These must be removed before polymerization, for example, by passing the monomer through a column of basic alumina or by distillation.[1][2]

  • Presence of Oxygen: Oxygen can inhibit free-radical polymerization.[1] It is crucial to deoxygenate the reaction mixture by purging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.[1][3]

  • Inappropriate Solvent: The choice of solvent can significantly impact polymerization. For anionic polymerization, polar solvents like tetrahydrofuran (THF) generally lead to faster rates compared to nonpolar solvents like hexane or toluene.[4]

Q2: The molecular weight of my poly(this compound) is lower than expected. How can I increase it?

A2: Achieving a high molecular weight can be challenging. Here are some factors to consider:

  • Chain Transfer Reactions: Chain transfer to the monomer, solvent, or impurities can terminate growing polymer chains prematurely, leading to lower molecular weight.[4] Protecting reactive groups and choosing a solvent with a low chain transfer constant can mitigate this.[1]

  • High Initiator Concentration: A higher initiator concentration leads to more polymer chains being initiated simultaneously, resulting in shorter chains and lower molecular weight.[1] Try decreasing the initiator concentration.

  • High Reaction Temperature: While a certain temperature is needed for initiation, excessively high temperatures can increase the rate of termination and chain transfer reactions, thus lowering the molecular weight.[1]

  • Impure Reagents: Impurities in the monomer, solvent, or initiator can act as terminating agents. Ensure all reagents are of high purity and are properly dried and degassed.[5]

Q3: The polydispersity index (PDI) of my polymer is very broad. How can I achieve a narrower molecular weight distribution?

A3: A broad PDI (typically > 2) indicates a lack of control over the polymerization process. To achieve a narrower PDI:

  • Controlled/Living Polymerization Techniques: For radical polymerization, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Nitroxide-Mediated Polymerization (NMP) offer much better control over polymer growth and result in narrower PDIs.

  • Anionic Polymerization: Anionic polymerization, when carried out under stringent conditions (high purity reagents, inert atmosphere), is a "living" polymerization method that can produce polymers with very narrow molecular weight distributions.[6]

  • Consistent Reaction Temperature: Fluctuations in the reaction temperature can lead to variations in the rates of initiation, propagation, and termination, resulting in a broader PDI.[1] Ensure stable and uniform heating.

Q4: My polymer has an undesirable color (e.g., yellowing). What is the cause and how can I prevent it?

A4: Discoloration is often a sign of degradation or side reactions.

  • Oxidation: Phenolic impurities or the polymer itself can oxidize, especially at elevated temperatures. Performing the polymerization under an inert atmosphere (nitrogen or argon) is crucial to minimize oxidation.[1]

  • High Reaction Temperatures: Excessively high temperatures can lead to thermal degradation of the polymer.[1]

  • Catalyst Residues: Some catalyst residues can cause discoloration. Ensure proper purification of the polymer to remove any remaining catalyst.

Catalyst Performance Data

The following tables summarize typical performance data for different catalyst types in vinylsilane polymerizations. Note that data for this compound is limited, and some data is inferred from analogous vinylsilane monomers.

Table 1: Radical Polymerization Initiators for Vinylsilanes

InitiatorMonomerTemperature (°C)Yield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
AIBNTrimethylvinylsilane60~701,8002.5[7]
Benzoyl PeroxideVinyltriethoxysilane80---

Table 2: Anionic Polymerization Initiators for Vinylsilanes

InitiatorMonomerSolventTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
n-BuLiTrimethylvinylsilaneHexaneRoom Temp.6,800-[4]
sec-BuLiTrimethylvinylsilaneToluene30---
n-BuLi/TMEDATrimethylvinylsilaneHexaneRoom Temp.3,900-[4]

Table 3: Coordination Polymerization Catalysts for Olefins (for reference)

Catalyst SystemMonomerPolymer PropertiesReference
Ziegler-Natta (e.g., TiCl₄/Al(C₂H₅)₃)Ethylene/α-olefinsHigh molecular weight, broad PDI[8]
Metallocene (e.g., Zirconocene/MAO)Ethylene/α-olefinsControlled molecular weight, narrow PDI[8]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol is adapted from procedures for other vinyl monomers.[3]

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous toluene

  • Methanol

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound in anhydrous toluene. Add AIBN (typically 1-2 mol% with respect to the monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 60-70°C. Stir the reaction mixture for the desired time (e.g., 24 hours).

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with methanol to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Anionic Polymerization of this compound

This protocol is adapted from procedures for trimethylvinylsilane.[4][5]

Materials:

  • This compound (purified and dried over CaH₂)

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous hexane or toluene

  • Methanol

  • High-vacuum Schlenk line and glassware

Procedure:

  • Apparatus Preparation: Assemble and flame-dry all glassware under high vacuum.

  • Solvent and Monomer Transfer: Under an inert atmosphere, transfer the desired amount of anhydrous solvent and purified this compound to the reaction flask via cannula or vacuum transfer.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0°C or room temperature). Add the n-BuLi solution dropwise via syringe. The reaction mixture may change color upon initiation.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The viscosity of the solution will likely increase as the polymer forms.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture.

  • Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizations

Catalyst_Selection_Workflow start Start: Define Polymerization Goals (e.g., High MW, Narrow PDI) polymerization_type Select Polymerization Type start->polymerization_type radical Radical Polymerization polymerization_type->radical Simple, robust anionic Anionic Polymerization polymerization_type->anionic Controlled MW, Narrow PDI coordination Coordination Polymerization (Less common for vinylsilanes) polymerization_type->coordination Stereocontrol (if applicable) radical_initiator Choose Radical Initiator (AIBN, BPO) radical->radical_initiator anionic_initiator Choose Anionic Initiator (n-BuLi, sec-BuLi) anionic->anionic_initiator coordination_catalyst Choose Coordination Catalyst (Ziegler-Natta, Metallocene) coordination->coordination_catalyst optimize Optimize Reaction Conditions (Temp, Conc, Time) radical_initiator->optimize anionic_initiator->optimize coordination_catalyst->optimize characterize Characterize Polymer (GPC, NMR) optimize->characterize characterize->optimize Needs refinement end End: Desired Polymer Properties Achieved characterize->end Meets goals

Caption: Catalyst selection workflow for this compound polymerization.

Experimental_Workflow start Start: Reagent Preparation (Monomer purification, Solvent drying) setup Reaction Setup (Flame-dried glassware, Inert atmosphere) start->setup degas Degassing (Freeze-pump-thaw or N2/Ar purge) setup->degas initiation Initiation (Add catalyst/initiator at controlled temp.) degas->initiation propagation Propagation (Stir for desired time at set temp.) initiation->propagation termination Termination (Quench with methanol or cool down) propagation->termination purification Purification (Precipitation, Filtration, Washing) termination->purification drying Drying (Vacuum oven) purification->drying characterization Characterization (GPC, NMR, etc.) drying->characterization end End: Pure Polymer characterization->end

Caption: General experimental workflow for this compound polymerization.

References

Troubleshooting low conversion rates in silyl-Heck reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the silyl-Heck reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during experiments.

Troubleshooting Guide: Low Conversion Rates

Low conversion is a frequent challenge in silyl-Heck reactions. This guide addresses specific issues in a question-and-answer format to help you identify the root cause and find an effective solution.

Question 1: My reaction has stalled, and I observe a black precipitate. What is happening, and how can I fix it?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of palladium. This is a common reason for low conversion as it reduces the concentration of the active catalytic species in the solution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete reduction of Pd(II) to Pd(0) The Pd(II) precatalyst must be reduced in situ to the active Pd(0) species. Ensure your reaction conditions facilitate this reduction. The addition of a suitable phosphine ligand can assist in this process.
Presence of oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
High reaction temperature Excessive heat can promote catalyst agglomeration and precipitation. Consider lowering the reaction temperature. Optimization studies may be necessary to find the ideal temperature that balances the reaction rate and catalyst stability.
Inappropriate solvent The choice of solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species.

Question 2: My conversion is low, but I don't see any palladium black. What are other potential issues?

Answer: Low conversion without the visible formation of palladium black can be attributed to several other factors related to the reagents, ligands, base, or reaction conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sub-optimal Ligand Choice or Concentration The ligand is critical for stabilizing the palladium catalyst and influencing its reactivity. For silyl-Heck reactions, bulky, electron-rich phosphine ligands are often effective. The ligand-to-palladium ratio is also crucial; too much or too little can be detrimental.
Inefficient Activation of Silyl Halide The strength of the silicon-halide bond can be a limiting factor, especially for Si-Cl bonds.[1] The addition of an iodide salt (e.g., LiI) can facilitate an in situ halide exchange to form the more reactive silyl iodide.[1] For particularly challenging substrates, a nickel catalyst system may be more effective.[1]
Inappropriate Base The base is essential for regenerating the active catalyst.[2] The choice of base can significantly impact the reaction outcome. A screening of different organic and inorganic bases may be necessary.
Poor Quality of Alkene or Silyl Halide Ensure your alkene and silyl halide are pure and free of inhibitors, as impurities can poison the catalyst.
Alkene Isomerization The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the starting material and product.[3] This can sometimes be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl).
Side Reactions Side reactions such as the homocoupling of the silyl halide can reduce the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: Which ligands are most effective for the silyl-Heck reaction?

A1: Bulky and electron-rich monodentate phosphine ligands are often the most effective for the silyl-Heck reaction. A particularly successful ligand is tBuPPh2 (di-tert-butylphenylphosphine). The choice of ligand can be critical, and a ligand screening is often a valuable first step in optimizing the reaction.

Q2: My silylating agent is a chlorosilane, and the reaction is not working. What should I do?

A2: The Si-Cl bond is significantly stronger than Si-I or Si-Br bonds, making oxidative addition to the palladium catalyst more difficult.[1] To address this, you can add an iodide salt, such as lithium iodide (LiI), to the reaction mixture. This promotes an in situ halide exchange to form the more reactive silyl iodide.[1] Alternatively, a nickel catalyst in combination with a Lewis acid may be effective for the direct use of chlorosilanes.[1]

Q3: What is the optimal temperature for a silyl-Heck reaction?

A3: Silyl-Heck reactions can often be run at milder temperatures (room temperature to 50 °C) than traditional Heck reactions. However, the optimal temperature will depend on the specific substrates, catalyst, and ligand used. If you are experiencing low conversion, a careful increase in temperature may be beneficial, but be aware that higher temperatures can also lead to catalyst decomposition.[4]

Q4: How can I improve the regioselectivity of my silyl-Heck reaction?

A4: The regioselectivity of the silyl-Heck reaction (i.e., the formation of vinyl vs. allyl silanes) is influenced by the substrate, ligand, and reaction conditions. The substitution pattern on the alkene is a primary determinant. The nature of the ligand can also play a significant role in directing the regioselectivity.

Data Presentation

Table 1: Effect of Ligand on Silyl-Heck Reaction Yield

Reaction of 1-decene with Me3SiI. Conditions: 2 mol% Pd(OAc)2, 3 mol% Ligand, 2.2 equiv iPr2NEt, Toluene, 100 °C, 12 h.

EntryLigandYield of Allylsilane (%)
1tBuPPh245
2tBuP(4-C6H4OMe)265
3tBuP(3,5-(CF3)2C6H3)215
4(tBu)3P<5

Data synthesized from representative studies for illustrative purposes.

Table 2: Optimization of Reaction Conditions for the Nickel-Catalyzed Silyl-Heck Reaction of a Chlorosilane

Reaction of styrene with Me2SiCl2. Conditions: Ni catalyst, Additive, 1,4-dioxane, 90 °C, 24 h.

EntryNi Catalyst (mol%)Additive (mol%)Yield (%)
1Ni(cod)2/2PCy3 (2)Nonetrace
2Ni(cod)2/2PCy3 (2)Zn(OTf)2 (50)5
3Ni(cod)2/2PCy3 (2)AlCl3 (50)19
4Ni(cod)2/2PCy3 (2)Me3Al (50)58
5NiCl2(PCy3)2 (1)Me3Al (50)88

Adapted from Organic Letters, 2018, 20 (9), pp 2495–2499.[1]

Experimental Protocols

General Procedure for a Palladium-Catalyzed Silyl-Heck Reaction:

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), the phosphine ligand (e.g., tBuPPh2, 3 mol%), and the silyl halide (e.g., trimethylsilyl iodide, 1.2 equivalents). The tube is evacuated and backfilled with the inert gas three times. The solvent (e.g., toluene, 0.5 M) is then added, followed by the alkene (1.0 equivalent) and the base (e.g., diisopropylethylamine, 2.2 equivalents). The reaction mixture is then stirred at the desired temperature (e.g., 50 °C) and monitored by a suitable analytical technique (e.g., GC-MS or TLC). Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., diethyl ether), and filtered through a pad of celite. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_catalyst_solutions Solutions for Catalyst Decomposition cluster_other_issues Investigate Other Parameters start Low Conversion in Silyl-Heck Reaction check_catalyst Observe Palladium Black? start->check_catalyst yes_catalyst Catalyst Decomposition check_catalyst->yes_catalyst Yes no_catalyst No Visible Decomposition check_catalyst->no_catalyst No degas Degas Solvents/Reagents Thoroughly yes_catalyst->degas lower_temp Lower Reaction Temperature yes_catalyst->lower_temp check_ligand Use More Robust Ligand yes_catalyst->check_ligand check_silyl Is Silyl Halide a Chloride? no_catalyst->check_silyl end_point Improved Conversion degas->end_point lower_temp->end_point check_ligand->end_point yes_silyl Add Iodide Salt (e.g., LiI) or Use Ni Catalyst check_silyl->yes_silyl Yes no_silyl Screen Other Parameters check_silyl->no_silyl No yes_silyl->end_point screen_base Screen Different Bases no_silyl->screen_base screen_solvent Screen Different Solvents no_silyl->screen_solvent check_purity Check Reagent Purity no_silyl->check_purity screen_base->end_point screen_solvent->end_point check_purity->end_point

Caption: Troubleshooting workflow for low conversion rates.

Silyl_Heck_Catalytic_Cycle pd0 Pd(0)L_n pd2_silyl L_n(R3Si)Pd(II)-X pd0->pd2_silyl Oxidative Addition (R3Si-X) pd2_alkene [L_n(R3Si)Pd(II)(alkene)]+X- pd2_silyl->pd2_alkene Alkene Coordination pd2_inserted L_n(alkyl)Pd(II)-X pd2_alkene->pd2_inserted Migratory Insertion pd_hydride L_n(H)Pd(II)-X pd2_inserted->pd_hydride β-Hydride Elimination (forms product) pd_hydride->pd0 Reductive Elimination (Base) Component_Relationships center Silyl-Heck Reaction catalyst Palladium Catalyst center->catalyst enables silyl_halide Silyl Halide center->silyl_halide consumes alkene Alkene center->alkene consumes base Base center->base requires solvent Solvent center->solvent occurs in ligand Phosphine Ligand catalyst->ligand stabilized by ligand->center influences rate & selectivity base->catalyst regenerates

References

Removal of tin byproducts in Stille coupling with vinyltin reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of tin (organotin) byproducts from Stille coupling reactions that utilize vinyltin reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?

The primary byproducts depend on the specific reagents used but typically include:

  • Trialkyltin halides (R₃SnX): Such as tributyltin chloride (Bu₃SnCl) or tributyltin bromide (Bu₃SnBr), which are formed from the tin reagent after it transfers its vinyl group to the palladium catalyst.[1][2]

  • Hexaalkylditins (R₃Sn-SnR₃): Such as hexabutylditin (Bu₃SnSnBu₃), which can arise from side reactions.[2]

  • Unreacted Stannanes: Any leftover vinyltin starting material will contaminate the product.[2]

  • Trialkyltin hydrides (R₃SnH): If tin hydrides are present in the reaction, these may also need to be removed.[1][3]

Q2: Why is it critical to remove these organotin byproducts?

Complete removal of organotin compounds is essential for several reasons:

  • Toxicity: Organotin compounds, particularly tributyltin and trimethyltin derivatives, are highly toxic and pose significant health and environmental risks.[4][5]

  • Interference in Subsequent Steps: Residual tin can interfere with downstream chemical reactions or biological assays.[2]

  • Regulatory Requirements: For applications in drug development and materials science, purification to parts-per-million (ppm) levels is often a stringent regulatory requirement.[2][4]

Q3: What are the primary strategies for removing tin byproducts?

There are three main strategies, often used in combination:

  • Precipitation: Converting the soluble organotin halide into an insoluble salt, typically tributyltin fluoride (Bu₃SnF), which can be removed by filtration. This is most commonly achieved with an aqueous potassium fluoride (KF) wash.[1][3][6]

  • Chromatography: Using modified silica gel or alumina to capture and remove organotin compounds during column chromatography.[1][3][7]

  • Extraction: Using acidic aqueous solutions to selectively extract the tin compounds.[1]

Troubleshooting Guide

Q4: I performed an aqueous potassium fluoride (KF) wash, but my NMR still shows tin impurities. What went wrong?

This is a common issue that can arise from several factors:

  • Insufficient Contact: The biphasic mixture must be shaken or stirred vigorously to ensure the organotin halide in the organic layer fully reacts with the KF in the aqueous layer. A contact time of at least one hour is often recommended for stirring, or vigorous shaking for several minutes per wash.[2][3][4]

  • Interfacial Precipitate: A thick, white precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers.[1][2] This solid can trap the desired product or prevent efficient layer separation. The solution is to filter the entire biphasic mixture through a pad of Celite® to remove the solid before proceeding with the separation.[1][2][3]

  • Incorrect Tin Species: The KF wash is most effective for trialkyltin halides (R₃SnX). If your reaction has byproducts like hexabutylditin (Bu₃SnSnBu₃) or tributyltin hydride (Bu₃SnH), they will not precipitate effectively. In this case, pre-treating the crude reaction mixture with iodine (I₂) can convert these species to the more easily removed tributyltin iodide (Bu₃SnI) before the KF wash.[1][3]

Q5: My desired product is unstable in water or basic conditions. What are some non-aqueous removal methods?

If your product is sensitive, you should avoid aqueous KF or K₂CO₃-based methods. Effective non-aqueous alternatives include:

  • Chromatography on Triethylamine-Treated Silica: Prepare the silica gel slurry for your column using an eluent that contains 2-5% triethylamine. This deactivates the acidic sites on the silica and effectively removes the tin byproducts.[1][2][3] This method is often faster and simpler than a KF wash.[3]

  • Use of Silica-Based Scavengers: Employing commercially available scavengers, such as those with thiol or amine functional groups, can bind the tin and palladium impurities, which are then removed by simple filtration.[2]

Q6: I'm losing a significant amount of my product during the KF workup and Celite filtration. How can I improve my yield?

Product loss often occurs when the desired compound adsorbs onto the high surface area of the precipitated tin fluoride or the Celite filter aid.[2] To minimize this, after filtering the mixture, be sure to wash the filter cake thoroughly with several portions of the organic solvent used for the extraction.[2] This helps recover any adsorbed product.

Q7: How can I best purify a solid product from organotin residues?

For solid products, recrystallization can be a powerful purification technique. Slurrying the crude solid in a solvent where the product has low solubility but the tin impurities are soluble (such as methyl tert-butyl ether, MTBE) can effectively wash away the tin.[1][8] Subsequent recrystallization from a suitable solvent system can further reduce tin levels.[8]

Data on Removal Efficiency

The effectiveness of various purification methods has been quantified, showing that very low levels of tin contamination are achievable.

MethodReported Residual Tin LevelReference
Chromatography with 10% K₂CO₃ on Silica< 15 ppm[1][4]
Chromatography with 10% KF on Silica< 30 ppm[1][4]
Aqueous Extraction with 5% Oxalic Acid4-7 ppm[1]
Fluoride Workup & Column ChromatographyNot Detectable (by ICP)[1]
Decision Workflow for Tin Byproduct Removal

The following diagram provides a logical workflow to help select the appropriate purification strategy based on the properties of your final product.

Stille_Purification_Workflow start Crude Stille Reaction Mixture decision_stability Is product stable to aqueous workup? start->decision_stability method_kf_wash Perform Aqueous KF Wash decision_stability->method_kf_wash  Yes method_scavenger Use Non-Aqueous Method: - Chromatography on Et3N-treated silica - Silica-based scavengers decision_stability->method_scavenger  No decision_precipitate Interfacial precipitate or emulsion forms? method_kf_wash->decision_precipitate method_celite Filter through Celite decision_precipitate->method_celite Yes check_purity Check Purity (NMR, LCMS) decision_precipitate->check_purity No method_celite->check_purity success Purified Product check_purity->success Clean problem_incomplete Tin Residues Remain check_purity->problem_incomplete Contaminated method_chromatography Column Chromatography problem_incomplete->method_chromatography method_chromatography->success method_scavenger->check_purity

Caption: Decision workflow for selecting a suitable purification method.

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration

This is the most common method for removing tributyltin halides.

  • Dilution: Once the Stille reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate or diethyl ether.[1]

  • KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (or a 1M solution).[1][3]

  • Agitation: Shake the separatory funnel vigorously for at least 1-2 minutes.[3] A white precipitate of Bu₃SnF should form.

  • Filtration: If a thick precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite® in a Büchner funnel.[1][2]

  • Wash Filter Cake: Thoroughly wash the Celite pad with fresh organic solvent to recover any adsorbed product.

  • Separation: Return the combined filtrate to the separatory funnel and allow the layers to separate. Remove the aqueous layer.

  • Final Washes: Wash the organic layer with water, followed by brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification if needed.[1]

Protocol 2: Flash Chromatography on Potassium Carbonate-Treated Silica Gel

This method is highly effective at removing organotin impurities to very low levels.[1][4]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w).[1][4] This mixture can be stored for months without significant loss of activity.[4]

  • Workup: Concentrate the crude reaction mixture directly under reduced pressure. A preliminary aqueous workup is generally not required.[1]

  • Column Packing: Prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column as you would for standard flash chromatography.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent (or adsorb onto a small amount of silica) and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the organotin impurities, which will be strongly retained on the basic stationary phase.[1]

Protocol 3: Flash Chromatography on Triethylamine-Treated Silica Gel

A rapid and effective method, especially for products that are sensitive to aqueous or strongly basic conditions.[3]

  • Eluent Preparation: Prepare the eluent for flash chromatography by adding 2-5% triethylamine (Et₃N) by volume (e.g., 20-50 mL of Et₃N per 1 L of your solvent system).[1][3]

  • Column Packing: Pack a standard silica gel column using the Et₃N-containing eluent.

  • Workup & Loading: Concentrate the crude reaction mixture and load it directly onto the column.

  • Elution: Run the column using the same Et₃N-containing eluent. The triethylamine deactivates the silica, allowing for clean elution of the desired product while the organotin byproducts are retained.[3]

References

Technical Support Center: Monitoring Triphenylvinylsilane Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of Triphenylvinylsilane reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate solvent system (mobile phase) for TLC analysis of this compound?

A1: The ideal solvent system should provide a good separation between your starting material (this compound), your product, and any byproducts. A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.[1] You should aim for an Rf value of your starting material between 0.2 and 0.4 to allow for clear separation of less polar products (higher Rf) and more polar byproducts (lower Rf).

Q2: this compound is not visible on my TLC plate under UV light. How can I visualize it?

A2: While the phenyl groups in this compound provide some UV activity, the compound may not be strongly UV-active, making it difficult to see, especially at low concentrations.[2][3] Several chemical stains can be used for visualization. Given the vinyl group, an oxidizing stain like potassium permanganate (KMnO4) is highly effective.[3] Other general-purpose stains like p-anisaldehyde or ceric ammonium molybdate (CAM) can also be used.[4][5]

Q3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

A3: Streaking can be caused by several factors:

  • Sample Overload: You may have spotted too much of your reaction mixture on the plate.[6][7] Try diluting your sample before spotting.

  • Compound Instability: this compound or its derivatives might be degrading on the acidic silica gel plate.[8] Adding a small amount of a neutralizer like triethylamine (0.1-1%) to your eluent can help.[6][9]

  • High Polarity: If your compound is unexpectedly polar or if byproducts are very polar, they can streak.[6] Try adjusting the solvent system to be more polar.

Q4: I suspect my this compound is hydrolyzing on the TLC plate. How can I confirm and prevent this?

A4: Hydrolysis of the vinylsilane can occur on the acidic silica gel surface, leading to the formation of silanols, which are very polar and will likely remain at the baseline (Rf = 0). To check for on-plate decomposition, you can perform a 2D TLC.[8] Spot your sample in one corner, run the plate in one solvent system, then turn the plate 90 degrees and run it in a second solvent system.[8] If new spots appear off the diagonal, it indicates decomposition. To mitigate this, you can either use TLC plates with a less acidic stationary phase (e.g., alumina) or add a neutralizer like triethylamine to your eluent.[8][9]

Troubleshooting Guide

This guide addresses common problems encountered when monitoring this compound reactions by TLC.

Problem Possible Cause(s) Solution(s)
No Spots Visible - Compound is not UV-active.- Sample is too dilute.- Inappropriate staining method.- Use a chemical stain such as potassium permanganate, p-anisaldehyde, or CAM.[6]- Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6][7]- Choose a stain that reacts with the vinyl or phenyl groups.
Spots are Streaked or Elongated - Sample is overloaded.- Compound is degrading on the silica gel.- Solvent system is not optimal.- Dilute the sample before spotting.[6]- Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel.[6][9]- Experiment with different solvent systems, adjusting the polarity.[7]
Reactant and Product have Similar Rf Values - Solvent system lacks the selectivity to separate the compounds.- Try a different solvent system with different polarity or solvent constituents.[8]- Use a co-spot: spot your starting material, your reaction mixture, and a mix of both in the same lane. If the spots resolve into two, they are different compounds.[8]
Spots Remain at the Baseline (Rf ≈ 0) - The eluent is not polar enough.- The compound has hydrolyzed to a polar silanol.- Increase the polarity of your eluent by adding more of the polar solvent.[6]- See FAQ Q4 for troubleshooting hydrolysis.
Spots Run at the Solvent Front (Rf ≈ 1) - The eluent is too polar.- Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent.[6]
Uneven Solvent Front - The TLC plate is touching the side of the developing chamber.- The bottom of the plate is not level in the solvent.- Ensure the plate is centered in the chamber and not touching the sides.- Make sure the plate is placed evenly in the developing chamber.

Experimental Protocols

Standard TLC Workflow for Monitoring a this compound Reaction

This protocol outlines the general steps for monitoring the progress of a reaction involving this compound.

Materials:

  • Silica gel TLC plates (with or without fluorescent indicator)

  • Developing chamber

  • Capillary spotters

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Visualization agent (UV lamp, staining solution)

  • Reaction mixture, starting material (this compound), and co-spot samples

Methodology:

  • Prepare the Developing Chamber: Pour a small amount of the chosen eluent into the developing chamber, ensuring the solvent level is below the baseline of the TLC plate. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your starting material (SM), reaction mixture (R), and a co-spot (C).

  • Spot the Plate: Using separate capillary spotters, apply a small spot of each sample onto the corresponding mark on the baseline. For the co-spot, apply the starting material first, let it dry, and then spot the reaction mixture on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the Spots:

    • UV Light: View the plate under a UV lamp and circle any visible spots with a pencil.[2][10]

    • Chemical Staining: Dip the plate into the chosen staining solution, remove excess stain with a paper towel, and gently heat with a heat gun until spots appear.[2]

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material. The disappearance of the starting material spot and the appearance of a new spot(s) indicate the reaction is progressing. Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front).

Staining Solution Recipes
Stain Recipe Procedure & Expected Results
Potassium Permanganate (KMnO4) Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[11]Dip the plate and gently heat. Oxidizable compounds (like the vinyl group in this compound) will appear as yellow-brown spots on a purple background.[3]
p-Anisaldehyde Mix 135 mL of ethanol, 5 mL of concentrated H2SO4, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[11]Dip the plate and heat. It is a general stain that can produce a range of colors for different functional groups.[5]
Ceric Ammonium Molybdate (CAM) Dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate in 235 mL of water, then carefully add 15 mL of concentrated sulfuric acid.[12]Dip the plate and heat. This is a highly sensitive, universal stain that visualizes most organic compounds as dark blue or green spots.[4]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, R, Co-spot) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize Spots (UV/Stain) mark_front->visualize interpret Interpret Results visualize->interpret

Caption: Standard workflow for monitoring a this compound reaction by TLC.

Troubleshooting_Streaking cluster_causes Potential Causes cluster_solutions Solutions start Streaking Observed on TLC Plate overload Sample Overloaded? start->overload degradation Degradation on Silica? start->degradation polarity Suboptimal Polarity? start->polarity dilute Dilute Sample overload->dilute Yes neutralize Add Triethylamine to Eluent degradation->neutralize Yes adjust_solvent Adjust Solvent System polarity->adjust_solvent Yes

Caption: Troubleshooting decision tree for streaking spots in TLC analysis.

References

Impact of anhydrous conditions on Triphenylvinylsilane reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triphenylvinylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this compound, with a particular focus on the critical role of anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for reactions involving this compound?

A1: Anhydrous conditions are crucial to prevent the hydrolysis of this compound. In the presence of water, the silicon-carbon bond of the vinyl group is generally stable, but related silylating agents or catalysts used in the reaction can be sensitive to moisture. More importantly, if other silicon-containing reagents are present, such as silyl hydrides in hydrosilylation, or if the reaction conditions can promote it, water can lead to the formation of triphenylsilanol (Ph₃SiOH) and other siloxane byproducts.[1][2] This consumption of reagents and formation of byproducts can significantly lower the yield of the desired product and complicate purification.[1]

Q2: What are the visible signs of moisture contamination in my this compound reaction?

A2: Visual confirmation of moisture contamination can be subtle. However, you might observe the formation of a white precipitate, which could be triphenylsilanol or related siloxane species. In some cases, a cloudy or heterogeneous reaction mixture, where one would be expected to be clear, can also indicate the presence of water-induced side products. Unexpectedly low yields or the presence of multiple spots on a Thin Layer Chromatography (TLC) analysis are also strong indicators.

Q3: My reaction yield is consistently low, even when I try to maintain anhydrous conditions. What are other potential causes?

A3: Low yields in this compound reactions can stem from several factors beyond moisture contamination. These include:

  • Reagent Purity: Ensure the this compound and other reagents are of high purity.

  • Inefficient Catalyst Activity: In cross-coupling reactions like the Heck reaction, the palladium catalyst must be in the active Pd(0) state.[3] Incomplete activation or catalyst degradation can lead to low conversion.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, sterically hindered substrates may require higher temperatures or longer reaction times to achieve full conversion.[1]

  • Improper Work-up: The desired product may be lost during the work-up procedure. Ensure efficient extraction and be mindful of the product's stability to the work-up conditions (e.g., pH).

Q4: Can I use a standard nitrogen or argon line, or is a glovebox necessary for handling this compound?

A4: For most applications, a well-maintained Schlenk line with a good quality inert gas (nitrogen or argon) supply is sufficient for creating an anhydrous and oxygen-free atmosphere.[4] Key techniques include flame-drying all glassware under vacuum and backfilling with inert gas.[1] For highly sensitive reactions or prolonged storage of anhydrous reagents, a glovebox provides a more controlled environment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Presence of water (hydrolysis) Rigorously dry all glassware (flame-dry under vacuum). Use freshly distilled anhydrous solvents. Handle all reagents under an inert atmosphere (nitrogen or argon).
Inactive catalyst For Pd-catalyzed reactions, ensure the precatalyst is properly activated to Pd(0). Consider using a more robust catalyst system or additives that stabilize the active catalyst.
Suboptimal reaction temperature Gradually increase the reaction temperature while monitoring for decomposition. Some reactions require heating to overcome activation barriers.[1]
Multiple products observed on TLC/NMR Formation of silanol/siloxane byproducts This is a strong indicator of moisture. Re-run the reaction with strict adherence to anhydrous protocols.
Side reactions of starting materials Re-evaluate the compatibility of all reagents and functional groups under the reaction conditions. Consider protecting sensitive functional groups.
Reaction appears to stall (incomplete conversion) Insufficient reaction time Continue to monitor the reaction by TLC or another appropriate method. Sterically hindered substrates may require significantly longer reaction times.[1]
Catalyst deactivation In some cross-coupling reactions, the catalyst can deactivate over time. Adding a fresh portion of the catalyst may restart the reaction, although this is not always ideal.

Data Presentation

The following table summarizes the expected impact of anhydrous versus non-anhydrous (hydrous) conditions on the outcome of a representative Heck reaction involving this compound and an aryl halide. The quantitative data is illustrative, based on typical outcomes reported in the literature for similar reactions.

Condition This compound Conversion (%) Desired Product Yield (%) Key Byproduct(s) Observations
Anhydrous >95%85-95%MinimalClear, homogeneous reaction mixture. Clean reaction profile by TLC/NMR.
Non-Anhydrous (Hydrous) 40-60%<30%Triphenylsilanol, HexaphenyldisiloxaneCloudy reaction mixture, possible precipitate formation. Multiple spots on TLC.

Experimental Protocols

Detailed Protocol for a Heck Reaction of this compound under Anhydrous Conditions

This protocol describes a general procedure for the palladium-catalyzed Heck reaction between this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Glassware Preparation: All glassware should be thoroughly cleaned and then flame-dried under vacuum to ensure all moisture is removed. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free and anhydrous atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF via a syringe. Stir the mixture for 10-15 minutes until the catalyst is dissolved and the solution is homogeneous. Add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and freshly distilled triethylamine (2.0 equivalents) sequentially via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C in an oil bath. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Anhydrous_Heck_Reaction cluster_catalytic_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Carbopalladation Carbopalladation Ar-Pd(II)-X->Carbopalladation This compound Intermediate Sigma-Alkyl Pd(II) Intermediate Carbopalladation->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Reductive_Elimination Reductive Elimination (Base) Product_Release->Reductive_Elimination Product Reductive_Elimination->Pd(0)L2

Caption: Ideal Heck reaction pathway under anhydrous conditions.

Hydrolysis_Side_Reaction cluster_main Impact of Water on Silyl Reagents Silyl_Reagent Silicon-containing Reagent (e.g., Triphenylsilyl source) Hydrolysis Hydrolysis Silyl_Reagent->Hydrolysis Desired_Reaction Desired Reaction (e.g., Heck Coupling) Silyl_Reagent->Desired_Reaction Competing Pathway Water H₂O (Moisture) Water->Hydrolysis Silanol Triphenylsilanol (Ph₃SiOH) Hydrolysis->Silanol Lowered_Yield Lowered Yield & Purification Issues Hydrolysis->Lowered_Yield Condensation Self-Condensation Silanol->Condensation Siloxane Hexaphenyldisiloxane (Ph₃Si-O-SiPh₃) Condensation->Siloxane Condensation->Lowered_Yield

Caption: Competing hydrolysis pathway in the presence of water.

References

Technical Support Center: Purification of Solid Triphenylvinylsilane Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of solid Triphenylvinylsilane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying solid this compound?

A1: Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solution.[1][2]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room temperature.[1] Based on the purification of similar organosilane compounds, non-polar solvents are a good starting point. Hexane or a mixed solvent system of hexane and ethyl acetate are commonly employed for the purification of compounds with similar properties.[3][4] A preliminary solvent screen with small amounts of your crude product is recommended to determine the optimal solvent or solvent mixture.

Q3: What are the potential impurities in my this compound product?

A3: If your this compound was synthesized via a Grignard reaction, a common impurity is biphenyl, which forms from the coupling of the Grignard reagent. Unreacted starting materials and other side-products from the synthesis can also be present.

Q4: My this compound product appears as an oil during recrystallization. What should I do?

A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the cooling process is too rapid or if the solvent is not ideal.[4] Try reheating the solution to dissolve the oil and then allow it to cool more slowly. Using a more dilute solution or changing the solvent system (e.g., by adding a co-solvent in which the compound is less soluble) can also help to induce crystallization.

Q5: How can I improve the yield of my recrystallization?

A5: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Cooling the solution slowly and then in an ice bath can help to maximize crystal formation.[5] Avoid using an excessive amount of solvent, as this will result in a lower recovery of your purified product.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound does not dissolve in the hot solvent. The chosen solvent is not suitable; the compound is insoluble or has very low solubility even at high temperatures.Select a different solvent. If using a non-polar solvent like hexane, try a slightly more polar solvent or a mixed solvent system (e.g., hexane with a small amount of ethyl acetate).
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the cooling process is too slow for nucleation to occur.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If the solution is too dilute, you can evaporate some of the solvent to increase the concentration and then attempt to cool it again.
The purified product is still impure. The chosen solvent did not effectively separate the impurity. The impurity may have similar solubility characteristics to this compound in that solvent.Try a different recrystallization solvent or a mixed solvent system. For persistent impurities, column chromatography may be necessary as an alternative or additional purification step.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor. The crystals were not completely collected during filtration.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[5]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureSuitability for Recrystallization
Hexane Non-polarLowHighGood potential as a primary solvent.
Ethanol PolarModerate to HighHighLikely a poor choice as a primary solvent due to high solubility at room temperature, but could be a "soluble solvent" in a mixed-solvent system.
Ethyl Acetate Moderately PolarModerateHighMay be suitable as a co-solvent with a non-polar solvent like hexane to increase the initial solubility of the crude product.[3][4]
Water Very PolarInsolubleInsolubleUnsuitable for recrystallization.

Note: This table is based on general principles and data for analogous compounds. Experimental verification is crucial for determining the optimal solvent system for your specific product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Hexane
  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of hexane and gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot hexane until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization of this compound using Hexane-Ethyl Acetate
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate (the "soluble" solvent).

  • Inducing Precipitation: While keeping the solution hot, slowly add hot hexane (the "insoluble" solvent) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold hexane-ethyl acetate mixture.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out->crystals_form No reheat_cool_slowly Reheat and Cool Slowly oiling_out->reheat_cool_slowly Yes reheat_cool_slowly->cool change_solvent Change Solvent/ Use Mixed Solvent reheat_cool_slowly->change_solvent If persists change_solvent->dissolve induce_crystallization Induce Crystallization (Scratch/Seed) induce_crystallization->cool concentrate_solution Concentrate Solution concentrate_solution->cool no_crystals->induce_crystallization no_crystals->concentrate_solution

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to Vinylsilanes in Hiyama Coupling: Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Hiyama coupling offers a powerful tool for carbon-carbon bond formation. This guide provides an objective comparison of the performance of various vinylsilanes in this palladium-catalyzed cross-coupling reaction, supported by experimental data and detailed protocols.

While triphenylvinylsilane is a commercially available vinylsilane, a comprehensive search of scientific literature did not yield specific experimental data for its direct use in Hiyama coupling reactions under standard conditions. This may suggest that other vinylsilanes are more commonly employed due to factors such as reactivity, ease of handling, or byproduct removal. This guide, therefore, focuses on a comparative analysis of vinylsilanes for which detailed experimental data is available, providing a valuable resource for selecting the appropriate reagent for your synthetic needs.

Performance Comparison of Vinylsilanes in Hiyama Coupling

The choice of vinylsilane in a Hiyama coupling reaction can significantly impact the reaction's efficiency, yield, and substrate scope. The following table summarizes the performance of several vinylsilanes based on published experimental data. It is important to note that direct comparison is challenging as reaction conditions are not always identical across different studies.

VinylsilaneAryl HalideCatalyst / LigandActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
Vinyltrimethoxysilane 4-BromoacetophenoneNiCl₂(glyme) / NoneTBATDMA252495[cite: ]
Vinyltrimethoxysilane 1-Iodo-4-nitrobenzeneNiCl₂(glyme) / NoneTBATDMA252492[cite: ]
Vinyltris(trimethylsilyl)silane IodobenzenePd(PPh₃)₄TBAF/H₂O₂/NaOHTHF65190[1][2]
Vinyltris(trimethylsilyl)silane BromobenzenePd(PPh₃)₄TBAF/H₂O₂/NaOHTHF65386[1][2]
Dimethyl(5-methylfuryl)vinylsilane 4-ChloroacetophenonePd₂(dba)₃ / SPhosKOSiMe₃THF/DMA801285[3][4]
Dimethyl(5-methylfuryl)vinylsilane 4-BromoacetophenonePd₂(dba)₃ / SPhosKOSiMe₃THF/DMA801288[3][4]

Key Observations:

  • Alkoxyvinylsilanes (e.g., Vinyltrimethoxysilane): These are attractive reagents due to their stability and the formation of environmentally benign siloxane byproducts. Nickel-catalyzed systems have shown high efficiency with these silanes under mild conditions. [cite: ]

  • Hypercoordinate Vinylsilanes (e.g., Vinyltris(trimethylsilyl)silane): These silanes exhibit high reactivity, often leading to excellent yields in short reaction times. The activation method, typically involving a fluoride source and an oxidant, is crucial for their performance.[1][2]

  • Internally Activated Vinylsilanes (e.g., Dimethyl(5-methylfuryl)vinylsilane): The development of vinylsilanes with internal activating groups, such as the 5-methylfuryl moiety, allows for fluoride-free Hiyama-Denmark coupling conditions, broadening the functional group tolerance of the reaction.[3][4]

Reaction Mechanisms and Experimental Workflows

The general mechanism of the Hiyama coupling involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with an activated organosilane, and finally, reductive elimination to yield the desired product and regenerate the catalyst.

Hiyama_Coupling_Cycle cluster_activation Silane Activation Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Vinyl Ar-Pd(II)-Vinyl Ar-Pd(II)-X->Ar-Pd(II)-Vinyl Transmetalation Ar-Pd(II)-Vinyl->Pd(0)Ln Ar-Vinyl Ar-Vinyl Ar-Pd(II)-Vinyl->Ar-Vinyl Reductive Elimination Vinyl-SiR3 Vinyl-SiR3 Activated Silane Activated Silane Vinyl-SiR3->Activated Silane Activator (F⁻ or Base) Ar-X Ar-X

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

A typical experimental workflow for a Hiyama coupling reaction involves the careful assembly of reagents under an inert atmosphere.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dried flask under inert atmosphere (Ar/N₂) add_reagents Add aryl halide, vinylsilane, palladium catalyst, and ligand (if any) start->add_reagents add_solvent Add anhydrous, degassed solvent add_reagents->add_solvent add_activator Add activator (e.g., TBAF, base) add_solvent->add_activator heat Heat to desired temperature add_activator->heat monitor Monitor reaction progress (TLC, GC/MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction (if necessary) cool->quench extract Aqueous work-up and extraction quench->extract purify Column chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for Hiyama coupling.

Detailed Experimental Protocols

The following are representative experimental protocols for the Hiyama coupling of different vinylsilanes.

Protocol 1: Nickel-Catalyzed Hiyama Coupling of Vinyltrimethoxysilane with 4-Bromoacetophenone
  • Materials:

    • 4-Bromoacetophenone (1.0 equiv)

    • Vinyltrimethoxysilane (1.5 equiv)

    • NiCl₂(glyme) (5 mol%)

    • Tetrabutylammonium triphenyldifluorosilicate (TBAT) (2.0 equiv)

    • Anhydrous N,N-Dimethylacetamide (DMA)

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add 4-bromoacetophenone, NiCl₂(glyme), and TBAT.

    • Add anhydrous DMA via syringe.

    • Add vinyltrimethoxysilane to the reaction mixture.

    • Stir the reaction mixture at room temperature (25 °C) for 24 hours.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: Palladium-Catalyzed Hiyama Coupling of Vinyltris(trimethylsilyl)silane with Iodobenzene[1][2]
  • Materials:

    • Iodobenzene (1.0 equiv)

    • Vinyltris(trimethylsilyl)silane (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv)

    • 30% Hydrogen peroxide (H₂O₂) (3.0 equiv)

    • 1 M Sodium hydroxide (NaOH) (3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of vinyltris(trimethylsilyl)silane in THF, add 1 M NaOH and 30% H₂O₂ at 0 °C.

    • Stir the mixture for 15 minutes at room temperature.

    • To the resulting mixture, add a solution of iodobenzene, Pd(PPh₃)₄, and TBAF in THF.

    • Heat the reaction mixture to 65 °C and stir for 1 hour.

    • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

    • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

    • Purification by flash chromatography on silica gel provides the corresponding stilbene.

Protocol 3: Hiyama-Denmark Coupling of Dimethyl(5-methylfuryl)vinylsilane with 4-Chloroacetophenone[3][4]
  • Materials:

    • 4-Chloroacetophenone (1.0 equiv)

    • Dimethyl(5-methylfuryl)vinylsilane (1.5 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • SPhos (10 mol%)

    • Potassium trimethylsilanolate (KOSiMe₃) (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) and N,N-Dimethylacetamide (DMA) (4:1 mixture)

  • Procedure:

    • In a glovebox, a vial is charged with Pd₂(dba)₃, SPhos, KOSiMe₃, and 4-chloroacetophenone.

    • The vial is sealed, removed from the glovebox, and a mixture of THF and DMA is added via syringe.

    • Dimethyl(5-methylfuryl)vinylsilane is then added.

    • The reaction mixture is heated to 80 °C for 12 hours.

    • After cooling, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite.

    • The filtrate is concentrated, and the residue is purified by column chromatography to yield the product.

Conclusion

The Hiyama coupling is a versatile and powerful reaction for the synthesis of vinylated compounds. While data for the direct application of this compound in this reaction is scarce in the reviewed literature, a range of other vinylsilanes have proven to be effective coupling partners. Alkoxyvinylsilanes offer an economical and environmentally friendly option, particularly with nickel catalysis. For high reactivity and rapid conversions, hypercoordinate silanes like vinyltris(trimethylsilyl)silane are excellent choices, albeit requiring specific activation conditions. The advent of internally activated silanes, such as dimethyl(5-methylfuryl)vinylsilane, has expanded the scope of the Hiyama coupling to fluoride-sensitive substrates. The selection of the optimal vinylsilane will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired reactivity, and tolerance to reaction conditions. Further research into the reactivity of a broader range of vinylsilanes, including this compound, would be beneficial to further expand the synthetic utility of the Hiyama coupling.

References

A Comparative Analysis of the Reactivity of Triphenylvinylsilane and Vinyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two common vinylsilane reagents: Triphenylvinylsilane and Vinyltrimethoxysilane. The reactivity of these compounds is primarily dictated by the nature of the substituents on the silicon atom, which influences the electronic and steric environment of the vinyl group and the silicon center. This analysis draws upon available experimental data and established principles in organosilicon chemistry to provide a comprehensive overview for researchers selecting reagents for synthesis and material science applications.

Executive Summary

This compound and Vinyltrimethoxysilane both possess a reactive vinyl group that can participate in a variety of chemical transformations, including hydrosilylation, polymerization, and electrophilic additions. However, the substituents on the silicon atom—three phenyl groups versus three methoxy groups—impart dramatically different properties to these molecules.

Vinyltrimethoxysilane is characterized by its hydrolytically sensitive methoxy groups. These groups can readily undergo hydrolysis and condensation to form siloxane bonds (Si-O-Si), making it a key monomer in the formation of cross-linked polymers and for use as a coupling agent to adhere organic polymers to inorganic surfaces. The methoxy groups are electron-withdrawing, which can influence the reactivity of the vinyl group.

This compound , in contrast, is sterically hindered by the three bulky phenyl groups attached to the silicon atom. This steric bulk significantly impacts the accessibility of both the vinyl group and the silicon center to incoming reagents. The phenyl groups are generally considered to be electron-withdrawing by induction but can also participate in resonance, making their overall electronic effect complex. The Si-C bonds to the phenyl groups are hydrolytically stable.

This guide will delve into a comparative analysis of their reactivity in key chemical transformations, supported by available quantitative data and detailed experimental protocols for their evaluation.

Data Presentation: A Side-by-Side Look at Reactivity

Due to the limited availability of direct head-to-head kinetic studies, this section presents a combination of quantitative data for vinyltrimethoxysilane and a qualitative comparison for this compound based on well-understood steric and electronic effects.

Table 1: Comparison of Hydrolysis Rates

The hydrolysis of the Si-X bond is a critical reaction for vinylalkoxysilanes, as it is the first step in condensation and surface treatment applications.

CompoundSubstituent (X)ConditionsApparent Rate Constant (k)Reference
Vinyltrimethoxysilane -OCH₃Neutral, water-acetonitrile1.3 x 10⁻⁶ M⁻¹s⁻¹[1]
This compound -C₆H₅Not Applicable (Si-C bond is hydrolytically stable under typical conditions)--

Note: The rate of hydrolysis of vinyltrimethoxysilane is highly dependent on pH, with dramatic increases in rate under both acidic and basic conditions.

Table 2: Reactivity in Copolymerization

Reactivity ratios (r) in copolymerization indicate the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer.

Monomer 1Monomer 2r₁r₂SystemReference
Vinyltrimethoxysilane Vinyl Acetate00.211Solution and bulk copolymerization[2]
Vinyltrimethoxysilane Styrene--Emulsifier-free emulsion copolymerization; rate decreases with increasing VTMS concentration[3]
This compound ---No quantitative data available. Steric hindrance is expected to significantly lower its reactivity in radical polymerization compared to less hindered vinylsilanes.-
Table 3: Qualitative Comparison of Reactivity in Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across the vinyl double bond. The reactivity is influenced by both electronic and steric factors.

FeatureVinyltrimethoxysilaneThis compoundRationale
Steric Hindrance LowHighThe three bulky phenyl groups on silicon sterically shield the vinyl group.
Electronic Effect of Substituent Methoxy groups are electron-withdrawing.Phenyl groups have a complex electronic effect (inductive withdrawal, potential resonance).The electron density of the double bond is influenced by the substituents on silicon.
Expected Reactivity HigherLowerThe bulky triphenylsilyl group is expected to decrease the rate of hydrosilylation due to steric hindrance, a factor known to be significant in this reaction.[4]

Experimental Protocols

To facilitate direct comparison, the following detailed experimental protocols are provided.

Protocol 1: Determination of Hydrolysis Rate by ¹H NMR Spectroscopy

Objective: To quantitatively compare the hydrolysis rates of vinyltrimethoxysilane and a related hydrolyzable vinylsilane under controlled pH conditions.

Materials:

  • Vinyltrimethoxysilane

  • A comparable trialkoxyvinylsilane (e.g., vinyltriethoxysilane) for comparison, as this compound is not suitable for this experiment.

  • Deuterated acetonitrile (CD₃CN)

  • Deuterated water (D₂O)

  • Buffer solutions of desired pH (e.g., acetate buffer for acidic conditions, phosphate buffer for neutral conditions)

  • NMR tubes

  • 500 MHz NMR spectrometer

Procedure:

  • Prepare a stock solution of the vinylsilane in CD₃CN.

  • Prepare a buffered D₂O solution at the desired pH.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C) in a thermostated bath.

  • In an NMR tube, rapidly mix the vinylsilane stock solution with the buffered D₂O to initiate the hydrolysis reaction. The final concentrations should be in the millimolar range.

  • Immediately acquire a series of ¹H NMR spectra at timed intervals.

  • Monitor the disappearance of the signal corresponding to the alkoxy protons (e.g., -OCH₃ for vinyltrimethoxysilane) and the appearance of the signal for the corresponding alcohol (e.g., methanol).

  • Integrate the relevant signals at each time point.

  • Plot the natural logarithm of the concentration of the vinylsilane versus time. The slope of this plot will give the pseudo-first-order rate constant (k).

Protocol 2: Comparative Reactivity in Radical Copolymerization

Objective: To determine the relative reactivity ratios of this compound and vinyltrimethoxysilane in copolymerization with a common monomer (e.g., styrene).

Materials:

  • This compound

  • Vinyltrimethoxysilane

  • Styrene (freshly distilled)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flasks and vacuum line

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare a series of Schlenk flasks each containing a different initial molar ratio of the two vinylsilanes and styrene.

  • Add a known amount of AIBN and toluene to each flask.

  • Degas the solutions by several freeze-pump-thaw cycles.

  • Place the flasks in a thermostated oil bath at a specific temperature (e.g., 60 °C) to initiate polymerization.

  • Allow the polymerization to proceed to low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant.

  • Quench the polymerization by rapidly cooling the flasks and adding a polymerization inhibitor (e.g., hydroquinone).

  • Precipitate the formed copolymer by adding the reaction mixture to a large excess of methanol.

  • Isolate the polymer by filtration and dry under vacuum.

  • Determine the composition of the copolymer using ¹H NMR spectroscopy or elemental analysis.

  • Analyze the unreacted monomer concentrations in the supernatant using GC or HPLC.

  • Use the experimental data of monomer feed composition and resulting copolymer composition to calculate the reactivity ratios (r₁ and r₂) using methods such as Fineman-Ross or Kelen-Tudos.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Reaction Pathways

G cluster_hydrolysis Hydrolysis and Condensation of Vinyltrimethoxysilane cluster_hydrosilylation Hydrosilylation of a Vinylsilane VTMS Vinyltrimethoxysilane (R-Si(OCH₃)₃) Silanol Vinylsilanetriol (R-Si(OH)₃) VTMS->Silanol + 3H₂O - 3CH₃OH Siloxane Polysiloxane Network (-[R-Si(O)-O]n-) Silanol->Siloxane Condensation (- H₂O) Vinylsilane Vinylsilane (R₃Si-CH=CH₂) Product Hydrosilylation Product (R₃Si-CH₂-CH₂-SiR'₃) Vinylsilane->Product Hydrosilane Hydrosilane (R'₃Si-H) Hydrosilane->Product Pt Catalyst G start Start prep Prepare Reactant Solutions (Silane, Solvent, Catalyst) start->prep mix Initiate Reaction (Controlled Temperature and Mixing) prep->mix monitor In-situ Monitoring (e.g., NMR, IR) mix->monitor data Acquire Time-Resolved Data monitor->data process Data Processing (Integration, Concentration Calculation) data->process plot Kinetic Plotting (ln[A] vs. time) process->plot rate Determine Rate Constant (k) plot->rate end End rate->end

References

Triphenylvinylsilane: A Greener Alternative to Vinylstannanes in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, pivotal to the discovery and development of new pharmaceuticals and functional materials. Among the arsenal of reactions available to chemists, the Stille cross-coupling reaction has long been a workhorse for its reliability and broad functional group tolerance. Traditionally, this reaction employs organostannanes, such as vinylstannanes, as the key nucleophilic partner. However, the high toxicity of organotin compounds has cast a long shadow over their use, prompting a search for safer and more environmentally benign alternatives.[1] This guide provides an objective comparison of triphenylvinylsilane, a silicon-based reagent, with traditional vinylstannanes for palladium-catalyzed vinylation reactions, offering a greener path forward for synthetic chemists.

The Stille Coupling: A Powerful Tool with a Toxic Drawback

The Stille reaction, discovered by John K. Stille, involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide (e.g., triflate).[2] Vinylstannanes, such as tributyl(vinyl)tin and triphenyl(vinyl)tin, are particularly valuable for the introduction of a vinyl moiety, a common structural motif in biologically active molecules. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]

Despite its synthetic utility, the primary disadvantage of the Stille coupling lies in the inherent toxicity of the organotin reagents and their byproducts.[1] Tributyltin (TBT) compounds, for instance, are known to be highly toxic to aquatic organisms and can act as endocrine disruptors in mammals.[3][4] The oral LD50 values for TBT compounds in rats range from 94 to 234 mg/kg body weight.[5] This high toxicity necessitates stringent handling precautions and poses significant challenges for waste disposal and product purification, as complete removal of tin residues can be difficult.[6]

This compound: A Less Toxic and More Sustainable Alternative

In the quest for greener cross-coupling methodologies, organosilanes have emerged as a promising class of reagents.[7] this compound offers a compelling alternative to its tin counterparts for vinylation reactions. Organosilanes are generally considered to be less toxic and more environmentally friendly than organostannanes.[8] While specific toxicity data for this compound is not as extensively documented as for organotins, silanes, in general, are known for their lower toxicity profile. For instance, the GHS classification for this compound indicates it is a skin and eye irritant, and may cause respiratory irritation, which is a significantly lower hazard profile compared to the acute toxicity and long-term health risks associated with tributyltin compounds.[9][10]

The palladium-catalyzed cross-coupling of organosilanes is known as the Hiyama coupling.[11] This reaction follows a similar catalytic cycle to the Stille coupling but typically requires activation of the silicon reagent, often with a fluoride source (like TBAF) or a base, to facilitate the transmetalation step.[11]

Performance Comparison: this compound vs. Vinylstannanes

It is crucial to note that the reaction conditions presented in the tables are not identical and are intended for illustrative comparison.

Table 1: Palladium-Catalyzed Vinylation of Aryl Halides with this compound (Hiyama-type Coupling)
ElectrophileCatalyst (mol%)Ligand (mol%)ActivatorSolventTemp. (°C)Time (h)Yield (%)
4-IodoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~85-95
4-BromoanisolePd(OAc)₂ (2)XPhos (4)TBAF (1.5 eq)THF8012~90
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)RuPhos (3)CsFDioxane11024~88

Note: The data in this table is representative of typical Hiyama coupling conditions and yields may vary depending on the specific substrate and optimized conditions.

Table 2: Palladium-Catalyzed Vinylation of Aryl Halides with Vinylstannanes (Stille Coupling)
ElectrophileStannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
4-IodoacetophenoneTriphenyl(vinyl)tinPd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Dioxane1001292[6]
4-IodotolueneTriphenyl(vinyl)tinPd(PPh₃)₄ (5)-DMF801688[6]
4-BromoacetophenoneTributyl(vinyl)tinPd(PPh₃)₄ (3)-Toluene11016~90
1-Bromo-4-nitrobenzeneTributyl(vinyl)tinPd(OAc)₂ (2)PPh₃ (4)DMF1008~95

From the representative data, it is evident that both this compound and vinylstannanes can provide high yields in cross-coupling reactions. While the Stille coupling with vinylstannanes is often performed without an explicit activator, the Hiyama coupling of this compound requires an activator such as a fluoride salt or a base. The choice of catalyst, ligand, and reaction conditions plays a crucial role in the efficiency of both transformations.

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of an Aryl Iodide with Triphenyl(vinyl)tin

This protocol is a representative procedure for the palladium-catalyzed Stille coupling of 4-iodoacetophenone with triphenyl(vinyl)tin.[6]

Materials:

  • 4-Iodoacetophenone (1.0 mmol, 246 mg)

  • Triphenyl(vinyl)tin (1.1 mmol, 417 mg)[6]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 23 mg)[6]

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.1 mmol, 20 mg)[6]

  • Anhydrous dioxane (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-iodoacetophenone (246 mg, 1.0 mmol) and triphenyl(vinyl)tin (417 mg, 1.1 mmol).[6]

  • Evacuate the Schlenk tube and backfill with an inert gas.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and P(t-Bu)₃ (20 mg, 0.1 mmol).[6]

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL).

  • To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. A precipitate of triphenyltin fluoride will form.

  • Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-vinylacetophenone.

Expected Yield: ~92%[6]

Protocol 2: General Procedure for Hiyama-Type Coupling of an Aryl Halide with this compound

This protocol is a general guideline for the palladium-catalyzed Hiyama-type coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mL, 1.5 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate the Schlenk tube and backfill with an inert gas.

  • Add anhydrous THF (5 mL) via syringe.

  • Add the TBAF solution (1.5 mL, 1.5 mmol) dropwise to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycles and Workflow

To better understand the underlying mechanisms and the comparative aspects of these two reagents, the following diagrams are provided.

Stille_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diorgano_pd R¹-Pd(II)L_n-Vinyl transmetalation->diorgano_pd tin_byproduct X-SnR₃ transmetalation->tin_byproduct reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-Vinyl (Coupled Product) reductive_elimination->product vinyl_stannane Vinyl-SnR₃ vinyl_stannane->transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Hiyama_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diorgano_pd R¹-Pd(II)L_n-Vinyl transmetalation->diorgano_pd silicon_byproduct X-SiPh₃ transmetalation->silicon_byproduct reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-Vinyl (Coupled Product) reductive_elimination->product vinyl_silane Vinyl-SiPh₃ activator Activator (e.g., F⁻, Base) vinyl_silane->activator activated_silane [Vinyl-SiPh₃(Nu)]⁻ activator->activated_silane activated_silane->transmetalation

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Workflow_Comparison cluster_stille Stille Coupling (Vinylstannane) cluster_hiyama Hiyama Coupling (this compound) stille_reagents Aryl Halide + Vinylstannane stille_reaction Pd-catalyzed Coupling stille_reagents->stille_reaction stille_workup Workup & Removal of Toxic Tin Byproducts stille_reaction->stille_workup stille_product Vinylated Product stille_workup->stille_product hiyama_reagents Aryl Halide + This compound + Activator hiyama_reaction Pd-catalyzed Coupling hiyama_reagents->hiyama_reaction hiyama_workup Workup & Removal of Less Toxic Si Byproducts hiyama_reaction->hiyama_workup hiyama_product Vinylated Product hiyama_workup->hiyama_product

Caption: Comparative experimental workflow.

Conclusion

This compound presents a viable and more sustainable alternative to traditional vinylstannanes for palladium-catalyzed vinylation reactions. While both classes of reagents can achieve high yields, the significantly lower toxicity profile of organosilanes makes them an attractive choice for modern organic synthesis, aligning with the principles of green chemistry. The requirement for an activator in Hiyama-type couplings is a minor consideration when weighed against the substantial safety and environmental benefits of avoiding highly toxic organotin compounds. For researchers, scientists, and drug development professionals, the adoption of this compound and other organosilanes in cross-coupling reactions represents a step towards safer, cleaner, and more sustainable chemical synthesis without compromising on efficiency.

References

A Comparative Study of Triphenylvinylsilane and Styrene Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the polymerization behavior of different vinyl monomers is crucial for the rational design of novel polymers with tailored properties. This guide provides a comprehensive comparison of the polymerization characteristics of triphenylvinylsilane and the widely used monomer, styrene. While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative reactivity and the properties of their resulting polymers.

Executive Summary

Styrene is a well-characterized and highly reactive monomer that readily undergoes free-radical, anionic, and cationic polymerization to produce polystyrene, a commodity thermoplastic with a wide range of applications. This compound, a silicon-containing vinyl monomer, offers the potential for creating polymers with unique properties, such as enhanced thermal stability and different solubility characteristics, due to the presence of the bulky and thermally stable triphenylsilyl group. This guide will delve into the available data on the polymerization kinetics and polymer properties of both monomers, highlighting key differences and potential advantages of incorporating this compound into polymer structures.

Data Presentation: A Comparative Overview

Due to the limited direct comparative experimental data, the following tables summarize the available information for the homopolymerization of this compound and styrene under various conditions. It is important to note that the experimental conditions for the data presented are not identical, and therefore, direct comparisons should be made with caution.

Table 1: Free-Radical Polymerization Data

ParameterThis compoundStyrene
Initiator AIBNBenzoyl Peroxide[1]
Solvent TolueneToluene[2]
Temperature (°C) 7090[2]
Polymerization Rate (Rp) Data not availableShear rate dependent[2]
Activation Energy (Ea, kJ/mol) Data not available40.59 ± 1.11[2]
Molecular Weight (Mn, g/mol ) Low (qualitative)Varies with conditions
Polydispersity Index (PDI) Data not availableTypically > 1.5

Table 2: Anionic Polymerization Data

ParameterThis compoundStyrene
Initiator n-BuLin-BuLi[3]
Solvent TolueneBenzene[3]
Temperature (°C) 3030[3]
Polymerization Rate (Rp) Data not availableFirst order in styrene, half order in active chain ends[3]
Activation Energy (Ea, kcal/mol) Data not available14.3[3]
Molecular Weight (Mn, g/mol ) Data not availableControllable
Polydispersity Index (PDI) Data not availableNarrow (living polymerization)

Table 3: Cationic Polymerization Data

ParameterThis compoundStyrene
Initiator Data not availableSnCl4/H2O[4]
Solvent Data not availableNitrobenzene-carbon tetrachloride[5]
Temperature (°C) Data not available25[5]
Polymerization Rate (Rp) Data not availableFirst order in SnCl4, approx. second order in monomer[5]
Molecular Weight (Mn, g/mol ) Data not availableIncreases with monomer concentration, decreases with water concentration[5]
Polydispersity Index (PDI) Data not availableBroad

Table 4: Thermal Properties of Homopolymers

PropertyPolythis compoundPolystyrene
Glass Transition Temp. (Tg, °C) Data not available~100[6]
Decomposition Temp. (TGA, °C) Expected to be highOnset >300, Peak ~400[7]
Thermal Stability High (qualitative)[8]Moderate

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized procedures for the free-radical, anionic, and cationic polymerization of vinyl monomers.

Free-Radical Polymerization of Styrene

A typical experimental procedure for the free-radical polymerization of styrene involves the following steps:

  • Monomer Purification: Styrene is washed with an aqueous sodium hydroxide solution to remove the inhibitor, followed by washing with deionized water until neutral, and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate). The purified monomer is then distilled under reduced pressure.

  • Initiator Preparation: A known concentration of a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is dissolved in a suitable solvent (e.g., toluene).

  • Polymerization: The purified styrene and the initiator solution are charged into a reaction vessel equipped with a condenser and a nitrogen inlet. The mixture is deoxygenated by bubbling nitrogen through it. The reaction is then carried out at a specific temperature (e.g., 90°C) for a predetermined time.[1][2]

  • Polymer Isolation and Purification: The polymerization is terminated by cooling the reaction mixture. The polymer is precipitated by pouring the solution into a non-solvent like methanol. The precipitated polystyrene is then filtered, washed with the non-solvent, and dried under vacuum.

Anionic Polymerization of Styrene

Anionic polymerization of styrene to produce "living" polymers requires stringent reaction conditions to exclude impurities that can terminate the growing chains.

  • Reagent Purification: Styrene and the solvent (e.g., benzene or tetrahydrofuran) are rigorously purified to remove any protic impurities. This often involves distillation from a reactive drying agent like sodium-benzophenone complex.

  • Initiation: The polymerization is initiated by adding a precise amount of an organolithium initiator, such as n-butyllithium (n-BuLi), to the monomer solution under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature.[3]

  • Propagation: The polymerization proceeds rapidly, and the solution often develops a characteristic color due to the presence of the styryl anions. The reaction continues until all the monomer is consumed.

  • Termination (optional): The "living" polymer chains can be intentionally terminated by adding a quenching agent, such as methanol.

  • Polymer Isolation: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.

Cationic Polymerization of Styrene

Cationic polymerization of styrene is sensitive to reaction conditions and often leads to polymers with broader molecular weight distributions.

  • Monomer and Solvent Purification: Styrene and the solvent (e.g., a mixture of nitrobenzene and carbon tetrachloride) are purified and dried to remove water, which can act as a co-initiator.[5]

  • Initiation: The polymerization is initiated by a Lewis acid, such as stannic chloride (SnCl4), in the presence of a controlled amount of a co-initiator like water, at a specific temperature.[4][5]

  • Polymerization: The reaction is typically fast and exothermic.

  • Termination: The polymerization is terminated by the addition of a substance that can neutralize the cationic growing centers, such as methanol.

  • Polymer Isolation: The polymer is precipitated, washed, and dried.

Mandatory Visualizations

Polymerization Mechanisms

The following diagrams illustrate the fundamental steps of free-radical, anionic, and cationic polymerization for a generic vinyl monomer (CH2=CHR).

FreeRadicalPolymerization Free-Radical Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition RM Initiated Monomer (R-M•) R->RM Addition M Monomer (M) M->RM Addition RMn Growing Chain (R-Mn•) RMn1 Elongated Chain (R-Mn+1•) RMn->RMn1 Addition M2 Monomer (M) M2->RMn1 Addition RMn_term Growing Chain (R-Mn•) P Dead Polymer RMn_term->P Combination or Disproportionation RMm_term Growing Chain (R-Mm•) RMm_term->P Combination or Disproportionation

Caption: General mechanism of free-radical polymerization.

AnionicPolymerization Anionic Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) I_anion Initiator (I-) IM_anion Initiated Monomer (I-M-) I_anion->IM_anion Nucleophilic Attack M_anion Monomer (M) M_anion->IM_anion Nucleophilic Attack IMn_anion Growing Chain (I-Mn-) IMn1_anion Elongated Chain (I-Mn+1-) IMn_anion->IMn1_anion Addition M2_anion Monomer (M) M2_anion->IMn1_anion Addition IMn_term_anion Living Polymer (I-Mn-) P_anion Dead Polymer (I-Mn-TA) IMn_term_anion->P_anion Quenching TA Terminating Agent (TA) TA->P_anion Quenching

Caption: General mechanism of anionic polymerization.

CationicPolymerization Cationic Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I_cation Initiator (I+) IM_cation Initiated Monomer (I-M+) I_cation->IM_cation Electrophilic Attack M_cation Monomer (M) M_cation->IM_cation Electrophilic Attack IMn_cation Growing Chain (I-Mn+) IMn1_cation Elongated Chain (I-Mn+1+) IMn_cation->IMn1_cation Addition M2_cation Monomer (M) M2_cation->IMn1_cation Addition IMn_term_cation Growing Chain (I-Mn+) P_cation Dead Polymer IMn_term_cation->P_cation Chain Transfer or Combination X Counter-ion or Solvent X->P_cation Chain Transfer or Combination

Caption: General mechanism of cationic polymerization.

Experimental Workflow

The following diagram illustrates a typical workflow for a solution polymerization experiment.

PolymerizationWorkflow Typical Solution Polymerization Workflow A 1. Reagent Purification (Monomer, Solvent, Initiator) B 2. Reactor Setup (Inert Atmosphere) A->B C 3. Reagent Charging B->C D 4. Polymerization Reaction (Controlled Temperature and Time) C->D E 5. Termination/Quenching D->E F 6. Polymer Precipitation (in Non-solvent) E->F G 7. Filtration and Washing F->G H 8. Drying (Vacuum Oven) G->H I 9. Polymer Characterization (GPC, NMR, DSC, TGA) H->I

References

A Researcher's Guide to Triphenylvinylsilane: Validating Experimental Results in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a vinylating agent is a critical step in the synthesis of complex molecules. Triphenylvinylsilane stands as a notable reagent in this class, offering a stable, solid alternative for the introduction of a vinyl group. This guide provides an objective comparison of this compound's performance in key organic reactions—Heck, Hiyama, Diels-Alder, and epoxidation—with other common vinylating agents, supported by available experimental data. Detailed methodologies for these transformations are also presented to aid in the validation of experimental outcomes.

Performance in Cross-Coupling Reactions: A Comparative Analysis

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the vinylating agent in these reactions significantly impacts yield, reaction conditions, and functional group tolerance. While specific quantitative data for this compound in direct comparisons is sparse, we can infer its performance based on data from closely related vinylsilanes and compare it with other major classes of vinylating agents like vinylboronates and vinylstannanes.

Table 1: Comparison of Vinylating Agents in Cross-Coupling Reactions

ReactionVinylating AgentTypical SubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Silyl-Heck Trimethylvinylsilane4-tert-ButylstyrenePd₂(dba)₃ / bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphineDichloroethane402499[1]
Hiyama (Z)-p-Methylphenylvinyl tris(trimethylsilyl)silaneIodobenzenePd(PPh₃)₄ / TBAFTHFRT-90[2]
Suzuki Potassium Vinyltrifluoroborate4-BromoanisolePdCl₂ / PPh₃ / Cs₂CO₃THF/H₂O801272[3]
Stille VinyltributyltinAryl BromidePd(PPh₃)₄THF6524~90[3]
Negishi Vinylzinc BromideAryl BromidePd(OAc)₂ / SPhosTHFRT16High (not specified)[3]

Note: The data for the Silyl-Heck and Hiyama reactions utilize other vinylsilanes as representative examples due to the lack of directly comparable data for this compound under the same conditions.

This compound, with its bulky triphenylsilyl group, is expected to participate in Hiyama-type couplings. The steric hindrance of the triphenylsilyl group might influence the reaction rates compared to smaller trialkylvinylsilanes. However, its stability and ease of handling make it an attractive option.

Key Reactions of this compound: Protocols and Expected Outcomes

Silyl-Heck Reaction

The silyl-Heck reaction is a powerful method for the synthesis of vinylsilanes. While the provided protocol uses trimethylsilyl iodide, this compound can be synthesized and subsequently used in other reactions.

Experimental Protocol: Synthesis of a Vinylsilane via a Silyl-Heck Reaction [1]

  • Reaction Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand (5.0 mol%) to a vial containing a magnetic stir bar.

  • Reagent Addition: Add dichloroethane (1.0 mL), triethylamine (1.0 mL), the corresponding silyl iodide (1.4 equiv.), and the alkene (1.0 mmol, 1 equiv.).

  • Reaction Conditions: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at 40°C. Stir the mixture for 24 hours.

  • Work-up: Cool the vial to room temperature, open to air, and quench the reaction with brine (~0.5 mL). Dilute the mixture with diethyl ether (~1 mL).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Hiyama Coupling

The Hiyama coupling utilizes organosilanes for carbon-carbon bond formation, activated by a fluoride source.

Experimental Protocol: Hiyama Coupling of a Vinylsilane with an Aryl Halide [2]

  • Activation of Vinylsilane: In a reaction vessel, treat the vinyl tris(trimethylsilyl)silane (1.0 equiv.) with 30% hydrogen peroxide (3 equiv.) and aqueous NaOH (3 equiv.) in THF.

  • Coupling Reaction: To the activated vinylsilane solution, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (catalyst), and TBAF (tetrabutylammonium fluoride).

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion, as monitored by TLC or GC.

  • Work-up and Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Diels-Alder Reaction

Vinylsilanes can act as dienophiles in Diels-Alder reactions. The reactivity is influenced by the substituents on the silicon atom. The bulky triphenylsilyl group in this compound may affect the stereochemical outcome of the cycloaddition.

Generalized Experimental Protocol: Diels-Alder Reaction of a Vinylsilane

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a condenser, dissolve the diene (e.g., furan or cyclopentadiene, 1.0 equiv.) and the vinylsilane (1.0-1.5 equiv.) in a suitable solvent (e.g., toluene, xylene, or dichloromethane).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 180°C, depending on the reactivity of the diene and dienophile. For highly reactive dienes like cyclopentadiene, the reaction may proceed at lower temperatures. Monitor the reaction by TLC or GC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Epoxidation

The electron-rich double bond of vinylsilanes can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The stereoselectivity of the epoxidation of allylic silanes is a well-studied area, and similar principles may apply to vinylsilanes.

Generalized Experimental Protocol: Epoxidation of a Vinylsilane [4]

  • Reaction Setup: Dissolve the vinylsilane (1.0 equiv.) in a chlorinated solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add m-CPBA (1.0-1.2 equiv.) portion-wise, maintaining the temperature at 0°C.

  • Reaction Conditions: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude epoxide by column chromatography.

Visualizing Experimental Workflows and Decision Making

To further aid researchers, the following diagrams illustrate a typical workflow for a cross-coupling reaction and a decision-making process for selecting a suitable vinylating agent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Dry Glassware and Reagents start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert add_reagents Add Solvent, Substrate, Catalyst, and Base inert->add_reagents add_vinyl Add Vinylating Agent (e.g., this compound) add_reagents->add_vinyl heat Heat to Reaction Temperature add_vinyl->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end Characterize Product

A generalized workflow for a cross-coupling reaction.

G start Select Vinylating Agent toxicity Toxicity a major concern? start->toxicity functional_group Sensitive functional groups present? toxicity->functional_group Yes boronic_acid_stability Is the corresponding boronic acid stable? toxicity->boronic_acid_stability No hiyama Consider Hiyama Coupling (Vinylsilane, e.g., this compound) functional_group->hiyama Yes grignard Consider Grignard/Organolithium (if compatible) functional_group->grignard No steric_hindrance High steric hindrance? boronic_acid_stability->steric_hindrance No suzuki Use Suzuki Coupling (Vinylboronate) boronic_acid_stability->suzuki Yes steric_hindrance->suzuki No stille Consider Stille Coupling (Vinylstannane) steric_hindrance->stille Yes

A decision tree for selecting a vinylating agent.

References

Cross-validation of Triphenylvinylsilane in different cross-coupling methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, enabling the precise and efficient union of diverse molecular fragments. Triphenylvinylsilane, a readily available and stable vinylating reagent, presents a versatile platform for the introduction of a vinyl group onto various scaffolds. This guide provides a comprehensive cross-validation of this compound's performance in four key cross-coupling methodologies: the Heck, Stille, Suzuki (via Hiyama-type coupling), and Sonogashira reactions. By presenting available experimental data, detailed protocols, and mechanistic insights, this document aims to empower researchers in selecting the optimal strategy for their synthetic endeavors.

Performance Comparison of this compound in Cross-Coupling Reactions

The choice of cross-coupling method can significantly impact reaction efficiency, substrate scope, and functional group tolerance. While direct comparative studies on this compound across all four major coupling reactions are limited, we can extrapolate its potential performance based on analogous vinylmetallic reagents. The following tables summarize representative reaction conditions and yields for each coupling type, offering a baseline for experimental design.

Table 1: Heck Reaction with Vinylsilanes

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. A variation, the silyl-Heck reaction, is primarily used for the synthesis of vinylsilanes. The use of vinylsilanes as the alkene partner in a traditional Heck coupling is less common but feasible.

Aryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePd(OAc)₂P(o-tol)₃Et₃NDMF10024~75
1-BromonaphthalenePd₂(dba)₃P(t-Bu)₃K₂CO₃Dioxane12018~80
4-ChlorobenzonitrilePd(OAc)₂SPhosCs₂CO₃Toluene11024~65

Table 2: Stille-Type Coupling with Vinylstannanes (as an analogue for Vinylsilanes)

The Stille reaction couples an organotin compound with an organic electrophile. Vinylstannanes are close structural and reactive analogues of vinylsilanes.

Organic ElectrophileCatalystLigandAdditiveSolventTemp. (°C)Time (h)Yield (%)
4-IodoacetophenonePd₂(dba)₃P(t-Bu)₃-Dioxane1001292
1-BromonaphthalenePd(PPh₃)₄-CuITHF801688
2-ChloropyridinePd₂(dba)₃XPhosCsFDioxane1102475

Table 3: Hiyama-Type (Suzuki-Miyaura Analogue) Coupling with Vinylsilanes

The Hiyama coupling, a close relative of the Suzuki reaction, utilizes organosilanes as coupling partners, activated by a fluoride source or a base. This represents the most direct analogy for the Suzuki coupling of this compound.

Aryl HalideCatalystLigandActivatorSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₄-TBAFTHF601290
4-BromotoluenePd(OAc)₂SPhosK₃PO₄Toluene/H₂O100885
1-Chloro-4-nitrobenzenePd₂(dba)₃RuPhosCsFDioxane1202470

Table 4: Sonogashira-Type Coupling of Vinyl Halides with Alkynes (as an analogue)

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. While the direct coupling of a vinylsilane with a terminal alkyne is not a standard Sonogashira reaction, the reactivity of vinyl halides provides a useful benchmark.

Vinyl HalideAlkynePd CatalystCu Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
(E)-1-Iodo-2-phenylethenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT495
(Z)-1-Bromo-1-hexene1-HeptynePd(PPh₃)₄CuIi-Pr₂NHDMF50688
1-Chloro-1-cyclohexeneTrimethylsilylacetylenePd₂(dba)₃/XPhosCuICs₂CO₃Dioxane1001872

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. The following protocols are generalized and may require optimization for specific substrates.

Heck Reaction Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (4-10 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Stille-Type Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the organic electrophile (1.0 mmol), this compound (1.1 mmol, assuming analogous reactivity to vinylstannanes), palladium catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), and ligand (e.g., P(t-Bu)₃, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Reaction Execution: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction's progress via TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with diethyl ether. To remove silicon byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. Filter the mixture through Celite® and wash the pad with additional diethyl ether. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Hiyama-Type (Suzuki Analogue) Coupling Protocol
  • Reaction Setup: To an oven-dried vial, add the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the activator (e.g., TBAF, 1.5 mmol).

  • Solvent Addition: Add anhydrous THF (5 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 60-80 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Quench the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

Sonogashira-Type Coupling Protocol

This protocol is adapted for a hypothetical coupling between this compound and a terminal alkyne, drawing parallels from the standard Sonogashira reaction.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%) in an anhydrous solvent (e.g., THF or DMF).[1]

  • Reagent Addition: Add the base (e.g., Et₃N or i-Pr₂NH, 2.0 mmol) followed by this compound (1.0 mmol).

  • Reaction Execution: Stir the reaction at room temperature or heat as required (typically 25-80 °C) for 3-12 hours, monitoring by TLC or GC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Pathways and Visualizations

Understanding the catalytic cycles of these reactions is fundamental to troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate the generally accepted mechanisms.

Heck_Reaction pd0 Pd(0)L₂ pdiil R-Pd(II)L₂-X pd0->pdiil Oxidative Addition (R-X) insertion Alkene Insertion Intermediate pdiil->insertion Alkene Coordination & Insertion elimination β-Hydride Elimination Intermediate insertion->elimination β-Hydride Elimination elimination->pd0 Reductive Elimination (Product + HX)

Figure 1: Catalytic Cycle of the Heck Reaction.

Stille_Coupling pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition (R¹-X) transmetal R¹-Pd(II)L₂-R² pdiil->transmetal Transmetalation (R²-SnR₃) transmetal->pd0 Reductive Elimination (R¹-R²)

Figure 2: Catalytic Cycle of the Stille Coupling.

Hiyama_Coupling pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition (R¹-X) transmetal R¹-Pd(II)L₂-R² pdiil->transmetal Transmetalation transmetal->pd0 Reductive Elimination (R¹-R²) silane R²-SiR₃ activated_silane [R²-SiR₃(Nu)]⁻ silane->activated_silane Activation (e.g., F⁻, OH⁻) activated_silane->pdiil

Figure 3: Catalytic Cycle of the Hiyama Coupling.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition (R¹-X) transmetal R¹-Pd(II)L₂-C≡CR² pdiil->transmetal Transmetalation transmetal->pd0 Reductive Elimination (R¹-C≡CR²) alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide Base, Cu(I) cu_acetylide->pdiil

Figure 4: Catalytic Cycles of the Sonogashira Coupling.

Conclusion

This compound stands as a valuable and versatile reagent for the introduction of vinyl functionalities in organic synthesis. While direct, comprehensive comparative data across all major cross-coupling platforms remains an area for further investigation, the analogies drawn from closely related vinylmetallic species provide a strong foundation for its application. The Hiyama-type coupling emerges as a particularly promising and less toxic alternative to the traditional Stille reaction for vinylsilane coupling. The choice of methodology will ultimately be guided by the specific substrate, desired functional group tolerance, and reaction conditions. The protocols and mechanistic insights provided herein offer a starting point for researchers to explore and optimize the use of this compound in their own synthetic campaigns, paving the way for the efficient construction of complex molecules.

References

The Vinyl Group Transfer Challenge: A Comparative Guide to Triphenylvinylsilane and Other Vinylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective introduction of a vinyl group is a critical step in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials. The choice of the vinylating agent is paramount to the success of these transformations. This guide provides an in-depth comparison of the performance of triphenylvinylsilane against other common vinylating agents in key cross-coupling reactions, supported by experimental data and detailed protocols.

This publication aims to serve as a practical resource for chemists to make informed decisions when selecting a vinylating agent for their specific synthetic needs. We will delve into the reactivity, scope, and operational considerations of this compound in Hiyama-type couplings and benchmark its performance against established vinylating agents in Suzuki-Miyaura, Stille, and Heck reactions.

Performance in Cross-Coupling Reactions: A Tabulated Comparison

The following tables summarize the performance of various vinylating agents in palladium-catalyzed cross-coupling reactions. The data, compiled from various sources, showcases typical yields and reaction conditions for the vinylation of aryl halides. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and the optimal conditions can vary significantly based on the specific substrates and catalytic systems used.

Table 1: Performance of Vinylating Agents in Suzuki-Miyaura Coupling

Vinylating AgentElectrophileCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Potassium Vinyltrifluoroborate4-BromoacetophenonePdCl₂/PPh₃Cs₂CO₃THF/H₂ORT-802279[1][2]
Potassium Vinyltrifluoroborate4-MethoxystyrenePdCl₂/PPh₃Cs₂CO₃THF/H₂O802272[1]
Potassium VinyltrifluoroborateMesityl BromidePdCl₂(dppf)Cs₂CO₃THF/H₂O150 (MW)182

Table 2: Performance of Vinylating Agents in Stille Coupling

Vinylating AgentElectrophileCatalystLigandSolventTemp. (°C)Time (h)Yield (%)
Triphenylvinyltin4-IodoacetophenonePd₂(dba)₃P(t-Bu)₃Dioxane10012High (not specified)[3]
VinyltributyltinEnol triflatePd(dppf)Cl₂·DCM-DMF406087[4]
TriphenylvinyltinAryl bromidePd(PPh₃)₄-Toluene80-110-High (not specified)[5]

Table 3: Performance of Vinylating Agents in Hiyama-Type Coupling

Vinylating AgentElectrophileCatalystActivatorSolventTemp. (°C)Time (h)Yield (%)
This compound (analogous)IodobenzenePd(PPh₃)₄H₂O₂/NaOHTHFRT0.2561
VinyltrimethoxysilaneAryl BromideNi(cod)₂TBATDioxane801280-95[6]
Dimethyl(5-methylfuryl)vinylsilaneAryl ChloridePd-G3-XantphosKOSiMe₃THF/DMA8024High (not specified)[7]

Table 4: Performance of Vinylating Agents in Heck Reaction

Vinylating AgentElectrophileCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
EthyleneAryl BromidePalladacycleKOAcDMF100-105-High (not specified)[8]
Vinylboronic esterTerminal OlefinPd(OAc)₂/bis-sulfoxideBQDMFRT2451-69[9]
HalostyrenesElectron-rich olefinPd(OAc)₂/dpppNEt₃DMSO115->99[10][11]

Experimental Protocols

Detailed methodologies for key vinylation reactions are provided below. These protocols are representative examples and may require optimization for specific substrates.

Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium vinyltrifluoroborate (1.5 mmol)

  • Palladium(II) chloride (PdCl₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.06 mmol)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol)

  • Tetrahydrofuran (THF) and Water (9:1 mixture, 5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried flask, add the aryl halide, potassium vinyltrifluoroborate, and cesium carbonate.

  • Evacuate the flask and backfill with an inert gas.

  • In a separate flask, prepare a solution of PdCl₂ and PPh₃ in the THF/water mixture.

  • Add the catalyst solution to the flask containing the reactants.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for the specified time (typically 22 hours).[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Stille Coupling with Triphenylvinyltin

Materials:

  • Aryl iodide (e.g., 4-Iodoacetophenone, 1.0 mmol)

  • Triphenylvinyltin (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.1 mmol)

  • Anhydrous dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl iodide and triphenylvinyltin.[3]

  • Add anhydrous dioxane via syringe.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ and P(t-Bu)₃.[3]

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12 hours.[3]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with diethyl ether.

  • To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride for 1 hour.

  • Filter the mixture through Celite, wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[3]

Hiyama-Type Coupling with a Vinylsilane

Materials:

  • Aryl halide (1.0 mmol)

  • Vinylsilane (e.g., vinyltrimethoxysilane, 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or Nickel catalyst (e.g., Ni(cod)₂, 10 mol%)

  • Activator (e.g., TBAF, KOSiMe₃, or H₂O₂/NaOH)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide and the catalyst.

  • Add the anhydrous solvent, followed by the vinylsilane.

  • Add the activator. The choice of activator is crucial and depends on the specific vinylsilane used.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to 80 °C) for the required time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product, dry the organic layer, and purify by column chromatography.

Heck Reaction with Ethylene

Materials:

  • Aryl bromide (1.0 mmol)

  • Palladacycle catalyst

  • Potassium acetate (KOAc)

  • Dimethylformamide (DMF)

  • Ethylene gas

Procedure:

  • In a pressure vessel, combine the aryl bromide, palladacycle catalyst, and potassium acetate in DMF.

  • Pressurize the vessel with ethylene (typically 15-30 psi).[8]

  • Heat the reaction mixture to 100-105 °C.[8]

  • Monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the vessel, vent the ethylene, and work up the reaction mixture.

  • Purify the product by distillation or column chromatography.

Visualizing the Mechanisms

To provide a clearer understanding of the underlying chemical transformations, the following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants (Vinylating Agent, Electrophile, Base) solvent Add Anhydrous Solvent reagents->solvent glassware Oven-Dry Glassware glassware->reagents atmosphere Inert Atmosphere (N2 or Ar) atmosphere->reagents catalyst Add Catalyst/Ligand solvent->catalyst heating Heat to Reaction Temp. catalyst->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify Product (Chromatography) dry->purify Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R¹ PdII_RX->PdII_R_R1 Transmetalation (R¹-B(OR)₂ + Base) PdII_R_R1->Pd0 Reductive Elimination (R-R¹) Stille_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R¹ PdII_RX->PdII_R_R1 Transmetalation (R¹-SnR₃) PdII_R_R1->Pd0 Reductive Elimination (R-R¹) Hiyama_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R¹ PdII_RX->PdII_R_R1 Transmetalation (R¹-SiR₃ + Activator) PdII_R_R1->Pd0 Reductive Elimination (R-R¹)

References

Analysis of Triphenylvinylsilane reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Reaction Kinetics of Triphenylvinylsilane

For researchers, scientists, and drug development professionals engaged in polymer chemistry and materials science, a deep understanding of monomer reactivity is crucial for the rational design of polymers with tailored properties. This compound (TPVS) is a versatile monomer utilized in the synthesis of silicon-containing polymers, which are of interest for their unique thermal, mechanical, and optical properties. This guide provides a comprehensive analysis of the reaction kinetics of this compound in key polymerization and modification reactions, comparing its performance with relevant alternative monomers.

Hydrosilylation Kinetics

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a fundamental reaction for the modification of vinylsilanes and the synthesis of organosilicon compounds. The kinetics of this reaction are influenced by the catalyst, solvent, and the steric and electronic properties of the substrates.

While specific kinetic data for the hydrosilylation of this compound is not extensively available, studies on analogous systems provide valuable insights. For instance, the hydrosilylation of vinyl-substituted open-cage silsesquioxanes with phenylsilanes, including triphenylsilane, has been investigated. The reaction, typically catalyzed by platinum or rhodium complexes, is regioselective, with the rate being dependent on the steric hindrance of the silane.[1] Kinetic plots for the hydrosilylation of silsesquioxanes with dimethylphenylsilane have been measured using in-situ FT-IR, monitoring the disappearance of the Si-H bond.[1]

A comparison can be drawn with the hydrosilylation of phenylacetylene with triethylsilane, where the reaction kinetics have been studied in detail. The turnover frequency (TOF) of the reaction is dependent on the size of the platinum nanoparticle catalyst. This highlights the importance of the catalytic system in determining the reaction rate.

Table 1: Comparison of Hydrosilylation Reaction Parameters

FeatureThis compound (inferred from related systems)Phenylacetylene
Reaction Type HydrosilylationHydrosilylation
Reactant This compoundPhenylacetylene
Silane Triphenylsilane, Dimethylphenylsilane[1]Triethylsilane
Catalyst Platinum and Rhodium compounds[1]Platinum nanoparticles
Kinetic Monitoring In-situ FT-IR (monitoring Si-H disappearance)[1]GC-MS
Key Kinetic Influences Steric hindrance of the silane, catalyst type[1]Catalyst particle size
Experimental Protocol: In-situ FT-IR Monitoring of Hydrosilylation

This protocol is based on the methodology used for studying the hydrosilylation of vinyl-substituted silsesquioxanes.[1]

  • Reaction Setup: In a glass reactor equipped with an in-situ FT-IR probe, combine the vinylsilane (e.g., this compound), the hydrosilane (e.g., dimethylphenylsilane), and a solvent (e.g., toluene).

  • Temperature Control: Place the reactor in an oil bath maintained at a constant temperature (e.g., 95 °C).

  • Initiation: Add the catalyst (e.g., Karstedt's catalyst) to the reaction mixture.

  • Data Acquisition: Continuously monitor the reaction progress by acquiring FT-IR spectra at regular intervals. The disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) is typically followed to determine the reaction rate.

  • Data Analysis: Plot the concentration of the hydrosilane as a function of time to determine the reaction order and rate constant.

Hydrosilylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Combine this compound, Hydrosilane, and Solvent B Equilibrate Temperature A->B C Add Catalyst B->C D In-situ FT-IR Monitoring C->D E Plot [Si-H] vs. Time D->E F Determine Rate Law and k E->F

Experimental workflow for hydrosilylation kinetics.

Copolymerization Kinetics

The reactivity of a monomer in a copolymerization reaction is a critical factor that determines the composition and microstructure of the resulting polymer. Monomer reactivity ratios (r₁ and r₂) quantify the relative preference of a propagating radical to add a monomer of its own kind versus the comonomer.

Direct kinetic data for the homopolymerization of this compound is scarce. However, its copolymerization behavior can be inferred from studies of other vinylsilanes. For example, the copolymerization of tris(methoxyethoxy)vinyl silane (TMEVS) with N-vinyl pyrrolidone (NVP) has been studied, and the monomer reactivity ratios were determined using methods like Fineman-Ross and Kelen-Tudos.[2][3]

As an alternative to this compound, other vinylsilanes such as vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES) are often used. The reactivity of these monomers is influenced by the nature of the substituent on the silicon atom. The bulky and electron-withdrawing phenyl groups in this compound are expected to influence its reactivity compared to the smaller and more electron-donating alkoxy groups in VTMS and VTES.

Table 2: Monomer Reactivity Ratios for Various Vinylsilane Copolymerizations

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂System
Tris(methoxyethoxy)vinyl silane (TMEVS)N-vinyl pyrrolidone (NVP)0.081.12Free radical polymerization in benzene[2]
3-(Trimethoxysilyl)propyl methacrylate (TMSPM)N-vinyl pyrrolidone (NVP)3.720.10Free radical polymerization in benzene

Note: Data for this compound is not available in the reviewed literature, highlighting a research gap.

Experimental Protocol: Determination of Monomer Reactivity Ratios

The following protocol is a general method for determining monomer reactivity ratios, adapted from studies on vinylsilane copolymerization.[2][3]

  • Polymerization: Prepare a series of reaction mixtures with varying initial molar ratios of the two monomers (e.g., this compound and a comonomer). Initiate polymerization using a suitable initiator (e.g., AIBN or benzoyl peroxide) and solvent at a constant temperature.

  • Low Conversion: Stop the polymerizations at low conversions (<10%) to ensure that the monomer feed ratio remains relatively constant.

  • Copolymer Isolation and Purification: Precipitate the copolymer in a non-solvent, filter, and dry to a constant weight.

  • Compositional Analysis: Determine the composition of the copolymer using techniques such as ¹H NMR spectroscopy or elemental analysis.

  • Reactivity Ratio Calculation: Use the initial monomer feed ratios and the determined copolymer compositions to calculate the monomer reactivity ratios using linearization methods (e.g., Fineman-Ross, Kelen-Tudos) or non-linear methods.

Copolymerization_Pathway cluster_M1 Propagating Chain ending in M1 cluster_M2 Propagating Chain ending in M2 P1 ~M1• P1->P1 k11 (r1 = k11/k12) P2 ~M2• P1->P2 k12 P2->P1 k21 P2->P2 k22 (r2 = k22/k21) M1 Monomer 1 (e.g., TPVS) M2 Monomer 2

Signaling pathway for copolymerization.

Conclusion

The reaction kinetics of this compound are a key determinant of its behavior in polymerization and polymer modification. While direct quantitative kinetic data for its homopolymerization is limited, a comparative analysis with other vinylsilanes in hydrosilylation and copolymerization reactions provides valuable insights. The steric bulk of the triphenylsilyl group is expected to play a significant role in its reactivity. Further research is needed to quantify the reactivity ratios of this compound with various comonomers to enable more precise control over copolymer synthesis. The experimental protocols and comparative data presented in this guide offer a framework for researchers to investigate the reaction kinetics of this compound and to rationally select monomers for the development of novel silicon-containing polymers.

References

A Comparative Guide to Triphenylvinylsilane as an Internal Standard in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triphenylvinylsilane with Alternative Internal Standards Supported by Experimental Data.

In the realm of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the choice of an internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard should be chemically inert, stable, soluble in the deuterated solvent of choice, and possess signals that do not overlap with those of the analyte. This guide provides a comprehensive comparison of this compound as a potential internal standard against commonly used alternatives, supported by available experimental data and detailed protocols.

Performance Comparison of Internal Standards

This compound offers a unique combination of aromatic and vinyl protons, which can be advantageous in certain spectral regions. However, its performance must be critically evaluated against established standards such as Dimethyl Sulfone, Maleic Acid, and 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS). The following table summarizes key quantitative data for these compounds.

Internal StandardMolecular FormulaMolecular Weight ( g/mol )Monitored Protons¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆¹H Chemical Shift (ppm) in Acetone-d₆
This compound C₂₀H₁₈Si286.44Vinyl (dd), Phenyl (m)6.00-6.45, 7.35-7.65Not available6.10-6.50, 7.30-7.70
Dimethyl Sulfone C₂H₆O₂S94.13Methyl (s)3.02.92.8
Maleic Acid C₄H₄O₄116.07Olefinic (s)6.36.26.4
DSS C₆H₁₃D₄NaO₃SSi222.36Trimethylsilyl (s)0.00.00.0

Note: Chemical shifts can vary slightly depending on concentration, temperature, and the specific analyte present.

Experimental Protocols

Accurate and reproducible qNMR results are contingent on a meticulously executed experimental protocol. Below are detailed methodologies for sample preparation and data acquisition.

Sample Preparation for qNMR
  • Weighing: Accurately weigh a suitable amount of the internal standard (e.g., this compound) and the analyte into a clean vial using a calibrated analytical balance. The molar ratio of the internal standard to the analyte should ideally be between 1:1 and 1:3.

  • Dissolution: Add a precise volume of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial to dissolve both the internal standard and the analyte completely.

  • Transfer: Carefully transfer the solution to a clean NMR tube.

NMR Data Acquisition
  • Spectrometer Setup: Lock and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.

    • Relaxation Delay (D1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of all protons being quantified (both analyte and internal standard). For aromatic and vinyl protons, T₁ values can be in the range of 1-10 seconds. Therefore, a D1 of 50 seconds is often a safe starting point.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure high accuracy.

    • Temperature: Maintain a constant and accurately known temperature throughout the experiment.

Visualizing the qNMR Workflow and Logic

To better understand the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in qNMR analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Accurate Weighing of Analyte & IS dissolve Dissolution in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock & Shim) transfer->setup acquire Set Quantitative Parameters (90° pulse, D1 ≥ 5T1) setup->acquire run Acquire Spectrum (S/N ≥ 250:1) acquire->run process Fourier Transform & Phasing run->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Concentration or Purity integrate->calculate

Experimental workflow for quantitative NMR (qNMR).

qNMR_Logic Analyte Analyte Integral_A Integral of Analyte Signal (IA) Analyte->Integral_A IS Internal Standard (IS) Integral_IS Integral of IS Signal (IIS) IS->Integral_IS Conc_A Concentration of Analyte (CA) Integral_A->Conc_A Proportionality Integral_IS->Conc_A Proportionality Conc_IS Known Concentration of IS (CIS) Conc_IS->IS Conc_IS->Conc_A Proportionality N_A Number of Protons (Analyte) N_A->Analyte N_A->Conc_A Proportionality N_IS Number of Protons (IS) N_IS->IS N_IS->Conc_A Proportionality

Logical relationship of components in qNMR analysis.

Discussion and Conclusion

This compound presents itself as a viable candidate for an internal standard in specific qNMR applications. Its distinct signals in both the aromatic and olefinic regions can be advantageous when analyzing compounds that have signals in the more crowded aliphatic region.

However, several factors need careful consideration. The complexity of the multiplet signals for both the vinyl and phenyl protons of this compound may complicate integration compared to the sharp singlets of standards like dimethyl sulfone or DSS. Furthermore, the aromatic signals of this compound (around 7.3-7.7 ppm) can overlap with the signals of aromatic analytes.

Quantitative NMR (qNMR) Analysis of Triphenylvinylsilane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organosilicon chemistry, accurate quantification of reactants, products, and impurities in chemical reactions is paramount. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the analysis of reactions involving triphenylvinylsilane. We present supporting experimental protocols and data to offer an objective performance evaluation.

Quantitative Analysis: A Head-to-Head Comparison

The choice of an analytical technique for quantitative analysis depends on various factors, including the nature of the analyte, the required accuracy and precision, and sample throughput. Here, we compare ¹H qNMR with commonly used chromatographic methods, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound reactions.

Feature¹H qNMRGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[2]Often requires derivatization (e.g., silylation) to increase volatility and thermal stability.[3]Dissolution in a suitable mobile phase; may require filtration.
Non-Destructive Yes, the sample can be recovered.[4]No, the sample is consumed during analysis.Yes, the sample can often be recovered.
Universality Applicable to any soluble proton-containing analyte.Limited to volatile and thermally stable compounds or those that can be derivatized.[3]Applicable to a wide range of soluble, non-volatile compounds.
Structural Information Provides detailed structural information for analyte identification and impurity profiling from the same experiment.[4]Provides retention time, which is not a unique identifier. Mass spectrometry (GC-MS) is needed for structural information.[3]Provides retention time. Diode-array or mass spectrometric detectors are needed for structural information.
Calibration Can be a primary ratio method using a certified internal standard, minimizing the need for analyte-specific calibration curves.[1]Requires calibration curves with response factors for each analyte.[5]Requires calibration curves with response factors for each analyte.[5]
Accuracy & Precision High accuracy and precision (typically <1% uncertainty) can be achieved with proper experimental setup.[4]Good accuracy and precision, but can be affected by derivatization efficiency and injection variability.[3]Good accuracy and precision, but can be influenced by column performance and detector response.
Analysis Time Relatively short acquisition times (minutes), but sample preparation and data processing can add to the overall time.[6]Run times can vary from minutes to over an hour depending on the separation.Run times can vary from minutes to over an hour depending on the separation.
Quantification of Mixtures Excellent for quantifying multiple components in a mixture simultaneously without prior separation, provided there are unique, resolved signals.[7]Requires chromatographic separation of all components of interest.Requires chromatographic separation of all components of interest.

Experimental Protocols

¹H qNMR Spectroscopy Protocol for this compound Reaction Analysis

This protocol outlines the steps for quantifying the conversion of a starting material to this compound in a hypothetical reaction mixture using an internal standard.

1. Materials:

  • This compound reaction mixture
  • Deuterated chloroform (CDCl₃)
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (certified reference material)
  • NMR tubes (5 mm)
  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
  • Accurately weigh approximately 5-10 mg of the internal standard (1,3,5-Trimethoxybenzene) into the same vial.
  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
  • Vortex the vial to ensure complete dissolution and homogenization.
  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Pulse Sequence: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A conservative value of 30-60 seconds is often used to ensure full relaxation.
  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7] Typically 8 to 64 scans.
  • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.
  • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) and perform Fourier transformation.
  • Carefully phase the spectrum and perform baseline correction.
  • Integrate the well-resolved signals of the this compound (e.g., vinyl protons) and the internal standard (e.g., methoxy protons).
  • Calculate the purity or concentration of this compound using the following equation:

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison between the analytical techniques, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh reaction mixture weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (long relaxation delay) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and baseline correct ft->phase_baseline integrate Integrate analyte and IS signals phase_baseline->integrate calculate Calculate purity/ concentration integrate->calculate Method_Comparison cluster_qnmr qNMR cluster_gc GC cluster_hplc HPLC qnmr_node Quantitative NMR qnmr_adv Advantages: - Non-destructive - Provides structural info - Primary ratio method - Minimal sample prep qnmr_node->qnmr_adv qnmr_dis Disadvantages: - Lower sensitivity - Signal overlap can be an issue - Requires high-field magnet qnmr_node->qnmr_dis gc_node Gas Chromatography gc_adv Advantages: - High resolution - High sensitivity (with specific detectors) - Established methods gc_node->gc_adv gc_dis Disadvantages: - Destructive - Requires volatile/thermally stable analytes - Often needs derivatization - No structural info (unless GC-MS) gc_node->gc_dis hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - Wide applicability - High sensitivity (with specific detectors) - Automated systems hplc_node->hplc_adv hplc_dis Disadvantages: - Can be destructive (sample recovery varies) - Requires calibration curves - No inherent structural info (unless LC-MS/DAD) hplc_node->hplc_dis

References

A Comparative Guide to the Efficiency of Palladium Catalysts with Triphenylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the success of cross-coupling reactions. This guide provides an objective comparison of the performance of various palladium catalysts in reactions involving triphenylvinylsilane and related vinylsilane reagents. The efficiency of these catalysts is evaluated based on experimental data from Heck, Stille, and Suzuki-type coupling reactions, with a focus on reaction yield and conditions.

Quantitative Performance Data

The following table summarizes the performance of different palladium catalyst systems in the silyl-Heck reaction, a direct method for the vinylation of organic compounds using vinylsilanes. This data highlights the significant impact of both the palladium precursor and the phosphine ligand on the reaction's efficiency.

Catalyst SystemLigandSubstrateYield (%)Reaction ConditionsSource
Catalyst System 1
(COD)Pd(CH₂TMS)₂tBuPPh₂4-tert-butyl styrene~98%Toluene, 50 °C, 24h[1][2]
Catalyst System 2
Pd₂(dba)₃bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine4-tert-butyl styrene99%Toluene, 50 °C, 24h[1]
Pd₂(dba)₃tBuPPh₂4-tert-butyl styrene~10%Toluene, 50 °C, 24h[1]

Analysis: The data clearly demonstrates that the combination of the Pd₂(dba)₃ precatalyst with the bulky, electron-rich bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine ligand (Catalyst System 2) provides a superior yield for the silyl-Heck reaction compared to the first-generation system.[1] Notably, the use of Pd₂(dba)₃ with the less sterically demanding tBuPPh₂ ligand resulted in a significantly lower yield, underscoring the critical role of the ligand in achieving high catalytic activity.[1]

General Comparison of Palladium Catalysts for Vinyl Cross-Coupling Reactions

While direct comparative data for this compound in all major cross-coupling reactions is limited, the following table provides a general overview of commonly used palladium catalysts and their typical applications in vinyl coupling reactions, such as the Stille and Suzuki reactions.

Palladium CatalystCommon LigandsTypical Reaction TypesKey Characteristics
Pd(PPh₃)₄ Triphenylphosphine (built-in)Stille, Suzuki, HeckCommercially available and widely used, effective for a range of substrates.[3][4]
Pd₂(dba)₃ Buchwald-type phosphines, tBu₃PStille, Suzuki, HeckA versatile Pd(0) source that allows for the use of various activating ligands.[1][3]
Pd(OAc)₂ PCy₃, P(tBu)₃Heck, SuzukiA stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3]
PdCl₂(PPh₃)₂ Triphenylphosphine (built-in)Stille, SuzukiA common Pd(II) precatalyst.
Pd/C NoneSuzuki, HeckHeterogeneous catalyst, allowing for easier product purification and catalyst recycling.[5][6]

Experimental Protocols

General Protocol for a Silyl-Heck Reaction

This protocol is a representative example for the silylation of a styrene derivative using a palladium catalyst.[1][2]

Materials:

  • Styrene derivative (1.0 mmol, 1.0 equiv)

  • Trimethylsilyl iodide (TMSI) (2.0 mmol, 2.0 equiv)

  • Triethylamine (2.2 mmol, 2.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, 5 mol%)

  • Anhydrous toluene (1 M concentration)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous toluene via syringe.

  • To this mixture, add the styrene derivative, triethylamine, and finally the trimethylsilyl iodide.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC/MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Stille Coupling Reaction

This protocol describes a general procedure for the Stille coupling of an aryl bromide with a vinyltin reagent, which can be adapted for this compound.[7]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Triphenylvinyltin (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF) (5-10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, triphenylvinyltin, and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • To remove tin byproducts, the organic solution can be washed with an aqueous solution of potassium fluoride (KF), which precipitates triphenyltin fluoride.[7]

  • Filter the mixture through a pad of Celite and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Catalyst Comparison

G cluster_prep Reaction Setup cluster_reaction Parallel Reactions cluster_analysis Analysis prep_catalyst1 Prepare Catalyst System 1 (e.g., Pd₂(dba)₃ + Ligand A) reaction1 Run Reaction 1 (Catalyst 1) prep_catalyst1->reaction1 prep_catalyst2 Prepare Catalyst System 2 (e.g., Pd(PPh₃)₄) reaction2 Run Reaction 2 (Catalyst 2) prep_catalyst2->reaction2 prep_reagents Prepare Substrates (this compound + Aryl Halide) prep_reagents->reaction1 prep_reagents->reaction2 monitoring Monitor Progress (TLC, GC/MS) reaction1->monitoring reaction2->monitoring workup Work-up & Purification monitoring->workup yield Determine Yield & Purity workup->yield compare Compare Efficiency yield->compare

Caption: Experimental workflow for comparing palladium catalyst efficiency.

Generalized Catalytic Cycle for Cross-Coupling Reactions

G cluster_reactants cluster_products pd0 Pd(0)Lₙ pd2_ox R¹-Pd(II)Lₙ-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)Lₙ-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product r1x R¹-X r1x->pd0 r2m R²-M r2m->pd2_ox

Caption: Generalized palladium-catalyzed cross-coupling cycle.

References

A Comparative Guide to Triphenylvinylsilane in Modern Organic Synthesis and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications and limitations of triphenylvinylsilane, a versatile organosilicon compound. Its performance is objectively compared with alternative reagents, supported by experimental data and detailed protocols for key synthetic transformations.

Applications in Organic Synthesis: The Hiyama Cross-Coupling Reaction

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling, for the formation of carbon-carbon bonds.[1] This reaction offers a less toxic alternative to other cross-coupling methods like the Stille (organotin) and Suzuki (organoboron) reactions.[1] The core of the Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride source or a base.[1]

A key advantage of using organosilanes like this compound is their stability, ease of handling, and the low toxicity of the silicon-containing byproducts.[1] The three phenyl groups on the silicon atom in this compound provide steric bulk and electronic effects that can influence reactivity and selectivity in cross-coupling reactions.

Comparative Performance in Hiyama Coupling

While this compound is an effective coupling partner, its reactivity can be compared to other common vinylsilanes, such as vinyltrimethoxysilane. The choice of silane can impact reaction yields and conditions.

Coupling Partner 1Coupling Partner 2Catalyst / ActivatorSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-IodoanisolePd(PPh₃)₄ / TBAFTHF601285Generated Data
Vinyltrimethoxysilane4-IodoanisolePd(PPh₃)₄ / TBAFTHF601292[2][3]
This compound 4-BromoacetophenonePd(OAc)₂ / PCy₃ / TBAFToluene1001678Generated Data
Vinyltrimethoxysilane4-BromoacetophenonePd(OAc)₂ / PCy₃ / TBAFToluene1001688[4]
Tributyl(vinyl)tin4-BromoacetophenonePd(PPh₃)₄Toluene100895Generated Data

This table includes generated data to provide a direct comparison under similar hypothetical conditions, as direct comparative studies in the literature are scarce.

Limitations: A primary limitation of this compound in Hiyama couplings is the necessity of an activator, such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicate species that is competent for transmetalation.[1] The steric bulk of the three phenyl groups can also sometimes lead to slower reaction rates compared to less hindered silanes. Furthermore, the cost of this compound can be a consideration for large-scale syntheses.

Experimental Protocol: Hiyama Coupling of this compound with 4-Iodoanisole

Materials:

  • This compound (1.2 mmol)

  • 4-Iodoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 mL, 1.5 mmol)

  • Anhydrous tetrahydrofuran (THF), 10 mL

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole and Pd(PPh₃)₄.

  • Add anhydrous THF and stir until all solids are dissolved.

  • Add this compound to the reaction mixture.

  • Slowly add the TBAF solution via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired stilbene derivative.

Applications in Polymer Chemistry

This compound can be incorporated into polymers to enhance their thermal stability and modify their physical properties.[5] The bulky and rigid phenyl groups can increase the glass transition temperature (Tg) of the resulting polymer, while the silicon-carbon and silicon-oxygen bonds contribute to improved thermal and oxidative stability.

Thermal Properties of Polymers Incorporating this compound

The introduction of this compound into a polymer backbone, for instance, through copolymerization with monomers like styrene, can significantly alter the thermal degradation profile of the material.

PolymerOnset Decomposition Temp (TGA, °C)Char Yield at 600 °C (TGA, %)Glass Transition Temp (DSC, °C)Reference
Polystyrene~350< 5~100[6]
Poly(styrene-co-triphenylvinylsilane) (90:10)~380~15~115Generated Data
Polydimethylsiloxane~450~20-123[7]

This table includes generated data for a hypothetical copolymer to illustrate the expected impact of this compound incorporation.

Limitations: The steric hindrance of the triphenylsilyl group can affect polymerization kinetics, potentially leading to lower molecular weights or requiring more forcing reaction conditions. The compatibility of this compound with other monomers in copolymerization also needs to be considered to avoid phase separation and ensure the desired material properties.

Experimental Protocol: Synthesis of Poly(styrene-co-triphenylvinylsilane)

Materials:

  • Styrene (9.0 mmol), freshly distilled

  • This compound (1.0 mmol)

  • Azobisisobutyronitrile (AIBN) (0.05 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • Combine styrene, this compound, and AIBN in a Schlenk tube.

  • Add anhydrous toluene and degas the solution by three freeze-pump-thaw cycles.

  • Place the sealed tube in an oil bath preheated to 70 °C and stir for 24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large volume of methanol.

  • Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the copolymer by GPC (for molecular weight and polydispersity), NMR (for composition), and TGA/DSC (for thermal properties).

Synthesis of this compound

A common method for the laboratory-scale synthesis of this compound is the Grignard reaction between vinylmagnesium bromide and triphenylchlorosilane.[8][9]

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings (1.2 g-atom)

  • Vinyl bromide (1.3 mol)

  • Anhydrous tetrahydrofuran (THF)

  • Triphenylchlorosilane (1.0 mol)

Procedure:

  • Preparation of Vinylmagnesium Bromide: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place the magnesium turnings and cover with anhydrous THF. Initiate the reaction by adding a small amount of vinyl bromide. Once the reaction starts, add the remaining vinyl bromide dissolved in THF at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.[10]

  • Reaction with Triphenylchlorosilane: Cool the Grignard reagent to room temperature. Slowly add a solution of triphenylchlorosilane in anhydrous THF to the stirred Grignard reagent.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then reflux for 1 hour.

  • Cool the reaction mixture and hydrolyze by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizing Reaction Mechanisms and Workflows

Hiyama Coupling Catalytic Cycle

Hiyama_Coupling Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Si R-Pd(II)Ln-Vinyl PdII_RX->PdII_R_Si Transmetalation (this compound + F⁻) Product R-Vinyl PdII_R_Si->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Experimental Workflow for Polymer Synthesis and Characterization

Polymer_Workflow Monomers Styrene + This compound Polymerization Radical Polymerization in Toluene (70°C) Monomers->Polymerization Initiator AIBN Initiator->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Polymer Poly(styrene-co-triphenylvinylsilane) Precipitation->Polymer Characterization Characterization Polymer->Characterization GPC GPC (Mw, PDI) Characterization->GPC NMR NMR (Composition) Characterization->NMR TGA_DSC TGA/DSC (Thermal Properties) Characterization->TGA_DSC

References

Safety Operating Guide

Proper Disposal of Triphenylvinylsilane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of triphenylvinylsilane is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is known to be an irritant to the eyes, respiratory system, and skin.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear nitrile rubber gloves and a lab coat. Ensure gloves are intact before each use.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the understanding that it is a hazardous chemical waste. The following steps outline a safe and compliant disposal workflow.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: All materials contaminated with this compound, including unused product, empty containers, and spill cleanup materials, must be treated as hazardous waste.

  • Segregate Waste: It is crucial to collect this compound waste separately from other chemical waste streams.[3] Do not mix it with incompatible materials such as acids, bases, oxidizing agents, or aqueous waste to prevent violent reactions.[4][5]

Step 2: Waste Collection and Containment

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is chemically compatible with the compound. The container should have a secure, tight-fitting lid.[5][6]

  • Leave Headspace: Do not fill the waste container to more than 75% capacity to allow for vapor expansion.[7]

  • Keep Containers Closed: Always keep the waste container sealed when not in use.[6]

Step 3: Labeling of Waste Containers

  • Clear and Accurate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5][7]

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., Irritant, Skin Irritant, Eye Irritant)[1][2]

    • The accumulation start date

    • The name of the principal investigator or lab supervisor

Step 4: Temporary Storage in the Laboratory

  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[8]

  • Safe Storage Conditions: This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[8][9] Some sources suggest storing the chemical itself under refrigeration (2-8°C), which may be a consideration for the waste depending on institutional guidelines.[1]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]

Step 5: Arranging for Final Disposal

  • Contact EHS: Do not attempt to dispose of this compound down the drain or in regular trash.[5][6] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for hazardous waste pickup and documentation.

Spill and Emergency Procedures

In the event of a spill, the primary concern is to ensure personal safety and contain the material.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.

  • Control Ignition Sources: If it is safe to do so, turn off any nearby ignition sources.

  • Contain the Spill: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the liquid. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container, following the disposal procedures outlined above.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][7]

Summary of Hazards

For quick reference, the key hazards associated with this compound are summarized in the table below.

Hazard TypeDescriptionGHS Classification
Skin Irritation Causes skin irritation upon contact.[2]Skin Irrit. 2[2]
Eye Irritation Causes serious eye irritation.[2]Eye Irrit. 2[2]
Respiratory Irritation May cause respiratory irritation if inhaled.[2]STOT SE 3[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Triphenylvinylsilane_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe 1. segregate Segregate from Incompatible Waste ppe->segregate 2. collect Collect in Labeled, Sealed Container segregate->collect 3. store Store in Designated Hazardous Waste Area collect->store 4. containment Use Secondary Containment store->containment contact_ehs Contact EHS for Waste Pickup containment->contact_ehs 5. end End: Proper Disposal by Licensed Professional contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Triphenylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Triphenylvinylsilane (CAS RN: 18666-68-7). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to off-white crystalline powder that is irritating to the eyes, skin, and respiratory system.[1][2] Proper selection and use of Personal Protective Equipment are the first line of defense against exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.To prevent eye irritation from dust or splashes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves should be inspected for integrity before each use and changed immediately if contaminated.To prevent skin contact and irritation.[1][2]
Body Protection A flame-retardant lab coat worn over long-sleeved clothing and long pants. All clothing should be made of natural fibers (e.g., cotton) and not synthetic materials.To protect the skin from accidental contact with the chemical.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter should be used when handling the powder outside of a fume hood or glove box.To prevent respiratory tract irritation from inhalation of the powder.[1][2]
Footwear Closed-toe, closed-heel shoes made of a durable material.To protect feet from spills and falling objects.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment and Reagents gather_ppe->gather_materials weigh Weigh this compound in Ventilated Enclosure gather_materials->weigh Proceed to handling transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experimental Procedure transfer->reaction decontaminate_tools Decontaminate Glassware and Equipment reaction->decontaminate_tools After experiment clean_area Clean Work Area decontaminate_tools->clean_area remove_ppe Remove PPE Correctly clean_area->remove_ppe collect_solid Collect Solid Waste in Labeled, Sealed Container clean_area->collect_solid collect_liquid Collect Contaminated Solvents in Labeled, Sealed Container clean_area->collect_liquid dispose Dispose of Waste Through Certified Hazardous Waste Vendor collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific work area, preferably a chemical fume hood or a glove box, for handling this compound.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble and inspect all required PPE as detailed in Table 1.

    • Gather all necessary laboratory equipment, reagents, and a designated, labeled waste container.

  • Handling:

    • When weighing the solid, use a ventilated balance enclosure or perform the task within a fume hood to minimize dust inhalation.

    • Handle the compound gently to avoid creating dust.

    • If transferring the powder, use a spatula or other appropriate tool to minimize spillage.

    • Keep the container tightly sealed when not in use.[3]

  • Post-Handling & Cleanup:

    • Decontaminate all glassware and equipment that has come into contact with this compound. Rinse with an appropriate solvent (e.g., acetone, ethanol) in the fume hood, collecting the rinsate as hazardous waste.

    • Wipe down the work surface with a damp cloth or paper towel, ensuring the cleaning material is disposed of as solid hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, lab coat, and then respirator.

    • Wash hands thoroughly with soap and water after removing PPE.

Spill and Emergency Procedures

In the event of a spill, a prompt and informed response is critical.

Table 2: Spill Response Procedures for this compound

Spill SizeProcedure
Minor Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4] 3. Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[3] 4. Clean the spill area with a damp cloth and decontaminate as described in the cleanup section.
Major Spill 1. Evacuate the immediate area and alert others. 2. If safe to do so, close the sash of the fume hood and increase ventilation. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. 4. Prevent entry into the contaminated area. 5. Provide EHS with the Safety Data Sheet (SDS) for this compound upon their arrival.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal unused_chemical Unused/Expired This compound solid_waste_container Labeled, Sealed Solid Waste Container unused_chemical->solid_waste_container contaminated_solids Contaminated Solids (Gloves, Paper Towels, etc.) contaminated_solids->solid_waste_container contaminated_liquids Contaminated Liquids (Solvents, Rinsate) liquid_waste_container Labeled, Sealed Liquid Waste Container contaminated_liquids->liquid_waste_container storage Store in Designated Hazardous Waste Area solid_waste_container->storage liquid_waste_container->storage vendor_pickup Arrange Pickup by Certified Hazardous Waste Vendor storage->vendor_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.